Gne-781
Descripción
Structure
3D Structure
Propiedades
IUPAC Name |
3-[7-(difluoromethyl)-6-(1-methylpyrazol-4-yl)-3,4-dihydro-2H-quinolin-1-yl]-N-methyl-1-(oxan-4-yl)-6,7-dihydro-4H-pyrazolo[4,3-c]pyridine-5-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H33F2N7O2/c1-30-27(37)34-9-5-23-22(16-34)26(32-36(23)19-6-10-38-11-7-19)35-8-3-4-17-12-20(18-14-31-33(2)15-18)21(25(28)29)13-24(17)35/h12-15,19,25H,3-11,16H2,1-2H3,(H,30,37) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CQCWHSDMJBAGDC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC(=O)N1CCC2=C(C1)C(=NN2C3CCOCC3)N4CCCC5=CC(=C(C=C54)C(F)F)C6=CN(N=C6)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H33F2N7O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
525.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
An In-depth Technical Guide to the Mechanism of Action of GNE-781
For Researchers, Scientists, and Drug Development Professionals
Abstract: GNE-781 is an orally active, highly potent, and exquisitely selective small-molecule inhibitor of the bromodomains of the homologous transcriptional co-activators, CREB-binding protein (CBP) and E1A-binding protein p300.[1][2][3][4] By targeting the bromodomain, a key reader module of acetylated lysine (B10760008) residues on histones and other proteins, this compound effectively disrupts critical protein-protein interactions essential for the assembly of transcriptional machinery at specific gene loci. This inhibition leads to the downregulation of key oncogenes, such as MYC, and immunomodulatory factors like FOXP3, underpinning its therapeutic potential in oncology and immunotherapy.[1] This document provides a comprehensive overview of the mechanism of action of this compound, supported by quantitative biochemical and cellular data, detailed experimental protocols, and pathway visualizations.
Core Mechanism of Action
This compound functions as a competitive inhibitor of the bromodomain of CBP and p300. These proteins are crucial epigenetic regulators that act as scaffolds, recruiting the transcriptional apparatus to gene promoters and enhancers. The bromodomain is the specific module within CBP/p300 that recognizes and binds to acetylated lysine (KAc) residues, a key post-translational modification on histone tails and other transcription factors. This binding event is a critical step in chromatin remodeling and gene activation.
This compound was developed through structure-based design to fit into the KAc-binding pocket of the CBP/p300 bromodomain with high affinity. By occupying this pocket, this compound prevents the bromodomain from engaging with its natural acetylated lysine substrates. This blockade disrupts the recruitment of CBP/p300 to chromatin, leading to the suppression of target gene transcription. This mechanism is particularly effective in cancers dependent on transcription factors that rely on CBP/p300 for their co-activator function, such as acute myeloid leukemia (AML).
Quantitative Data: Biochemical Potency, Cellular Activity, and Selectivity
This compound demonstrates sub-nanomolar potency against CBP/p300 and exceptional selectivity against other bromodomain-containing proteins, particularly the Bromodomain and Extra-Terminal (BET) family member BRD4.
Table 1: Biochemical and Cellular Potency of this compound
| Target/Assay | Metric | Value (nM) | Notes |
| CBP | IC50 | 0.94 | Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) assay. |
| p300 | IC50 | 1.2 | |
| Cellular Target Engagement | BRET IC50 | 6.2 | Bioluminescence Resonance Energy Transfer (BRET) assay in cells. |
| MYC Expression | EC50 | 6.6 | Inhibition of MYC expression in MV4-11 leukemia cells. |
Table 2: Selectivity Profile of this compound
| Off-Target | Metric | Value (nM) | Selectivity Fold (vs. CBP IC50) |
| BRD4 (Bromodomain 1) | IC50 | 5100 | >5400-fold |
| BRD4 (Bromodomain 2) | IC50 | 12000 | >12700-fold |
| BRPF1 | IC50 | 4600 | >4800-fold |
| Other Bromodomains (panel of 9) | IC50 | >18000 | >19000-fold |
The remarkable selectivity of this compound, over 5000-fold for CBP compared to BRD4(1), allows for precise interrogation of CBP/p300 biology without the confounding effects of BET inhibition, a common issue with less selective bromodomain inhibitors.
Signaling Pathway and Therapeutic Implications
This compound's mechanism of action directly impacts transcriptional pathways critical for cancer cell proliferation and immune regulation.
A. Inhibition of MYC-Driven Transcription: The MYC proto-oncogene is a master transcriptional regulator that is frequently dysregulated in cancer. Its expression is dependent on the co-activator functions of CBP/p300. By inhibiting CBP/p300, this compound effectively suppresses MYC transcription, leading to anti-proliferative effects in hematological malignancies like AML. In vivo studies confirm that this compound administration leads to a dose-dependent reduction in MYC transcript levels, which correlates with its antitumor activity.
Caption: this compound inhibits CBP/p300, blocking MYC gene transcription.
B. Modulation of the Immune Response: FOXP3 is a key transcription factor for the development and function of regulatory T cells (Tregs), which can suppress anti-tumor immunity. This compound has been shown to reduce FOXP3 transcript levels and decrease the differentiation of inducible Tregs. This suggests that by inhibiting CBP/p300, this compound may alleviate Treg-mediated immunosuppression in the tumor microenvironment, providing a novel approach for cancer immunotherapy.
Experimental Protocols
Detailed methodologies are crucial for reproducing and building upon the findings related to this compound.
A. TR-FRET Assay for Biochemical Potency (IC50 Determination): This assay quantifies the ability of a compound to disrupt the interaction between the CBP bromodomain and an acetylated histone peptide.
-
Principle: A GST-tagged CBP bromodomain protein is bound to a Europium (Eu)-labeled anti-GST antibody (donor), and a biotinylated peptide corresponding to an acetylated histone tail is bound to streptavidin-allophycocyanin (APC) (acceptor). When in proximity, Eu excitation leads to APC emission via FRET. This compound competes with the peptide for bromodomain binding, disrupting FRET.
-
Protocol Outline:
-
Add assay buffer, the Eu-labeled CBP bromodomain complex, and the APC-labeled peptide complex to a 384-well plate.
-
Add this compound in a dose-response titration (e.g., 10-point, 3-fold serial dilution).
-
Incubate for 1-2 hours at room temperature.
-
Read the plate on a FRET-capable reader (e.g., EnVision), measuring emission at both donor and acceptor wavelengths.
-
Calculate the ratio of acceptor/donor signals and plot against compound concentration to determine the IC50 value.
-
B. MYC Expression Cellular Assay (EC50 Determination): This protocol measures the effect of this compound on endogenous MYC gene expression in a relevant cancer cell line.
-
Cell Line: MV-4-11 (human AML cell line).
-
Protocol Outline:
-
Plate MV-4-11 cells at a density of 10,000 cells/well in 96-well plates in RPMI-1640 media with 10% FBS.
-
Prepare serial dilutions of this compound in DMSO and add to the cell plates (final DMSO concentration of 0.1%).
-
Incubate the plates for 4 hours at 37°C.
-
Lyse the cells and quantify MYC mRNA expression using a branched DNA assay (e.g., QuantiGene 2.0).
-
Measure luminescence using a plate reader.
-
Generate a dose-response curve and calculate the EC50 using a four-parameter nonlinear regression fit.
-
Caption: Workflow for determining the cellular EC50 of this compound.
In Vivo Pharmacology
This compound is orally bioavailable and demonstrates significant anti-tumor efficacy in preclinical cancer models.
-
Model: In a MOLM-16 AML xenograft mouse model, orally administered this compound (twice daily for 21 days) resulted in significant, dose-dependent tumor growth inhibition (%TGI).
-
Efficacy: TGI was 73% at 3 mg/kg, 71% at 10 mg/kg, and 89% at 30 mg/kg.
-
Pharmacodynamics: The anti-tumor effect was correlated with a robust suppression of MYC transcript levels in the tumors at doses as low as 3 mg/kg.
Caption: this compound shows high potency for CBP/p300 and low potency for BRD4.
Conclusion
This compound is a powerful chemical probe and potential therapeutic agent that operates through the potent and highly selective inhibition of the CBP/p300 bromodomains. Its mechanism, which involves the disruption of epigenetic "reading" of acetylated lysines, leads to the transcriptional repression of key oncogenic and immunomodulatory genes. The extensive quantitative data and well-defined experimental protocols provide a solid foundation for its use in dissecting CBP/p300 biology and for its continued development as a targeted therapy in oncology.
References
GNE-781: A Potent and Selective CBP/p300 Bromodomain Inhibitor for Cellular Modulation
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction: GNE-781 is a potent, selective, and orally active small molecule inhibitor targeting the bromodomains of the homologous transcriptional coactivators, CREB-binding protein (CBP) and E1A binding protein p300 (EP300).[1][2][3] As epigenetic "readers," CBP and p300 play a crucial role in the regulation of gene expression through the recognition of acetylated lysine (B10760008) residues on histones and other proteins. The inhibition of these bromodomains by this compound presents a compelling therapeutic strategy in oncology and immunology by modulating the expression of key oncogenes and immune-regulatory factors.[4][5] This technical guide provides a comprehensive overview of the function of this compound in cells, including its mechanism of action, quantitative cellular effects, and detailed experimental protocols.
Core Mechanism of Action
This compound functions as a competitive inhibitor of the bromodomain of CBP/p300. Bromodomains are protein modules that specifically recognize acetylated lysine residues, a key post-translational modification in the epigenetic regulation of gene transcription. By binding to the acetyl-lysine binding pocket of the CBP/p300 bromodomain, this compound prevents its interaction with acetylated histones and other transcription factors. This disruption of protein-protein interactions leads to the modulation of gene expression, primarily the downregulation of genes critical for cancer cell proliferation and survival, such as the proto-oncogene MYC.
Quantitative Data Presentation
The potency and selectivity of this compound have been characterized through various in vitro and cellular assays. The following tables summarize the key quantitative data.
Table 1: In Vitro Inhibitory Activity of this compound
| Target | Assay Type | IC50 (nM) | Reference |
| CBP | TR-FRET | 0.94 | |
| p300 | - | 1.2 | |
| BRET | Cell-free | 6.2 | |
| BRD4(1) | Cell-free | 5100 |
Table 2: Cellular Activity of this compound
| Cell Line | Assay | EC50 (nM) | Effect | Reference |
| MV-4-11 (AML) | QuantiGene 2.0 | 6.6 | Inhibition of MYC expression | |
| Human Naïve CD4+ T cells | - | Concentration-dependent | Reduction of FOXP3+ iTreg differentiation |
Table 3: In Vivo Efficacy of this compound in MOLM-16 AML Xenograft Model
| Dose (mg/kg, p.o., twice daily) | Tumor Growth Inhibition (%TGI) | Reference |
| 3 | 73 | |
| 10 | 71 | |
| 30 | 89 |
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below to facilitate reproducibility.
Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) Assay for CBP Inhibition
This assay quantitatively measures the binding of the CBP bromodomain to an acetylated histone ligand.
-
Principle: The assay relies on the transfer of energy from a donor fluorophore (e.g., Europium cryptate-labeled antibody) to an acceptor fluorophore (e.g., XL665-labeled ligand) when they are in close proximity. Inhibition of the protein-ligand interaction by this compound disrupts FRET, leading to a decrease in the acceptor signal.
-
Protocol:
-
Recombinant CBP bromodomain protein is incubated with a biotinylated acetylated histone H4 peptide and an anti-histone antibody conjugated to a FRET donor.
-
Streptavidin conjugated to a FRET acceptor is added to the mixture.
-
This compound at various concentrations is added to the wells of a microplate.
-
The reaction is incubated to allow binding to reach equilibrium.
-
The fluorescence is read at two wavelengths (for donor and acceptor emission) using a plate reader.
-
The ratio of the acceptor to donor signal is calculated, and IC50 values are determined by fitting the data to a four-parameter logistic equation.
-
MYC Expression Inhibition Assay in MV-4-11 Cells
This assay measures the ability of this compound to suppress the expression of the MYC oncogene in a human acute myeloid leukemia (AML) cell line.
-
Principle: The QuantiGene 2.0 assay is a hybridization-based method that directly quantifies RNA transcripts without the need for enzymatic reactions like reverse transcription and PCR.
-
Protocol:
-
MV-4-11 cells are plated in 96-well plates at a density of 10,000 cells per well in RPMI1640 media supplemented with 10% fetal bovine serum and 2 mM L-glutamine.
-
This compound, serially diluted in DMSO, is added to the cells, ensuring the final DMSO concentration is 0.1%.
-
The plates are incubated for 4 hours at 37°C.
-
Cell lysis and analysis of MYC expression are performed using the QuantiGene 2.0 reagents according to the manufacturer's instructions.
-
Luminescence is measured using an EnVision plate reader.
-
EC50 values are calculated using a four-parameter nonlinear regression fit.
-
In Vivo Antitumor Activity in a MOLM-16 AML Xenograft Model
This experiment evaluates the efficacy of this compound in a mouse model of human AML.
-
Principle: Human AML cells (MOLM-16) are implanted into immunodeficient mice. Once tumors are established, the mice are treated with this compound, and tumor growth is monitored over time.
-
Protocol:
-
MOLM-16 cells are subcutaneously injected into SCID beige mice.
-
When tumors reach a predetermined size, the mice are randomized into vehicle and treatment groups.
-
This compound is administered orally twice daily at doses of 3, 10, and 30 mg/kg for 21 days.
-
Tumor volume and body weight are measured regularly throughout the study.
-
At the end of the study, tumor growth inhibition (%TGI) is calculated by comparing the tumor volumes in the treated groups to the vehicle control group.
-
Tumor samples can be harvested for pharmacodynamic analysis, such as measuring MYC transcript levels by qRT-PCR.
-
Cellular Functions and Therapeutic Implications
The primary cellular functions of this compound stem from its ability to selectively inhibit the CBP/p300 bromodomain, leading to two well-documented outcomes:
-
Antitumor Activity: By downregulating the expression of the MYC oncogene, this compound exhibits potent antitumor activity, particularly in hematological malignancies like AML where MYC is a key driver of proliferation. The significant tumor growth inhibition observed in AML xenograft models underscores its potential as an anticancer agent.
-
Immunomodulation: this compound has been shown to reduce the transcript levels of FOXP3, a key transcription factor for the development and function of regulatory T cells (Tregs). By inhibiting the differentiation of immunosuppressive Tregs, this compound may enhance anti-tumor immunity, suggesting a potential role in cancer immunotherapy.
Conclusion
This compound is a highly potent and selective chemical probe for the CBP/p300 bromodomains. Its ability to modulate gene expression, particularly of key cancer-related genes like MYC and immune regulators like FOXP3, provides a strong rationale for its further investigation as a potential therapeutic agent. The detailed data and protocols presented in this guide offer a valuable resource for researchers in the fields of epigenetics, oncology, and drug discovery.
References
- 1. selleckchem.com [selleckchem.com]
- 2. caymanchem.com [caymanchem.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. researchgate.net [researchgate.net]
- 5. This compound, A Highly Advanced Potent and Selective Bromodomain Inhibitor of Cyclic Adenosine Monophosphate Response Element Binding Protein, Binding Protein (CBP) - PubMed [pubmed.ncbi.nlm.nih.gov]
GNE-781: A Technical Guide to its Discovery and Preclinical Development
For Researchers, Scientists, and Drug Development Professionals
Introduction
GNE-781 is a potent, selective, and orally bioavailable small-molecule inhibitor of the bromodomains of CREB-binding protein (CBP) and the closely related p300. These proteins are transcriptional co-activators that play a critical role in regulating the expression of key oncogenes, such as c-Myc, and are involved in immune modulation through transcription factors like FOXP3. The development of this compound represents a significant advancement in targeting epigenetic readers for therapeutic intervention in oncology. This guide provides an in-depth overview of the discovery, mechanism of action, and preclinical development of this compound.
Discovery and Development Timeline
The development of this compound stemmed from a structure-based drug design program aimed at improving the potency and selectivity of earlier CBP/p300 bromodomain inhibitors. The key milestones in its early development are outlined below:
-
Lead Identification: this compound was developed from a preceding chemical tool, GNE-272, which had moderate potency and selectivity for the CBP bromodomain.[1]
-
Structure-Based Optimization: Through constraining the aniline (B41778) of the parent compound into a tetrahydroquinoline motif, researchers achieved a twofold increase in selectivity. Further structure-activity relationship (SAR) studies, targeting specific regions of the bromodomain binding pocket (LPF shelf, BC loop, and KAc regions), led to significant improvements in both potency and selectivity.[1][2]
-
Identification of this compound: This optimization process resulted in the identification of this compound (also referred to as compound 19 in the primary literature) as a highly potent and selective inhibitor with favorable in vivo pharmacokinetic properties.[1][2][3]
-
Key Publication: The discovery and characterization of this compound were detailed in the Journal of Medicinal Chemistry in a publication that appeared online in September 2017 and in print in November 2017.[2][3]
-
Preclinical Evaluation: Following its discovery, this compound underwent preclinical safety assessments in rats and dogs to characterize its toxicological profile.[4]
Mechanism of Action
This compound functions by competitively inhibiting the bromodomains of CBP and p300. Bromodomains are protein modules that recognize and bind to acetylated lysine (B10760008) residues on histones and other proteins. By binding to the CBP/p300 bromodomains, this compound prevents these co-activators from being recruited to chromatin, thereby inhibiting the transcription of target genes.
Two key pathways affected by this compound are the c-Myc oncogenic pathway and the FOXP3-mediated immune regulation pathway.
-
c-Myc Downregulation: CBP and p300 are known to stimulate the oncogenic activity of c-Myc.[4] By inhibiting CBP/p300, this compound leads to the downregulation of MYC gene expression, which is a key driver in many cancers, including acute myeloid leukemia (AML).[3][5]
-
Modulation of FOXP3: this compound has been shown to decrease the transcript levels of FOXP3, a key transcription factor for the development and function of regulatory T cells (Tregs).[2][3] This suggests a potential application for this compound in cancer immunotherapy by modulating the tumor microenvironment.
Quantitative Data Summary
The following tables summarize the key in vitro and in vivo quantitative data for this compound.
Table 1: In Vitro Potency and Selectivity of this compound
| Target | Assay Type | IC50 (nM) |
| CBP | TR-FRET | 0.94[2][3][6] |
| p300 | (Implied similar to CBP) | 1.2[7] |
| CBP | BRET | 6.2[2][3][6] |
| BRD4(1) | (Cell-free assay) | 5100[2][3] |
Table 2: In Vivo Anti-Tumor Efficacy of this compound in MOLM-16 AML Xenograft Model
| Dose (mg/kg, p.o., twice daily for 21 days) | Tumor Growth Inhibition (%TGI) |
| 3 | 73[8] |
| 10 | 71[8] |
| 30 | 89[8] |
Experimental Protocols
Detailed methodologies for the key experiments are described below.
Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) Assay
This assay was used to determine the in vitro potency of this compound against the CBP bromodomain.
-
Principle: TR-FRET measures the proximity of two molecules labeled with a donor and an acceptor fluorophore. Inhibition of the interaction between the CBP bromodomain and an acetylated peptide by this compound results in a decrease in the FRET signal.
-
Methodology:
-
A recombinant, purified CBP bromodomain protein, typically with an affinity tag (e.g., His-tag), is used.
-
A biotinylated peptide corresponding to an acetylated histone tail sequence that binds to the CBP bromodomain is also used.
-
The donor fluorophore (e.g., a terbium-labeled anti-His-tag antibody) is bound to the CBP bromodomain.
-
The acceptor fluorophore (e.g., streptavidin-d2) is bound to the biotinylated acetylated peptide.
-
In the absence of an inhibitor, the binding of the CBP bromodomain to the peptide brings the donor and acceptor into close proximity, resulting in a high FRET signal.
-
This compound is serially diluted and incubated with the assay components.
-
The FRET signal is measured using a plate reader capable of time-resolved fluorescence detection. The IC50 value is calculated from the dose-response curve.
-
Bioluminescence Resonance Energy Transfer (BRET) Assay
The BRET assay provides a cell-based measure of target engagement.
-
Principle: BRET is a proximity-based assay that measures the energy transfer from a bioluminescent donor (e.g., Renilla luciferase, Rluc) to a fluorescent acceptor (e.g., yellow fluorescent protein, YFP) when they are in close proximity.
-
Methodology:
-
HEK293 cells are co-transfected with two constructs: one encoding the CBP bromodomain fused to a donor protein (e.g., Rluc) and another encoding a histone-binding protein fused to an acceptor protein (e.g., YFP).
-
The transfected cells are plated in a multi-well plate.
-
This compound, diluted in DMSO, is added to the cells and incubated.
-
The substrate for the donor luciferase (e.g., coelenterazine (B1669285) h) is added.
-
The BRET signal, which is the ratio of the light emitted by the acceptor to the light emitted by the donor, is measured immediately using a plate reader.
-
The IC50 value is determined from the concentration-dependent inhibition of the BRET signal.
-
MOLM-16 AML Xenograft Model
This in vivo model was used to assess the anti-tumor activity of this compound.
-
Cell Line: MOLM-16, a human acute myeloid leukemia cell line.
-
Animal Model: Immunocompromised mice (e.g., SCID beige mice).
-
Procedure:
-
MOLM-16 cells are implanted subcutaneously into the mice.
-
Once tumors are established and reach a predetermined size, the mice are randomized into vehicle control and treatment groups.
-
This compound is administered orally (p.o.) twice daily for a period of 21 days at doses of 3, 10, and 30 mg/kg.
-
Tumor volume and body weight are measured regularly throughout the study.
-
At the end of the study, tumors may be harvested for pharmacodynamic analysis, such as measuring the expression of MYC transcripts by quantitative RT-PCR.
-
Tumor growth inhibition (%TGI) is calculated by comparing the change in tumor volume in the treated groups to the vehicle control group.
-
Visualizations
This compound Mechanism of Action
Caption: this compound inhibits the CBP/p300 bromodomain, preventing its interaction with acetylated lysine residues on histones and transcription factors. This leads to the downregulation of target genes such as c-Myc and FOXP3, thereby inhibiting oncogenesis and modulating the immune response.
Experimental Workflow for In Vivo Efficacy Study
Caption: Workflow for assessing the in vivo efficacy of this compound in the MOLM-16 acute myeloid leukemia xenograft mouse model.
References
- 1. scispace.com [scispace.com]
- 2. This compound, A Highly Advanced Potent and Selective Bromodomain Inhibitor of Cyclic Adenosine Monophosphate Response Element Binding Protein, Binding Protein (CBP) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. This compound | Epigenetic Reader Domain | TargetMol [targetmol.com]
- 5. selleckchem.com [selleckchem.com]
- 6. axonmedchem.com [axonmedchem.com]
- 7. Two histone/protein acetyltransferases, CBP and p300, are indispensable for Foxp3+ T-regulatory cell development and function - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Two Histone/Protein Acetyltransferases, CBP and p300, Are Indispensable for Foxp3+ T-Regulatory Cell Development and Function - PMC [pmc.ncbi.nlm.nih.gov]
GNE-781: A Selective CBP/p300 Bromodomain Inhibitor for Advanced Cancer Research
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Executive Summary
GNE-781 is a highly potent and selective small-molecule inhibitor of the bromodomains of the homologous transcriptional co-activators, CREB-binding protein (CBP) and p300. Developed through meticulous structure-based design, this compound demonstrates exceptional selectivity for CBP/p300 over other bromodomain-containing proteins, particularly the BET family member BRD4. This exquisite selectivity, combined with its demonstrated in vitro and in vivo activity, establishes this compound as a critical chemical probe for elucidating the diverse biological roles of CBP/p300 and as a promising therapeutic candidate in oncology. This guide provides a comprehensive overview of this compound, including its biochemical and cellular activity, detailed experimental methodologies, and its impact on key signaling pathways implicated in cancer.
Introduction to this compound
The transcriptional co-activators CBP and p300 are pivotal regulators of gene expression, influencing a wide array of cellular processes, including proliferation, differentiation, and apoptosis.[1] Their function is mediated in part by their bromodomain, a protein module that recognizes and binds to acetylated lysine (B10760008) residues on histones and other proteins, thereby facilitating transcriptional activation. Dysregulation of CBP/p300 activity is a hallmark of various cancers, making them attractive therapeutic targets.[2][3]
This compound emerged from a structure-based drug design program aimed at improving the potency and selectivity of earlier generation CBP/p300 inhibitors.[4][5] By constraining the aniline (B41778) moiety of a precursor compound into a tetrahydroquinoline scaffold, researchers achieved a significant enhancement in both binding affinity and selectivity. This compound is characterized as a non-CNS penetrant compound with favorable pharmacokinetic properties, making it suitable for in vivo studies.
Quantitative Data Presentation
The following tables summarize the key quantitative data for this compound, providing a clear comparison of its activity across various assays.
Table 1: Biochemical Activity of this compound
| Target | Assay Type | IC50 (nM) | Reference |
| CBP | TR-FRET | 0.94 | |
| p300 | TR-FRET | 1.2 | |
| CBP | BRET | 6.2 | |
| BRD4(1) | TR-FRET | 5100 |
Table 2: Cellular and In Vivo Activity of this compound
| Activity | Model System | Metric | Value | Reference |
| MYC Expression Inhibition | MV-4-11 cells | EC50 | 14 nM (for GNE-049, a close analog) | |
| Antitumor Activity | MOLM-16 AML Xenograft | % TGI (3 mg/kg, p.o., BID) | 73% | |
| Antitumor Activity | MOLM-16 AML Xenograft | % TGI (10 mg/kg, p.o., BID) | 71% | |
| Antitumor Activity | MOLM-16 AML Xenograft | % TGI (30 mg/kg, p.o., BID) | 89% |
Experimental Protocols
This section provides detailed methodologies for the key experiments cited in the characterization of this compound.
Time-Resolved Fluorescence Energy Transfer (TR-FRET) Assay
This assay is a robust, high-throughput method for measuring the binding of this compound to the CBP bromodomain.
Principle: The assay measures the inhibition of the interaction between a biotinylated histone H4 peptide acetylated at lysine 16 (H4K16ac) and a GST-tagged CBP bromodomain. A Europium-labeled anti-GST antibody serves as the donor fluorophore, and streptavidin-conjugated Allophycocyanin (APC) acts as the acceptor. When the bromodomain and peptide are in close proximity, FRET occurs. This compound disrupts this interaction, leading to a decrease in the FRET signal.
Methodology:
-
Reagent Preparation:
-
Assay Buffer: 20 mM HEPES, pH 7.4, 150 mM NaCl, 0.1% BSA (w/v), 0.01% Triton X-100 (v/v).
-
GST-CBP Bromodomain: Diluted in assay buffer to a final concentration of 10 nM.
-
Biotinylated H4K16ac Peptide: Diluted in assay buffer.
-
Europium-labeled Anti-GST Antibody: Diluted in assay buffer.
-
Streptavidin-APC: Diluted in assay buffer.
-
This compound: Serially diluted in DMSO and then in assay buffer.
-
-
Assay Procedure (384-well plate format):
-
Add 2 µL of diluted this compound or DMSO control to each well.
-
Add 10 µL of GST-CBP bromodomain (10 nM) to each well and incubate for 30 minutes at room temperature.
-
Add 8 µL of a mixture of biotinylated H4K16ac peptide and Streptavidin-APC to each well.
-
Add 5 µL of Europium-labeled anti-GST antibody to each well.
-
Incubate the plate for 60 minutes at room temperature, protected from light.
-
-
Data Acquisition:
-
Read the plate on a TR-FRET-compatible plate reader with an excitation wavelength of 320-340 nm and emission wavelengths of 615 nm (Europium) and 665 nm (APC).
-
The TR-FRET signal is calculated as the ratio of the acceptor signal (665 nm) to the donor signal (615 nm).
-
-
Data Analysis:
-
Calculate the percent inhibition for each concentration of this compound relative to DMSO controls.
-
Determine the IC50 value by fitting the concentration-response data to a four-parameter logistic equation.
-
Bioluminescence Resonance Energy Transfer (BRET) Assay
The BRET assay is a cell-based assay that provides a measure of target engagement in a more physiological context.
Principle: This assay typically involves expressing the CBP bromodomain fused to a NanoLuc® luciferase (donor) and a histone H4 peptide fused to a fluorescent protein like HaloTag® labeled with a fluorescent ligand (acceptor) in cells. When the bromodomain binds to the acetylated peptide, BRET occurs upon the addition of the luciferase substrate. This compound competes with the peptide for binding to the bromodomain, disrupting BRET.
Methodology:
-
Cell Culture and Transfection:
-
HEK293T cells are transiently transfected with plasmids encoding the CBP bromodomain-NanoLuc® fusion and the HaloTag®-Histone H4 fusion proteins.
-
-
Assay Procedure (96-well plate format):
-
Plate the transfected cells and allow them to adhere.
-
Treat the cells with serial dilutions of this compound or DMSO control for a defined period (e.g., 2-4 hours).
-
Add the HaloTag® fluorescent ligand and incubate to allow for labeling.
-
Add the NanoLuc® luciferase substrate (e.g., furimazine).
-
-
Data Acquisition:
-
Immediately measure the luminescence at two wavelengths using a BRET-compatible plate reader: one for the donor (e.g., ~460 nm) and one for the acceptor (e.g., ~617 nm).
-
-
Data Analysis:
-
Calculate the BRET ratio (acceptor emission / donor emission).
-
Determine the IC50 value by plotting the BRET ratio against the inhibitor concentration and fitting the data to a dose-response curve.
-
MYC Expression Assay (QuantiGene 2.0)
This assay quantifies the effect of this compound on the expression of the MYC oncogene, a downstream target of CBP/p300.
Principle: The QuantiGene 2.0 assay is a hybridization-based method that uses branched DNA (bDNA) technology to directly measure RNA transcripts without the need for RNA purification or enzymatic amplification.
Methodology:
-
Cell Treatment and Lysis:
-
Seed MV-4-11 cells in a 96-well plate.
-
Treat the cells with various concentrations of this compound or DMSO for 4 hours.
-
Lyse the cells directly in the wells according to the QuantiGene 2.0 protocol to release the target RNA.
-
-
Hybridization:
-
The cell lysate is incubated with a specific oligonucleotide probe set for MYC RNA. This set includes capture extenders, label extenders, and blocking probes that hybridize to the target RNA and capture beads.
-
-
Signal Amplification:
-
The captured RNA is then hybridized sequentially with a pre-amplifier, an amplifier, and a label probe conjugated to alkaline phosphatase.
-
-
Detection:
-
A chemiluminescent substrate is added, and the resulting light emission is measured using a luminometer.
-
-
Data Analysis:
-
The luminescence signal is directly proportional to the amount of MYC RNA in the sample.
-
Normalize the data to a housekeeping gene and calculate the percent inhibition of MYC expression for each this compound concentration.
-
Determine the EC50 value from the concentration-response curve.
-
In Vivo Antitumor Efficacy in an AML Xenograft Model
This study evaluates the therapeutic potential of this compound in a preclinical cancer model.
Methodology:
-
Cell Line and Animals:
-
MOLM-16, a human acute myeloid leukemia (AML) cell line, is used.
-
Immunocompromised mice (e.g., SCID beige mice) are used as hosts for the xenograft.
-
-
Tumor Implantation:
-
MOLM-16 cells are injected subcutaneously into the flank of the mice.
-
-
Treatment:
-
When tumors reach a palpable size (e.g., 100-200 mm³), the mice are randomized into treatment and vehicle control groups.
-
This compound is administered orally (p.o.) twice daily (BID) at doses of 3, 10, and 30 mg/kg for 21 days.
-
-
Tumor Growth Measurement:
-
Tumor volume is measured regularly (e.g., twice a week) using calipers. Tumor volume is calculated using the formula: (Length x Width²) / 2.
-
-
Data Analysis:
-
Calculate the percent tumor growth inhibition (%TGI) for each treatment group compared to the vehicle control group.
-
Monitor animal body weight as an indicator of toxicity.
-
Signaling Pathways and Mechanism of Action
This compound exerts its effects by inhibiting the bromodomain of CBP/p300, thereby preventing their recruitment to chromatin and the subsequent acetylation of histones and other transcriptional regulators. This leads to the downregulation of key oncogenic gene expression programs.
Inhibition of CBP/p300-Mediated Transcription
The binding of this compound to the CBP/p300 bromodomain physically blocks the interaction with acetylated lysine residues on histone tails. This prevents the localization of the histone acetyltransferase (HAT) activity of CBP/p300 at gene promoters and enhancers, leading to a decrease in histone acetylation (e.g., H3K27ac) and transcriptional repression.
Caption: this compound mechanism of action.
Impact on Wnt/β-catenin Signaling
CBP/p300 are crucial co-activators for β-catenin-mediated transcription. In the canonical Wnt pathway, stabilized β-catenin translocates to the nucleus and complexes with TCF/LEF transcription factors to drive the expression of target genes like MYC and CCND1. CBP/p300 are recruited to this complex to facilitate histone acetylation and transcriptional activation. By inhibiting CBP/p300, this compound can suppress Wnt-driven tumorigenesis.
Caption: this compound inhibits Wnt/β-catenin signaling.
Modulation of Androgen Receptor (AR) Signaling
In castration-resistant prostate cancer (CRPC), the androgen receptor (AR) remains a key driver of tumor growth. CBP/p300 act as co-activators for the AR, enhancing its transcriptional activity. This compound has been shown to block the growth of CRPC by inhibiting CBP/p300-mediated AR-dependent gene expression.
Caption: this compound disrupts androgen receptor signaling.
Conclusion
This compound is a powerful and selective chemical tool for probing the multifaceted functions of CBP/p300. Its high potency and selectivity, coupled with its demonstrated efficacy in preclinical models of cancer, underscore its potential as a lead compound for the development of novel epigenetic therapies. This guide provides the foundational knowledge and experimental framework for researchers to effectively utilize this compound in their investigations into the roles of CBP/p300 in health and disease.
References
- 1. The p300/CBP acetyltransferases function as transcriptional coactivators of β-catenin in vertebrates - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. General Stepwise Approach to Optimize a TR-FRET Assay for Characterizing the BRD/PROTAC/CRBN Ternary Complex - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
GNE-781 and the CBP Bromodomain: A Technical Guide to a High-Affinity Interaction
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the binding of the potent and selective inhibitor, GNE-781, to the bromodomain of the CREB-binding protein (CBP). This document details the molecular interactions governing this high-affinity binding, presents key quantitative data, outlines the experimental protocols used for its characterization, and visualizes the relevant biological pathways and experimental workflows.
Introduction to CBP and the Role of its Bromodomain
CREB-binding protein (CBP) and its close homolog, p300, are crucial transcriptional coactivators that play a pivotal role in regulating gene expression.[1] These proteins are involved in a wide array of cellular processes, including proliferation, differentiation, and DNA repair. A key functional domain within CBP is the bromodomain, which acts as a "reader" of epigenetic marks. Specifically, the CBP bromodomain recognizes and binds to acetylated lysine (B10760008) residues on histone tails and other proteins. This interaction is a critical step in the recruitment of the transcriptional machinery to specific gene promoters and enhancers, leading to the activation of gene expression.[2] Given its central role in gene regulation, the CBP bromodomain has emerged as a compelling therapeutic target for various diseases, including cancer.[1][3]
This compound: A Potent and Selective CBP Bromodomain Inhibitor
This compound is a highly potent and selective small molecule inhibitor of the CBP bromodomain.[4] Developed through structure-based design, this compound exhibits sub-nanomolar affinity for the CBP bromodomain and exceptional selectivity over other bromodomain families, including the BET family (e.g., BRD4). This high selectivity makes this compound a valuable chemical probe for studying the specific functions of the CBP bromodomain and a promising candidate for therapeutic development.
The this compound Binding Pocket on the CBP Bromodomain
The high-affinity binding of this compound to the CBP bromodomain is a result of a series of specific molecular interactions within the acetyl-lysine binding pocket. The crystal structure of this compound in complex with the CBP bromodomain (PDB ID: 5W0E) reveals the precise nature of this interaction.
The binding of this compound is characterized by a network of hydrogen bonds and hydrophobic interactions with key residues in the binding pocket. A conserved asparagine residue, Asn1168, forms a crucial hydrogen bond with the inhibitor, a hallmark of inhibitor binding to the CBP bromodomain. Additionally, a water-mediated hydrogen bond with the side chain of Tyr1125 further stabilizes the complex. The inhibitor also engages in hydrophobic interactions with residues lining the LPF shelf and the BC loop of the bromodomain.
Quantitative Binding Data
The potency and selectivity of this compound have been quantified using various biochemical and cellular assays. The following tables summarize the key in vitro binding data for this compound.
| Target | Assay | IC50 (nM) | Reference |
| CBP | TR-FRET | 0.94 | |
| p300 | TR-FRET | 1.2 | |
| CBP | BRET | 6.2 | |
| BRD4(1) | TR-FRET/BRET | 5100 |
| Target | Selectivity (fold) | Reference |
| CBP over BRD4(1) | >5400 | |
| p300 over BRD4(1) | >4250 |
Experimental Protocols
This section provides an overview of the key experimental methodologies used to characterize the interaction between this compound and the CBP bromodomain.
Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) Assay
TR-FRET is a robust, high-throughput assay used to measure the binding of an inhibitor to a target protein.
Principle: The assay measures the disruption of the interaction between a biotinylated histone peptide (acetylated) and a GST-tagged CBP bromodomain. The CBP bromodomain is detected with a terbium-labeled anti-GST antibody (donor), and the histone peptide is detected with streptavidin-d2 (acceptor). When the two are in close proximity, FRET occurs. This compound competes with the histone peptide for binding to the CBP bromodomain, leading to a decrease in the FRET signal.
Protocol Outline:
-
Reagent Preparation:
-
Prepare a 2X solution of GST-CBP bromodomain and a 2X solution of biotinylated acetylated histone peptide in assay buffer.
-
Prepare a 2X solution of terbium-labeled anti-GST antibody and streptavidin-d2 in detection buffer.
-
Prepare a serial dilution of this compound in DMSO, followed by a dilution in assay buffer.
-
-
Assay Procedure (384-well plate format):
-
Add 5 µL of the this compound dilution to the assay wells.
-
Add 5 µL of the GST-CBP bromodomain solution to all wells.
-
Add 5 µL of the biotinylated acetylated histone peptide solution to all wells.
-
Incubate at room temperature for 60 minutes.
-
Add 5 µL of the detection mix (terbium-labeled anti-GST antibody and streptavidin-d2).
-
Incubate at room temperature for 60 minutes.
-
-
Data Acquisition:
-
Read the plate on a TR-FRET-compatible plate reader, with excitation at 340 nm and emission at 620 nm (terbium) and 665 nm (d2).
-
Calculate the ratio of the acceptor signal (665 nm) to the donor signal (620 nm).
-
-
Data Analysis:
-
Plot the TR-FRET ratio against the logarithm of the this compound concentration.
-
Fit the data to a four-parameter logistic equation to determine the IC50 value.
-
Bioluminescence Resonance Energy Transfer (BRET) Assay
BRET is a cell-based assay that measures target engagement in a more physiological context.
Principle: HEK293 cells are co-transfected with two constructs: one encoding the CBP bromodomain fused to NanoLuc luciferase (donor) and another encoding a histone protein fused to a fluorescent acceptor (e.g., HaloTag-NanoBRET 618 ligand). When the CBP bromodomain binds to the acetylated histone in live cells, the donor and acceptor are brought into close proximity, resulting in a BRET signal. This compound enters the cells and displaces the CBP bromodomain from the histone, leading to a decrease in the BRET signal.
Protocol Outline:
-
Cell Culture and Transfection:
-
Plate HEK293 cells in a 96-well plate.
-
Co-transfect the cells with the NanoLuc-CBP bromodomain and histone-HaloTag expression vectors using a suitable transfection reagent.
-
Incubate for 24-48 hours.
-
-
Compound Treatment:
-
Prepare a serial dilution of this compound.
-
Add the this compound dilutions to the transfected cells.
-
Incubate for a defined period (e.g., 2-4 hours).
-
-
Assay Procedure:
-
Add the NanoBRET 618 ligand (acceptor) and the NanoLuc substrate to the wells.
-
Incubate for a short period as recommended by the manufacturer.
-
-
Data Acquisition:
-
Measure the luminescence at two wavelengths using a BRET-compatible plate reader: one for the donor (e.g., 460 nm) and one for the acceptor (e.g., 618 nm).
-
-
Data Analysis:
-
Calculate the BRET ratio (acceptor emission / donor emission).
-
Plot the BRET ratio against the logarithm of the this compound concentration and fit the curve to determine the IC50 value.
-
Signaling Pathways and Experimental Workflows
The following diagrams, generated using Graphviz (DOT language), illustrate the key signaling pathways involving the CBP bromodomain and a typical experimental workflow for inhibitor characterization.
References
GNE-781 and its Impact on Histone Acetylation: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
GNE-781 is a potent and highly selective inhibitor of the bromodomains of the paralogous transcriptional co-activators, CREB-binding protein (CBP) and p300. These proteins are critical epigenetic regulators that play a central role in controlling gene expression through their histone acetyltransferase (HAT) activity and their function as scaffolds for the assembly of transcriptional machinery. The bromodomain of CBP/p300 is a "reader" module that recognizes and binds to acetylated lysine (B10760008) residues on histones and other proteins. This interaction is crucial for the localization and activity of CBP/p300 at specific genomic loci, particularly enhancers. By targeting the CBP/p300 bromodomains, this compound disrupts this critical recognition step, leading to significant alterations in histone acetylation and gene transcription. This technical guide provides an in-depth overview of this compound's mechanism of action, its effect on histone acetylation with a focus on Histone H3 Lysine 27 acetylation (H3K27ac), and detailed experimental protocols for studying these effects.
Core Mechanism of Action
This compound functions as a competitive inhibitor of the acetyl-lysine binding pocket within the bromodomain of CBP and p300. This inhibition prevents the "reading" of acetylated histone marks, a crucial step for the subsequent "writing" of new acetylation marks by the intrinsic histone acetyltransferase (HAT) domain of CBP/p300. This disruption leads to a reduction in histone acetylation at specific genomic regions, most notably a global decrease in H3K27ac, a hallmark of active enhancers.[1][2] The loss of H3K27ac from these regulatory elements results in the downregulation of enhancer-regulated gene networks, which can have profound effects on cellular processes, including cell growth, differentiation, and survival.
Quantitative Data on this compound Activity
The potency and selectivity of this compound have been characterized in various biochemical and cellular assays. The following table summarizes key quantitative data for this compound.
| Assay Type | Target/Process | IC50/EC50 | Cell Line/System | Reference |
| TR-FRET | CBP Bromodomain | 0.94 nM | Biochemical Assay | [3] |
| BRET | CBP Bromodomain Engagement | 6.2 nM | HEK293 cells | [3] |
| TR-FRET | p300 Bromodomain | 1.2 nM | Biochemical Assay | [4] |
| TR-FRET | BRD4(1) Bromodomain | 5100 nM | Biochemical Assay | |
| Gene Expression | Myc | EC50 = 6.6 nM | MV4-11 leukemia cells | |
| Histone Acetylation | H3K27ac | Global Reduction | Human iTregs |
Signaling Pathway and Experimental Workflow
The following diagrams illustrate the signaling pathway affected by this compound and a typical experimental workflow for assessing its impact on histone acetylation.
References
- 1. researchgate.net [researchgate.net]
- 2. Enhancer Activity Requires CBP/P300 Bromodomain-Dependent Histone H3K27 Acetylation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Bromodomain inhibition of the coactivators CBP/EP300 facilitate cellular reprogramming - PMC [pmc.ncbi.nlm.nih.gov]
- 4. biorxiv.org [biorxiv.org]
GNE-781: A Technical Whitepaper on Initial Therapeutic Potential Studies
For Researchers, Scientists, and Drug Development Professionals
Abstract
GNE-781 is a highly potent and selective, orally bioavailable small molecule inhibitor of the bromodomains of the homologous transcriptional co-activators CREB-binding protein (CBP) and E1A binding protein p300. Initial preclinical studies have demonstrated its potential as a therapeutic agent, particularly in oncology. This document provides an in-depth technical overview of the foundational research on this compound, summarizing key quantitative data, detailing experimental methodologies, and visualizing associated biological pathways and workflows.
Introduction
The epigenetic reader proteins CBP and p300 are critical transcriptional co-activators that play a central role in regulating gene expression through their histone acetyltransferase (HAT) activity and by scaffolding protein complexes. The bromodomain of CBP/p300 recognizes and binds to acetylated lysine (B10760008) residues on histones and other proteins, a key mechanism for the recruitment of transcriptional machinery. Dysregulation of CBP/p300 function has been implicated in the pathogenesis of various diseases, including cancer, making their bromodomains attractive therapeutic targets. This compound was developed as a potent and selective inhibitor of the CBP/p300 bromodomains to investigate the therapeutic potential of targeting this interaction.
Mechanism of Action
This compound competitively binds to the acetyl-lysine binding pocket of the CBP and p300 bromodomains. This binding event prevents the interaction of CBP/p300 with acetylated histones and other acetylated transcription factors. The disruption of this interaction leads to the modulation of expression of key oncogenes, such as c-Myc, and other genes involved in cell proliferation and differentiation, including FOXP3.
Signaling Pathway
The following diagram illustrates the proposed signaling pathway affected by this compound.
Quantitative Data Summary
The following tables summarize the key quantitative data from initial preclinical studies of this compound.
Table 1: In Vitro Inhibitory Activity of this compound
| Target/Assay | IC50 (nM) | EC50 (nM) | Notes |
| CBP (TR-FRET) | 0.94[1][2][3][4][5] | - | Time-Resolved Fluorescence Resonance Energy Transfer assay. |
| p300 | 1.2[3] | - | |
| BRET | 6.2[1][4] | - | Bioluminescence Resonance Energy Transfer assay. |
| BRD4(1) | 5100[1][2][4] | - | Demonstrates high selectivity over BET family bromodomains. |
| MYC Expression (MV-4-11 cells) | - | 6.6[3] | Inhibition of c-Myc expression in a leukemia cell line. |
Table 2: In Vivo Efficacy of this compound in MOLM-16 AML Xenograft Model
| Dose (mg/kg, p.o., BID) | Tumor Growth Inhibition (%) | Animal Model |
| 3 | 73[5] | SCID beige mice |
| 10 | 71[5] | SCID beige mice |
| 30 | 89[5] | SCID beige mice |
Experimental Protocols
In Vitro Assays
This assay is designed to measure the binding of this compound to the CBP bromodomain.
Methodology:
-
A 384-well plate is prepared with serial dilutions of this compound.
-
A Europium-labeled CBP bromodomain (donor fluorophore) is added to each well.
-
The plate is incubated to allow for binding of this compound to the bromodomain.
-
A biotinylated acetylated histone peptide ligand and streptavidin-allophycocyanin (APC) (acceptor fluorophore) are added.
-
The plate is incubated to allow the ligand to bind to the CBP bromodomain.
-
The TR-FRET signal is read using a plate reader with an excitation wavelength of approximately 320 nm and emission wavelengths of 620 nm (Europium) and 665 nm (APC).
-
The ratio of the emission at 665 nm to 620 nm is calculated, and IC50 values are determined by fitting the data to a four-parameter dose-response curve.
This cellular assay measures the target engagement of this compound in a live-cell context.
Methodology:
-
Cells are engineered to co-express the CBP bromodomain fused to a Renilla luciferase (Rluc; BRET donor) and a histone-interacting protein fused to a yellow fluorescent protein (YFP; BRET acceptor).
-
Cells are plated in a 96-well plate and treated with varying concentrations of this compound.
-
The BRET substrate, coelenterazine, is added to the wells.
-
The plate is immediately read on a luminometer capable of sequentially measuring the light emission at wavelengths corresponding to the Rluc donor (e.g., ~480 nm) and the YFP acceptor (e.g., ~530 nm).
-
The BRET ratio is calculated (emission at 530 nm / emission at 480 nm), and IC50 values are determined.
This assay quantifies the effect of this compound on the expression of the c-Myc oncogene.[1]
Methodology:
-
MV-4-11 acute myeloid leukemia cells are plated in 96-well plates.[1]
-
Cells are treated with a dilution series of this compound (from 0.002 to 12.7 µM) or DMSO as a vehicle control.[1]
-
The final DMSO concentration is kept constant at 0.1%.[1]
-
Plates are incubated for 4 hours at 37°C.[1]
-
Cell lysis and analysis of MYC expression are performed using a quantitative gene expression assay, such as QuantiGene 2.0.[1]
-
Luminescence is measured using a plate reader, and EC50 values are calculated using a four-parameter nonlinear regression fit.[1]
In Vivo Efficacy Study
This study evaluates the anti-tumor activity of this compound in a mouse model of acute myeloid leukemia.
Methodology:
-
MOLM-16 human AML cells are implanted subcutaneously into the flank of SCID beige mice.
-
Tumors are allowed to grow to a predetermined size (e.g., 100-200 mm³).
-
Mice are then randomized into treatment and vehicle control groups.
-
This compound is administered orally twice daily (BID) for 21 days at doses of 3, 10, and 30 mg/kg.[5]
-
Tumor volumes and body weights are measured regularly (e.g., twice weekly).
-
At the end of the study, tumor growth inhibition is calculated by comparing the change in tumor volume in the treated groups to the vehicle control group.
Preclinical Safety and Toxicology
Repeat-dose toxicity studies of this compound were conducted in both rats and dogs.[6] The compound was generally tolerated, but some on-target toxicities were observed.
Key Findings:
-
Hematologic System: Marked effects on thrombopoiesis (platelet production) were observed in both species.[6] There was also evidence of inhibition of erythroid (red blood cell), granulocytic (a type of white blood cell), and lymphoid (another type of white blood cell) cell differentiation.[6] These findings are consistent with the known role of CBP/p300 in stem cell differentiation.
-
Gastrointestinal and Reproductive Tissues: Deleterious changes were noted in these tissues.[6]
These findings are similar to those reported for other bromodomain inhibitors, particularly those targeting the BET family, and highlight the important role of CBP/p300 in the maintenance and differentiation of hematopoietic and other rapidly dividing cells.
Conclusion
Initial preclinical studies demonstrate that this compound is a highly potent and selective inhibitor of the CBP/p300 bromodomains with promising anti-tumor activity in a preclinical model of acute myeloid leukemia. Its mechanism of action, involving the downregulation of the key oncogene c-Myc, provides a strong rationale for its therapeutic potential in oncology. The observed on-target toxicities in preclinical safety studies are consistent with the known biological functions of CBP/p300 and will be an important consideration for future clinical development. Further investigation is warranted to fully elucidate the therapeutic window and potential clinical applications of this compound.
References
- 1. Preclinical Safety Assessment of a Highly Selective and Potent Dual Small-Molecule Inhibitor of CBP/P300 in Rats and Dogs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Large- and Small-Animal Studies of Safety, Pharmacokinetics, and Biodistribution of Inflammasome-Targeting Nanoligomer in the Brain and Other Target Organs - PMC [pmc.ncbi.nlm.nih.gov]
- 4. sklslabs.com [sklslabs.com]
- 5. Bioluminescence Resonance Energy Transfer assay to characterize Gi-like G protein subtype- dependent functional selectivity - PMC [pmc.ncbi.nlm.nih.gov]
- 6. This compound, A Highly Advanced Potent and Selective Bromodomain Inhibitor of Cyclic Adenosine Monophosphate Response Element Binding Protein, Binding Protein (CBP) - PubMed [pubmed.ncbi.nlm.nih.gov]
Exploring the Downstream Targets of GNE-781: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the downstream targets and mechanism of action of GNE-781, a potent and selective inhibitor of the bromodomains of CREB-binding protein (CBP) and p300. This document details the quantitative data on this compound's activity, in-depth experimental protocols for key assays, and visual representations of the associated signaling pathways and experimental workflows.
Core Concepts: this compound and its Primary Targets
This compound is an orally bioavailable small molecule that selectively inhibits the bromodomains of the homologous transcriptional co-activators, CBP and p300.[1] These proteins are critical epigenetic regulators that play a central role in controlling gene expression by acetylating histones and other proteins.[2][3] The bromodomain of CBP/p300 is responsible for recognizing and binding to acetylated lysine (B10760008) residues on histones and other proteins, thereby recruiting the transcriptional machinery to specific gene loci. By inhibiting this interaction, this compound effectively disrupts the expression of genes regulated by CBP/p300.[4]
Quantitative Data Summary
The following tables summarize the key quantitative data reported for this compound, demonstrating its potency and selectivity.
Table 1: In Vitro Inhibitory Activity of this compound [1][5][6]
| Target | Assay Type | IC50 (nM) |
| CBP | TR-FRET | 0.94 |
| p300 | - | 1.2 |
| CBP | BRET | 6.2 |
| BRD4(1) | - | 5100 |
Table 2: Cellular Activity of this compound in MV-4-11 Leukemia Cells [6]
| Target | Assay Type | EC50 (nM) |
| MYC Expression | QuantiGene 2.0 | 6.6 |
Table 3: In Vivo Antitumor Efficacy of this compound in a MOLM-16 AML Xenograft Model [5]
| Dose (mg/kg, p.o., twice daily) | Tumor Growth Inhibition (%) |
| 3 | 73 |
| 10 | 71 |
| 30 | 89 |
Key Downstream Targets and Signaling Pathways
The inhibition of CBP/p300 by this compound leads to the modulation of several critical downstream signaling pathways and the expression of key oncogenes.
MYC Downregulation
A primary and well-documented downstream effect of this compound is the suppression of MYC gene expression.[1][5] MYC is a potent oncoprotein that is overexpressed in many human cancers and plays a crucial role in cell proliferation, growth, and apoptosis. CBP/p300 are known to be critical co-activators for MYC-driven transcription. By inhibiting CBP/p300, this compound effectively reduces MYC expression, contributing to its antitumor activity.[1]
FOXP3 Inhibition and Immune Modulation
This compound has been shown to reduce the transcript levels of FOXP3, a key transcription factor for the development and function of regulatory T cells (Tregs).[5][7] Tregs play a significant role in suppressing the anti-tumor immune response. By downregulating FOXP3, this compound may decrease the number and suppressive function of Tregs, thereby enhancing the host's immune response against cancer cells.
CBP/p300 Signaling Pathway
The following diagram illustrates the central role of CBP/p300 in gene transcription and how this compound intervenes in this process.
Experimental Protocols
This section provides detailed methodologies for the key experiments used to characterize the downstream effects of this compound.
MYC Expression Analysis using QuantiGene 2.0 Assay
This protocol describes the measurement of MYC mRNA levels in MV-4-11 cells following treatment with this compound.[1]
Materials:
-
MV-4-11 cells
-
RPMI-1640 medium with 10% fetal bovine serum and 2 mM L-glutamine
-
This compound
-
DMSO
-
96-well cell culture plates
-
QuantiGene 2.0 Reagent System
-
EnVision plate reader
Procedure:
-
Seed MV-4-11 cells at a density of 10,000 cells per well in a 96-well plate.
-
Prepare serial dilutions of this compound in DMSO.
-
Add the diluted this compound to the cell plates, ensuring the final DMSO concentration is 0.1%.
-
Incubate the plates for 4 hours at 37°C.
-
Lyse the cells and analyze MYC expression using the QuantiGene 2.0 reagents according to the manufacturer's instructions.
-
Measure luminescence using an EnVision plate reader.
-
Calculate the EC50 values using a four-parameter nonlinear regression fit.
Experimental Workflow:
Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) Assay for CBP Bromodomain Inhibition
This protocol outlines a representative method for assessing the inhibitory activity of this compound on the CBP bromodomain using TR-FRET.
Principle: This assay measures the binding of a biotinylated, acetylated histone peptide to a GST-tagged CBP bromodomain. A Europium-labeled anti-GST antibody serves as the donor fluorophore, and streptavidin-conjugated allophycocyanin (APC) acts as the acceptor. When the complex forms, FRET occurs. This compound competes with the acetylated peptide for binding to the CBP bromodomain, leading to a decrease in the FRET signal.
Materials:
-
GST-tagged CBP bromodomain protein
-
Biotinylated acetylated histone H4 peptide
-
Europium-labeled anti-GST antibody
-
Streptavidin-APC
-
This compound
-
Assay buffer (e.g., 50 mM HEPES, pH 7.5, 100 mM NaCl, 0.1% BSA)
-
384-well low-volume plates
-
TR-FRET-capable plate reader
Procedure:
-
Add this compound or DMSO (control) to the wells of a 384-well plate.
-
Add a mixture of GST-CBP bromodomain and Europium-labeled anti-GST antibody to the wells.
-
Incubate for a defined period (e.g., 30 minutes) at room temperature.
-
Add a mixture of biotinylated acetylated histone peptide and streptavidin-APC to the wells.
-
Incubate for a further period (e.g., 60 minutes) at room temperature, protected from light.
-
Measure the TR-FRET signal by reading the emission at two wavelengths (e.g., 620 nm for Europium and 665 nm for APC) after a time delay following excitation (e.g., at 340 nm).
-
Calculate the ratio of the acceptor to donor emission and determine the IC50 value of this compound.
TR-FRET Assay Principle:
Bioluminescence Resonance Energy Transfer (BRET) Assay for Target Engagement
This section describes the general principles of a BRET assay to confirm the engagement of this compound with the CBP bromodomain in a cellular context.
Principle: A fusion protein of the CBP bromodomain with a luciferase (e.g., NanoLuc) is co-expressed with a histone protein (e.g., H3.3) fused to a fluorescent protein (e.g., HaloTag labeled with a fluorescent ligand). In the absence of an inhibitor, the interaction between the CBP bromodomain and the acetylated histone brings the luciferase and the fluorophore into close proximity, resulting in energy transfer (BRET). This compound disrupts this interaction, leading to a decrease in the BRET signal.
General Procedure:
-
Co-transfect cells with plasmids encoding the CBP bromodomain-luciferase fusion and the histone-fluorescent protein fusion.
-
Culture the cells to allow for protein expression.
-
Treat the cells with varying concentrations of this compound.
-
Add the luciferase substrate (e.g., furimazine for NanoLuc).
-
Measure the luminescence emission from the donor and the acceptor fluorophore.
-
Calculate the BRET ratio and determine the IC50 of this compound for target engagement.
Global Downstream Target Exploration: Proteomic and Transcriptomic Approaches
While specific proteomics and transcriptomics studies on this compound are not publicly available, studies on other potent and selective CBP/p300 inhibitors, such as CCS1477 and the degrader CBPD-409, provide valuable insights into the expected downstream effects. These studies have utilized techniques like RNA-sequencing and mass spectrometry-based proteomics to identify global changes in gene and protein expression following CBP/p300 inhibition.
Expected Transcriptomic Changes: Based on studies of similar inhibitors, treatment with this compound is expected to lead to the downregulation of genes involved in:
-
Cell cycle progression
-
DNA replication and repair
-
Androgen receptor signaling (in prostate cancer models)[8]
-
MYC target gene network
Expected Proteomic Changes: Proteomic analysis following this compound treatment would likely reveal decreased levels of proteins involved in:
-
Cell proliferation and survival pathways
-
Transcriptional regulation
-
Proteins downstream of key oncogenic drivers like MYC and AR
General Workflow for Proteomic/Transcriptomic Analysis:
Conclusion
This compound is a highly potent and selective inhibitor of the CBP/p300 bromodomains with demonstrated preclinical antitumor activity. Its mechanism of action involves the disruption of CBP/p300-dependent gene transcription, leading to the downregulation of key oncogenes such as MYC and immunomodulatory factors like FOXP3. The experimental protocols and data presented in this guide provide a solid foundation for researchers and drug developers working to further elucidate the therapeutic potential of targeting CBP/p300 in oncology and other diseases. Future studies employing global proteomic and transcriptomic approaches will be invaluable in fully characterizing the downstream effects of this compound and identifying novel biomarkers of response.
References
- 1. selleckchem.com [selleckchem.com]
- 2. CBP/p300 bromodomain: new promising epigenetic target | Visualized Cancer Medicine [vcm.edpsciences.org]
- 3. Recent Advances in the Development of CBP/p300 Bromodomain Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. benthamdirect.com [benthamdirect.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. caymanchem.com [caymanchem.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. e-century.us [e-century.us]
Methodological & Application
Application Notes and Protocols for Preparing GNE-781 Stock Solution in DMSO
For Use By: Researchers, scientists, and drug development professionals.
Document ID: ANP-GNE781-DMSO-V1.0
Abstract
This document provides a detailed protocol for the preparation, storage, and handling of a stock solution of GNE-781 using Dimethyl Sulfoxide (DMSO). This compound is a potent and highly selective bromodomain inhibitor of the cyclic adenosine (B11128) monophosphate response element-binding protein (CBP).[1][2] Accurate preparation of stock solutions is critical for ensuring reproducible and reliable results in downstream biological assays. This protocol outlines the necessary materials, step-by-step procedures, and important safety considerations.
Introduction to this compound
This compound is a small molecule inhibitor with high selectivity for the bromodomains of CBP and p300 (IC50 values of 0.94 nM and 1.2 nM, respectively).[3][4] It is significantly less active against other bromodomains, such as BRD4(1), making it a valuable tool for studying the specific roles of CBP/p300 in gene transcription and disease.[3] Its applications include investigating potential therapeutic approaches in oncology, particularly in models like acute myeloid leukemia (AML), where it has demonstrated antitumor activity. Given its hydrophobic nature, DMSO is the recommended solvent for preparing concentrated stock solutions for in vitro use.
Quantitative Data Summary
The following table summarizes the essential physicochemical and handling properties of this compound.
| Property | Value | Source(s) |
| Molecular Formula | C₂₇H₃₃F₂N₇O₂ | |
| Molecular Weight | 525.60 g/mol | |
| Appearance | Solid | |
| Purity | ≥98% (typically by HPLC) | |
| Solubility in DMSO | ≥125 mg/mL (≥237.82 mM) | |
| Recommended Stock Conc. | 10 mM - 50 mM | General Protocol |
| Storage (Solid) | ≥ 4 years at -20°C, desiccated | |
| Storage (DMSO Stock) | Up to 1 year at -20°C; Up to 2 years at -80°C | |
| Final DMSO in Assay | < 0.1% (v/v) recommended to avoid cell toxicity |
Mechanism of Action and Signaling Pathway
This compound selectively binds to the acetyl-lysine binding pocket of the CBP/p300 bromodomains. This prevents the "reading" of acetylated histone tails and other proteins, thereby inhibiting the transcriptional activation of target genes, such as MYC, which are often implicated in cancer cell proliferation.
Figure 1. Simplified signaling pathway showing this compound inhibition of CBP/p300.
Experimental Protocol: Preparing a 10 mM Stock Solution
This protocol details the steps to prepare a 10 mM stock solution of this compound in DMSO.
-
This compound powder (purity ≥98%)
-
Anhydrous or high-purity Dimethyl Sulfoxide (DMSO)
-
Calibrated analytical balance
-
Sterile microcentrifuge tubes (e.g., 1.5 mL or 2.0 mL)
-
Sterile, low-binding aliquot tubes
-
Pipettes and sterile, filter-barrier pipette tips
-
Vortex mixer
-
Personal Protective Equipment (PPE): lab coat, safety glasses, and chemical-resistant gloves
To prepare a stock solution of a desired concentration, use the following formula:
Mass (mg) = Desired Concentration (mM) × Final Volume (mL) × Molecular Weight ( g/mol ) / 1000
Example Calculation for 1 mL of 10 mM this compound:
-
Mass (mg) = 10 mM × 1 mL × 525.60 g/mol / 1000
-
Mass (mg) = 5.256 mg
-
Preparation: Before starting, allow the this compound vial to equilibrate to room temperature for 10-15 minutes to prevent condensation of moisture, which can affect compound stability.
-
Weighing: Tare a sterile microcentrifuge tube on the analytical balance. Carefully weigh out the calculated mass (e.g., 5.256 mg) of this compound powder into the tube.
-
Solvent Addition: Using a calibrated pipette, add the calculated volume of fresh, anhydrous DMSO to the tube (e.g., 1 mL for a 10 mM solution). Using fresh DMSO is important as it is hygroscopic and absorbed moisture can reduce solubility and stability.
-
Dissolution: Tightly cap the tube and vortex thoroughly for 1-2 minutes until the solid is completely dissolved. A clear solution should be obtained. Gentle warming (e.g., in a 37°C water bath) can be used if dissolution is difficult, but verify compound temperature sensitivity first.
-
Aliquoting: To prevent degradation from repeated freeze-thaw cycles, immediately aliquot the stock solution into smaller, single-use volumes (e.g., 10-50 µL) in sterile, clearly labeled, low-binding tubes.
-
Labeling: Clearly label each aliquot with the compound name (this compound), concentration (10 mM), solvent (DMSO), and date of preparation.
-
Storage: Store the aliquots in a sealed container at -20°C or -80°C, protected from light. For long-term storage, -80°C is recommended.
Figure 2. Experimental workflow for preparing this compound stock solution.
Storage and Stability
-
Solid Form: this compound powder should be stored at -20°C in a desiccated environment and is stable for at least four years under these conditions.
-
DMSO Stock Solution: Store aliquots at -20°C for up to one year or at -80°C for up to two years. It is crucial to use tightly sealed vials to prevent the DMSO from absorbing atmospheric water, which can lead to compound precipitation or degradation.
-
Freeze-Thaw Cycles: Avoid repeated freeze-thaw cycles as this can compromise the stability of the compound. Aliquoting into single-use volumes is the most effective strategy to prevent this.
Application Guidelines
-
Working Dilutions: When preparing working solutions for cell-based assays, it is best to first make intermediate dilutions of the stock in DMSO before the final dilution into aqueous media. This minimizes the risk of the compound precipitating out of solution.
-
Final DMSO Concentration: The final concentration of DMSO in the cell culture medium should be kept as low as possible, ideally below 0.1%, as higher concentrations can be toxic to cells and cause off-target effects. Always include a vehicle control (medium with the same final DMSO concentration) in your experiments.
-
Precipitation: If precipitation is observed upon dilution in aqueous buffer, try further diluting the stock in DMSO before adding it to the medium. Mild sonication may also help redissolve the compound. Do not use solutions that contain visible precipitate.
Safety Precautions
-
Handle this compound and DMSO in a well-ventilated area, preferably a chemical fume hood.
-
Wear appropriate PPE, including a lab coat, safety glasses, and chemical-resistant gloves.
-
Consult the Safety Data Sheet (SDS) for this compound and DMSO for complete safety and handling information.
-
This compound has been shown to affect thrombopoiesis, erythropoiesis, and gastrointestinal tissues in preclinical studies, highlighting the need for careful handling.
References
Gne-781 working concentration for in vitro cell culture
Audience: Researchers, scientists, and drug development professionals.
Introduction
GNE-781 is a highly potent, selective, and orally active small molecule inhibitor that targets the bromodomains of the homologous transcriptional coactivators CREB-binding protein (CBP) and p300.[1][2][3][4] Bromodomains are protein modules that recognize acetylated lysine (B10760008) residues, playing a crucial role in the regulation of gene transcription. By inhibiting the CBP/p300 bromodomains, this compound disrupts the scaffolding of transcriptional machinery at specific gene loci, leading to the modulation of key oncogenes and immune regulatory factors.[1][3]
This document provides detailed protocols and quantitative data for the application of this compound in in vitro cell culture experiments, focusing on its mechanism of action and its effects on cancer cell lines and immune cells.
Data Presentation: Potency and Selectivity
This compound demonstrates exceptional potency for the CBP and p300 bromodomains, with remarkable selectivity over other bromodomain-containing proteins, particularly the BET family (e.g., BRD4).[1][2][3][5]
Table 1: this compound Inhibitory Potency (IC50) against Purified Bromodomains
| Target | Assay Type | IC50 |
| CBP | TR-FRET | 0.94 nM |
| p300 | - | 1.2 nM |
| BRET | Cell-free | 6.2 nM |
| BRD4(1) | - | 5,100 nM |
| BRD4(2) | - | 12,000 nM |
| BRPF1 | - | 4,600 nM |
| (Data sourced from references[1][2][3][4][6]) |
Table 2: this compound Cellular Activity (EC50)
| Cell Line | Assay | Target Readout | EC50 |
| MV-4-11 (Leukemia) | Gene Expression | MYC Inhibition | 6.6 nM |
| (Data sourced from reference[3]) |
Signaling Pathway and Experimental Workflows
The following diagrams illustrate the mechanism of action of this compound and the workflows for key experimental protocols.
Caption: this compound inhibits CBP/p300, blocking transcription of target genes like MYC.
Caption: Workflow for measuring MYC expression inhibition by this compound.
References
- 1. selleckchem.com [selleckchem.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. caymanchem.com [caymanchem.com]
- 4. This compound, A Highly Advanced Potent and Selective Bromodomain Inhibitor of Cyclic Adenosine Monophosphate Response Element Binding Protein, Binding Protein (CBP) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Modulating the masters: chemical tools to dissect CBP and p300 function - PMC [pmc.ncbi.nlm.nih.gov]
- 6. selleckchem.com [selleckchem.com]
Application Notes and Protocols for GNE-781 in a TR-FRET Assay
For Researchers, Scientists, and Drug Development Professionals
Introduction
GNE-781 is a highly potent and selective inhibitor of the bromodomain of the transcriptional coactivators CREB-binding protein (CBP) and p300.[1][2][3][4] Bromodomains are protein modules that recognize acetylated lysine (B10760008) residues, a key post-translational modification in the regulation of gene expression. The CBP/p300 bromodomain is implicated in the transcription of various genes involved in cell growth and proliferation, making it an attractive target in oncology.[5] this compound demonstrates exceptional potency and selectivity for the CBP bromodomain over other bromodomain families, such as the BET (Bromodomain and Extra-Terminal domain) family.
This document provides a detailed protocol for utilizing this compound in a Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) assay. TR-FRET is a robust, homogeneous assay format ideal for high-throughput screening and characterization of inhibitors. The assay measures the disruption of the interaction between the CBP bromodomain and an acetylated peptide substrate by an inhibitor, such as this compound.
Signaling Pathway
The CREB-binding protein (CBP) is a transcriptional co-activator that plays a crucial role in gene expression. A key signaling event is the phosphorylation of the transcription factor CREB (cAMP response element-binding protein). Upon phosphorylation, CREB is recognized by the KIX domain of CBP. Independently, the bromodomain of CBP recognizes acetylated lysine residues on histones and other proteins, which is a critical step in chromatin remodeling and transcriptional activation. This compound specifically inhibits this latter interaction by binding to the acetyl-lysine binding pocket of the CBP bromodomain, thereby preventing the "reading" of this epigenetic mark and subsequent gene transcription.
Caption: this compound inhibits the interaction between the CBP bromodomain and acetylated histones, disrupting gene transcription. This inhibition can be measured in a TR-FRET assay where this compound disrupts the proximity of donor and acceptor fluorophores.
Quantitative Data
The following table summarizes the inhibitory potency of this compound and a comparative compound.
| Compound | Target | Assay Type | IC50 (nM) | Reference |
| This compound | CBP | TR-FRET | 0.94 | |
| This compound | BRD4(1) | TR-FRET | 5100 | |
| DC_CP20 | CBP | TR-FRET | 744.3 |
Experimental Protocol: TR-FRET Assay for this compound
This protocol is adapted from established high-throughput screening assays for CBP bromodomain inhibitors.
Materials and Reagents:
-
This compound: Prepare a stock solution in 100% DMSO.
-
CBP Bromodomain (human, amino acids 1081-1197): GST-tagged or His-tagged.
-
Acetylated Peptide Substrate: A biotinylated peptide containing an acetylated lysine residue (e.g., based on Histone H4).
-
TR-FRET Donor: Europium (Eu3+)-labeled anti-GST or anti-His antibody.
-
TR-FRET Acceptor: Allophycocyanin (APC)-labeled streptavidin.
-
Assay Buffer: 20 mM HEPES, pH 7.4, 150 mM NaCl, 0.1% BSA (w/v), 0.01% Triton X-100 (v/v).
-
Assay Plates: White, 384-well, low-volume plates.
-
Plate Reader: A microplate reader capable of TR-FRET measurements (e.g., with excitation at ~340 nm and emission detection at ~620 nm for the donor and ~665 nm for the acceptor).
Experimental Workflow:
Caption: A streamlined workflow for the this compound TR-FRET assay from reagent preparation to data acquisition.
Step-by-Step Procedure:
-
Compound Preparation:
-
Create a serial dilution of this compound in 100% DMSO. A typical starting concentration for the highest dose would be 100 µM.
-
Prepare control wells containing only DMSO (for no inhibition) and a known non-inhibitor or a saturating concentration of a known inhibitor (for maximum inhibition).
-
-
Reagent Preparation:
-
Thaw all protein and peptide reagents on ice.
-
Prepare the working solutions of the CBP bromodomain protein labeled with the Europium donor and the acetylated peptide/streptavidin-APC acceptor mix in the assay buffer. The optimal concentrations should be determined empirically, but a starting point of 10 nM for the GST-CBP BrD can be used.
-
-
Assay Protocol:
-
Dispense a small volume (e.g., 200 nL) of the serially diluted this compound or control solutions into the wells of a 384-well plate.
-
Add the CBP bromodomain-Europium donor solution to all wells.
-
Incubate the plate at room temperature for 30 minutes to allow the inhibitor to bind to the bromodomain.
-
Add the biotinylated acetylated peptide and streptavidin-APC acceptor mixture to all wells to initiate the binding reaction.
-
Incubate the plate for 60 minutes at room temperature, protected from light.
-
-
Data Acquisition:
-
Measure the TR-FRET signal using a compatible plate reader. Set the excitation wavelength to approximately 340 nm and measure the emission at 620 nm (Europium donor) and 665 nm (APC acceptor).
-
The TR-FRET ratio is typically calculated as (Acceptor Emission / Donor Emission) * 10,000.
-
-
Data Analysis:
-
Plot the TR-FRET ratio against the logarithm of the this compound concentration.
-
Fit the data to a four-parameter logistic equation to determine the IC50 value, which represents the concentration of this compound required to inhibit 50% of the CBP bromodomain-peptide interaction.
-
Disclaimer: This protocol serves as a guideline. Optimal conditions, including reagent concentrations and incubation times, may need to be determined for specific experimental setups.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. This compound, A Highly Advanced Potent and Selective Bromodomain Inhibitor of Cyclic Adenosine Monophosphate Response Element Binding Protein, Binding Protein (CBP) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. selleckchem.com [selleckchem.com]
- 5. Discovery of novel CBP bromodomain inhibitors through TR-FRET-based high-throughput screening - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Setting up a BRET Assay with GNE-781
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for establishing a Bioluminescence Resonance Energy Transfer (BRET) assay to quantitatively assess the target engagement of GNE-781, a potent and selective inhibitor of the CREB-binding protein (CBP) and p300 bromodomains.
Introduction to this compound and BRET Technology
This compound is a small molecule inhibitor that selectively targets the bromodomains of the transcriptional coactivators CBP and p300.[1][2][3] By inhibiting these bromodomains, this compound disrupts the protein-protein interactions that are critical for the transcription of key oncogenes, such as MYC, and immunoregulatory factors, like FOXP3.[2] This makes this compound a valuable tool for research in oncology and immunology.
The NanoBRET™ Target Engagement (TE) assay is a powerful method to measure the binding of small molecules to their protein targets within living cells.[4] The assay relies on energy transfer from a NanoLuc® luciferase-tagged target protein (the donor) to a fluorescently labeled tracer molecule that binds to the same target (the acceptor). When an unlabeled compound, such as this compound, is introduced, it competes with the tracer for binding to the target protein, leading to a decrease in the BRET signal in a dose-dependent manner. This allows for the quantitative determination of compound affinity and target occupancy in a physiological cellular context.
This compound Target Engagement and Downstream Signaling
This compound inhibits the bromodomain of CBP/p300, which are critical coactivators for a multitude of transcription factors, including CREB, NF-κB, and β-catenin. These transcription factors regulate the expression of genes involved in cell proliferation, differentiation, and inflammation. By blocking the interaction of CBP/p300 with these transcription factors, this compound can modulate these signaling pathways.
Quantitative Data for this compound
The following table summarizes the reported in vitro potency of this compound. The cellular EC50 can be determined using the protocol described below.
| Assay Type | Target | IC50 (nM) | Selectivity (over BRD4(1)) | Reference |
| TR-FRET | CBP | 0.94 | >5400-fold | |
| BRET (in vitro) | CBP/p300 | 6.2 | ~820-fold | |
| NanoBRET™ TE (cellular) | CBP/p300 | To be determined | To be determined | - |
Experimental Protocols
Materials
-
Cell Line: HEK293 cells (ATCC® CRL-1573™)
-
Plasmids:
-
CREBBP-BD-NanoLuc® fusion vector (available from Reaction Biology or custom-cloned into a pNLF1 vector from Promega)
-
Transfection carrier DNA (e.g., pGEM®-3Zf(+) Vector)
-
-
NanoBRET™ Tracer: A suitable CBP/p300 bromodomain-binding fluorescent tracer. If a commercial tracer is unavailable, one can be synthesized by conjugating a known CBP/p300 ligand with a NanoBRET™ 590 SE dye.
-
This compound: Supplied by a chemical vendor.
-
Reagents:
-
Opti-MEM™ I Reduced Serum Medium (Thermo Fisher Scientific)
-
FuGENE® HD Transfection Reagent (Promega)
-
Nano-Glo® Live Cell Substrate (Promega)
-
Extracellular NanoLuc® Inhibitor (Promega)
-
Fetal Bovine Serum (FBS)
-
Dulbecco's Modified Eagle's Medium (DMEM)
-
DPBS
-
Trypsin-EDTA
-
-
Equipment:
-
Luminometer with 450 nm and >600 nm filters (e.g., GloMax® Discover System)
-
Cell culture incubator (37°C, 5% CO2)
-
White, 96-well assay plates
-
Experimental Workflow
References
- 1. Molecular Basis for the Mechanism of Constitutive CBP/p300 Coactivator Recruitment by CRTC1-MAML2 and its Implications in cAMP Signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 2. NanoBRET® PPI Starter Systems [promega.jp]
- 3. biorxiv.org [biorxiv.org]
- 4. β-Catenin Directs Nuclear Factor-κB p65 Output via CREB-Binding Protein/p300 in Human Airway Smooth Muscle - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Studying MYC-Dependent Cancers with GNE-781
For Researchers, Scientists, and Drug Development Professionals
Introduction
The MYC family of oncogenes, particularly c-MYC, are master regulators of cellular proliferation, growth, and metabolism. Their deregulation is a hallmark of a wide range of human cancers, making them a compelling therapeutic target. However, the direct inhibition of MYC has proven to be a significant challenge. An alternative and promising strategy is to target the cofactors that are essential for MYC's transcriptional activity.
GNE-781 is a highly potent and selective small-molecule inhibitor of the bromodomains of the homologous transcriptional co-activators, CREB-binding protein (CBP) and p300.[1][2] These proteins are crucial for MYC-driven oncogenesis, as they are recruited by MYC to acetylate histones and other proteins, thereby activating the transcription of MYC target genes.[3][4] this compound disrupts this interaction, leading to the downregulation of MYC expression and the suppression of tumor growth in preclinical models of MYC-dependent cancers.[5]
These application notes provide a comprehensive overview of the use of this compound as a chemical probe to study MYC-dependent cancers, including its mechanism of action, protocols for key in vitro and in vivo experiments, and a summary of its reported activity.
Mechanism of Action
This compound is an exquisitely selective inhibitor of the bromodomains of CBP and p300. Bromodomains are protein modules that recognize and bind to acetylated lysine (B10760008) residues, such as those on histone tails. By binding to the bromodomains of CBP/p300, this compound prevents their recruitment to chromatin and their interaction with acetylated transcription factors, including MYC. This leads to a reduction in histone acetylation at MYC target gene promoters, resulting in the transcriptional repression of MYC and its downstream targets. This targeted inhibition of the MYC transcriptional program ultimately leads to cell cycle arrest and apoptosis in MYC-dependent cancer cells.
Data Presentation
Table 1: In Vitro Inhibitory Activity of this compound
| Target | Assay Type | IC50 (nM) | Selectivity vs. BRD4(1) | Reference |
| CBP | TR-FRET | 0.94 | >5400-fold | |
| p300 | - | 1.2 | >4250-fold | |
| BRD4(1) | TR-FRET | 5100 | - | |
| BRET | BRET | 6.2 | - |
Table 2: In Vivo Anti-Tumor Efficacy of this compound in a MOLM-16 AML Xenograft Model
| Dose (mg/kg, twice daily) | Tumor Growth Inhibition (%TGI) | MYC Transcript Suppression (at 2h) | Reference |
| 3 | 73% | Observed | |
| 10 | 71% | 87% | |
| 30 | 89% | 88% |
Signaling Pathway and Experimental Workflow Diagrams
Caption: Mechanism of action of this compound in inhibiting MYC-driven transcription.
Caption: Experimental workflow for the preclinical evaluation of this compound.
Experimental Protocols
CBP Bromodomain TR-FRET Assay
This protocol is for determining the in vitro potency of this compound in inhibiting the interaction between the CBP bromodomain and an acetylated histone peptide.
Materials:
-
Recombinant His-tagged CBP bromodomain protein
-
Biotinylated histone H4 peptide acetylated at lysine 8 (H4K8ac)
-
Europium-labeled anti-His antibody (Donor)
-
Streptavidin-APC conjugate (Acceptor)
-
This compound
-
Assay buffer (e.g., 50 mM HEPES, pH 7.5, 100 mM NaCl, 0.1% BSA)
-
384-well low-volume plates
Procedure:
-
Prepare a serial dilution of this compound in assay buffer.
-
Add 2 µL of the this compound dilution to the wells of a 384-well plate.
-
Add 4 µL of a solution containing the CBP bromodomain protein and the biotinylated H4K8ac peptide to each well.
-
Incubate for 15 minutes at room temperature.
-
Add 4 µL of a solution containing the Europium-labeled anti-His antibody and Streptavidin-APC to each well.
-
Incubate for 60 minutes at room temperature, protected from light.
-
Read the plate on a TR-FRET-compatible plate reader, with excitation at 320 nm and emission at 620 nm and 665 nm.
-
Calculate the TR-FRET ratio (665 nm/620 nm) and plot against the this compound concentration to determine the IC50 value.
Cell Viability (MTT) Assay
This protocol is to assess the effect of this compound on the viability of MYC-dependent cancer cell lines.
Materials:
-
MYC-dependent cancer cell line (e.g., MOLM-16, MV-4-11)
-
Complete culture medium
-
This compound
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization buffer (e.g., DMSO or 20% SDS in 50% DMF)
-
96-well plates
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to attach overnight.
-
Prepare serial dilutions of this compound in complete culture medium.
-
Remove the old medium and add 100 µL of the this compound dilutions to the respective wells. Include a vehicle control (e.g., 0.1% DMSO).
-
Incubate the plate for 72 hours at 37°C in a 5% CO2 incubator.
-
Add 10 µL of MTT solution to each well and incubate for an additional 4 hours.
-
Add 100 µL of solubilization buffer to each well to dissolve the formazan (B1609692) crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control and plot against the this compound concentration to determine the IC50 value.
Quantitative Real-Time PCR (qRT-PCR) for MYC Expression
This protocol is to quantify the changes in MYC mRNA levels in cancer cells following treatment with this compound.
Materials:
-
MYC-dependent cancer cell line
-
This compound
-
RNA extraction kit
-
cDNA synthesis kit
-
SYBR Green or TaqMan master mix
-
Primers for MYC and a housekeeping gene (e.g., GAPDH, ACTB)
-
qRT-PCR instrument
Procedure:
-
Seed cells and treat with various concentrations of this compound for the desired time points (e.g., 2, 8, 24 hours).
-
Isolate total RNA from the cells using an RNA extraction kit according to the manufacturer's instructions.
-
Synthesize cDNA from the extracted RNA using a cDNA synthesis kit.
-
Set up the qRT-PCR reaction with the cDNA template, SYBR Green/TaqMan master mix, and specific primers for MYC and the housekeeping gene.
-
Perform the qRT-PCR on a real-time PCR system.
-
Analyze the data using the ΔΔCt method to determine the relative fold change in MYC expression, normalized to the housekeeping gene and relative to the vehicle-treated control.
Western Blotting for MYC Protein
This protocol is for the detection and semi-quantification of MYC protein levels in cancer cells treated with this compound.
Materials:
-
MYC-dependent cancer cell line
-
This compound
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibody against c-MYC
-
Primary antibody against a loading control (e.g., β-actin, GAPDH)
-
HRP-conjugated secondary antibody
-
ECL chemiluminescent substrate
Procedure:
-
Treat cells with this compound as described for the qRT-PCR experiment.
-
Lyse the cells in RIPA buffer and determine the protein concentration using a BCA assay.
-
Denature 20-30 µg of protein per sample by boiling in Laemmli buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane in blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary anti-c-MYC antibody overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the protein bands using an ECL substrate and an imaging system.
-
Strip the membrane and re-probe with the loading control antibody for normalization.
In Vivo Xenograft Study
This protocol outlines a general procedure for evaluating the anti-tumor efficacy of this compound in a mouse xenograft model of acute myeloid leukemia (AML).
Materials:
-
MOLM-16 human AML cell line
-
Immunocompromised mice (e.g., SCID or NSG)
-
This compound
-
Vehicle formulation (e.g., 0.5% methylcellulose, 0.2% Tween 80 in water)
-
Calipers
Procedure:
-
Subcutaneously inject 5-10 million MOLM-16 cells into the flank of each mouse.
-
Monitor the mice for tumor growth. When tumors reach an average volume of 100-200 mm³, randomize the mice into treatment and control groups.
-
Administer this compound orally, twice daily, at the desired doses (e.g., 3, 10, 30 mg/kg). The control group receives the vehicle.
-
Measure tumor volume with calipers every 2-3 days and calculate tumor volume using the formula: (Length x Width²)/2.
-
Monitor the body weight of the mice as an indicator of toxicity.
-
After a predetermined treatment period (e.g., 21 days), euthanize the mice and excise the tumors for pharmacodynamic analysis (e.g., qRT-PCR or Western blotting for MYC).
-
Calculate the Tumor Growth Inhibition (%TGI) for each treatment group compared to the vehicle control.
Conclusion
This compound is a valuable research tool for investigating the role of CBP/p300 and the MYC pathway in cancer. Its high potency and selectivity make it a precise instrument for dissecting the molecular mechanisms underlying MYC-dependent malignancies. The protocols provided herein offer a framework for researchers to effectively utilize this compound in their studies and to further explore its therapeutic potential.
References
- 1. Western Blot Protocol for c-Myc Antibody (NB200-108): Novus Biologicals [novusbio.com]
- 2. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. Stimulation of c-MYC transcriptional activity and acetylation by recruitment of the cofactor CBP - PMC [pmc.ncbi.nlm.nih.gov]
- 4. embopress.org [embopress.org]
- 5. benchchem.com [benchchem.com]
Gne-781: Application in Treg Function Studies and Immunological Research
Application Note and Protocols
Audience: Researchers, scientists, and drug development professionals.
Introduction:
Gne-781 is a potent and highly selective inhibitor of the bromodomains of CREB-binding protein (CBP) and p300. These proteins are transcriptional co-activators that play a crucial role in regulating gene expression through histone acetylation. In the field of immunology, CBP/p300 has emerged as a key regulator of immune cell differentiation and function. Notably, inhibition of CBP/p300 has been shown to modulate the function of regulatory T cells (Tregs), which are critical for maintaining immune homeostasis and are implicated in autoimmune diseases and cancer immunity. This compound, by targeting CBP/p300, offers a valuable tool for studying Treg biology and exploring potential therapeutic interventions.
This document provides detailed application notes and experimental protocols for the use of this compound in immunology research, with a specific focus on its effects on Treg function.
Mechanism of Action
This compound selectively binds to the bromodomains of CBP and p300, preventing their interaction with acetylated histones. This disrupts the recruitment of transcriptional machinery to target gene promoters, leading to a downstream modulation of gene expression. In the context of Tregs, CBP/p300 is known to be involved in the transcriptional regulation of key genes, including FOXP3, the master transcription factor for Treg lineage specification and function. By inhibiting CBP/p300, this compound can effectively reduce FOXP3 expression and impair the differentiation and suppressive capacity of Tregs[1][2][3].
Data Presentation
Table 1: In Vitro Activity of this compound
| Parameter | Value | Assay Type | Cell Line/System | Reference |
| IC50 (CBP) | 0.94 nM | TR-FRET | Biochemical Assay | [1][3] |
| IC50 (p300) | 1.2 nM | Biochemical Assay | Biochemical Assay | |
| IC50 (BRET) | 6.2 nM | BRET | Cellular Assay | |
| IC50 (BRD4(1)) | 5100 nM | TR-FRET | Biochemical Assay | |
| EC50 (MYC Expression) | 6.6 nM | Gene Expression | MV4-11 leukemia cells |
Table 2: In Vivo Efficacy of this compound in a MOLM-16 AML Xenograft Model
| Dosage (mg/kg, p.o., twice daily for 21 days) | Tumor Growth Inhibition (%TGI) | Animal Model | Reference |
| 3 | 73% | SCID beige mice | |
| 10 | 71% | SCID beige mice | |
| 30 | 89% | SCID beige mice |
Experimental Protocols
Protocol 1: In Vitro Differentiation of Human Induced Regulatory T cells (iTregs) and this compound Treatment
This protocol describes the differentiation of human naïve CD4+ T cells into iTregs and the assessment of this compound's effect on this process.
Materials:
-
Human Peripheral Blood Mononuclear Cells (PBMCs)
-
Naïve CD4+ T Cell Isolation Kit
-
RPMI-1640 medium
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin
-
L-Glutamine
-
Human IL-2
-
Human TGF-β1
-
Anti-human CD3 antibody (plate-bound)
-
Anti-human CD28 antibody (soluble)
-
This compound (dissolved in DMSO)
-
DMSO (vehicle control)
-
96-well flat-bottom culture plates
-
Flow cytometry staining buffer (e.g., PBS with 2% FBS)
-
Fluorochrome-conjugated antibodies against human CD4, CD25, and FOXP3
-
Foxp3/Transcription Factor Staining Buffer Set
Procedure:
-
Isolation of Naïve CD4+ T Cells:
-
Isolate PBMCs from healthy donor blood using Ficoll-Paque density gradient centrifugation.
-
Isolate naïve CD4+ T cells from PBMCs using a magnetic-activated cell sorting (MACS) or fluorescence-activated cell sorting (FACS) based isolation kit according to the manufacturer's instructions. Purity should be >95%.
-
-
Cell Culture and Differentiation:
-
Coat a 96-well plate with anti-human CD3 antibody (e.g., 1-5 µg/mL in PBS) overnight at 4°C. Wash the plate three times with sterile PBS before use.
-
Prepare complete RPMI-1640 medium (supplemented with 10% FBS, 1% Penicillin-Streptomycin, and 2 mM L-Glutamine).
-
Resuspend naïve CD4+ T cells in complete RPMI-1640 medium.
-
Plate the cells at a density of 1 x 105 cells per well in the anti-CD3 coated 96-well plate.
-
Add soluble anti-human CD28 antibody to a final concentration of 2 µg/mL.
-
To induce iTreg differentiation, add human TGF-β1 (e.g., 5 ng/mL) and human IL-2 (e.g., 100 U/mL) to the culture medium.
-
Prepare serial dilutions of this compound in complete RPMI-1640 medium. A final concentration of 100 nM has been shown to be effective. Also, prepare a vehicle control with the corresponding concentration of DMSO.
-
Add the this compound dilutions or vehicle control to the respective wells.
-
Culture the cells for 5 days at 37°C in a humidified incubator with 5% CO2.
-
-
Flow Cytometry Analysis of iTreg Population:
-
After 5 days, harvest the cells from the wells.
-
Wash the cells with flow cytometry staining buffer.
-
Stain for surface markers by incubating the cells with anti-CD4 and anti-CD25 antibodies for 30 minutes at 4°C in the dark.
-
Wash the cells twice with staining buffer.
-
Fix and permeabilize the cells using a Foxp3/Transcription Factor Staining Buffer Set according to the manufacturer's protocol.
-
Stain for the intracellular marker FOXP3 by incubating the cells with anti-FOXP3 antibody for 30 minutes at room temperature in the dark.
-
Wash the cells twice with permeabilization buffer.
-
Resuspend the cells in staining buffer and acquire the data on a flow cytometer.
-
Analyze the data by gating on CD4+ cells and then determining the percentage of CD25+FOXP3+ cells.
-
Protocol 2: Chromatin Immunoprecipitation (ChIP) for H3K27ac in T cells Treated with this compound
This protocol outlines a general procedure for performing ChIP to assess the impact of this compound on histone H3 lysine (B10760008) 27 acetylation (H3K27ac), a mark associated with active enhancers and promoters.
Materials:
-
Treated and untreated T cells (from Protocol 1 or other experiments)
-
Formaldehyde (B43269) (37%)
-
Glycine
-
Cell lysis buffer
-
Nuclear lysis buffer
-
Chromatin shearing buffer
-
Sonicator
-
Anti-H3K27ac antibody (ChIP-grade)
-
Normal IgG (isotype control)
-
Protein A/G magnetic beads
-
ChIP dilution buffer
-
Wash buffers (low salt, high salt, LiCl)
-
Elution buffer
-
RNase A
-
Proteinase K
-
Phenol:Chloroform:Isoamyl Alcohol
-
Glycogen
-
qPCR primers for target gene promoters (e.g., FOXP3 promoter) and negative control regions.
Procedure:
-
Cross-linking and Cell Lysis:
-
Harvest T cells and cross-link with 1% formaldehyde for 10 minutes at room temperature.
-
Quench the reaction with glycine.
-
Lyse the cells to isolate nuclei.
-
-
Chromatin Shearing:
-
Resuspend nuclei in chromatin shearing buffer.
-
Shear the chromatin to an average size of 200-500 bp using a sonicator. Optimization of sonication conditions is critical.
-
-
Immunoprecipitation:
-
Pre-clear the chromatin with Protein A/G beads.
-
Incubate the chromatin overnight at 4°C with anti-H3K27ac antibody or IgG control.
-
Add Protein A/G beads to pull down the antibody-chromatin complexes.
-
-
Washing and Elution:
-
Wash the beads sequentially with low salt, high salt, and LiCl wash buffers to remove non-specific binding.
-
Elute the chromatin from the beads.
-
-
Reverse Cross-linking and DNA Purification:
-
Reverse the cross-links by incubating at 65°C overnight.
-
Treat with RNase A and Proteinase K.
-
Purify the DNA using phenol:chloroform extraction and ethanol precipitation.
-
-
Analysis:
-
Analyze the enrichment of specific DNA regions by quantitative PCR (qPCR) using primers for target gene promoters.
-
Alternatively, the purified DNA can be used for library preparation and next-generation sequencing (ChIP-seq) for a genome-wide analysis of H3K27ac occupancy. A study on this compound treated Tregs showed diminished H3K27 acetylation.
-
Visualizations
Caption: this compound inhibits CBP/p300 bromodomain, disrupting Treg differentiation.
Caption: Workflow for in vitro Treg differentiation and this compound treatment.
Conclusion
This compound serves as a powerful chemical probe for elucidating the role of CBP/p300 in immunology. Its ability to modulate Treg differentiation and function by downregulating FOXP3 expression makes it a valuable tool for studying autoimmune diseases and developing novel cancer immunotherapies. The protocols provided herein offer a framework for researchers to investigate the effects of this compound on Treg biology and other immune cell processes. Careful optimization of experimental conditions is recommended for achieving robust and reproducible results.
References
- 1. This compound, A Highly Advanced Potent and Selective Bromodomain Inhibitor of Cyclic Adenosine Monophosphate Response Element Binding Protein, Binding Protein (CBP) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. scispace.com [scispace.com]
- 3. CBP/p300 Drives the Differentiation of Regulatory T Cells through Transcriptional and Non-Transcriptional Mechanisms - PubMed [pubmed.ncbi.nlm.nih.gov]
GNE-781: Application Notes and Protocols for Investigating Chromatin Remodeling
For Researchers, Scientists, and Drug Development Professionals
Introduction
GNE-781 is a highly potent and selective inhibitor of the CREB-binding protein (CBP) bromodomain, a key reader of acetylated lysine (B10760008) residues on histones and other proteins.[1][2][3][4][5] By targeting the CBP bromodomain, this compound effectively disrupts a critical node in chromatin remodeling and gene transcription, making it a valuable tool for investigating the role of CBP in various biological processes, particularly in oncology and immunology. These application notes provide detailed protocols for utilizing this compound to study its effects on gene expression and in vivo tumor growth, along with key performance data.
Mechanism of Action
This compound functions as a competitive inhibitor of the CBP bromodomain, preventing its interaction with acetylated lysine residues on histone tails and other transcription factors. This disruption of protein-protein interactions leads to the modulation of gene expression programs controlled by CBP. Notably, this compound has been shown to downregulate the expression of the proto-oncogene MYC and the transcription factor FOXP3, which are critical for the proliferation of certain cancer cells and the function of regulatory T cells (Tregs), respectively.
Data Presentation
Table 1: In Vitro Potency and Selectivity of this compound
| Target | Assay Type | IC50 (nM) | Reference(s) |
| CBP | TR-FRET | 0.94 | |
| CBP | BRET | 6.2 | |
| BRD4(1) | TR-FRET | 5100 | |
| p300 | - | 1.2 |
TR-FRET: Time-Resolved Fluorescence Resonance Energy Transfer; BRET: Bioluminescence Resonance Energy Transfer. The high IC50 value for BRD4(1) demonstrates the selectivity of this compound for CBP over the BET family of bromodomains.
Table 2: In Vivo Efficacy of this compound in a MOLM-16 AML Xenograft Model
| Dose (mg/kg, p.o., BID) | Treatment Duration (days) | Tumor Growth Inhibition (%TGI) | Reference(s) |
| 3 | 21 | 73 | |
| 10 | 21 | 71 | |
| 30 | 21 | 89 |
p.o.: oral administration; BID: twice daily. MOLM-16 is a human acute myeloid leukemia (AML) cell line.
Signaling Pathway and Experimental Workflow
Below are diagrams illustrating the signaling pathway affected by this compound and a general experimental workflow for its investigation.
Figure 1: this compound Signaling Pathway.
Figure 2: Experimental Workflow for this compound.
Experimental Protocols
CBP Bromodomain TR-FRET Assay
This protocol is adapted from commercially available kits and is designed to measure the inhibition of the interaction between the CBP bromodomain and an acetylated peptide.
Materials:
-
This compound
-
CBP bromodomain, Europium-labeled (Eu-CBP)
-
Biotinylated acetylated histone peptide (e.g., H4K16ac)
-
Streptavidin-Allophycocyanin (SA-APC)
-
Assay Buffer (e.g., 50 mM HEPES, pH 7.5, 100 mM NaCl, 0.1% BSA, 0.05% Tween-20)
-
384-well low-volume black plates
Procedure:
-
Prepare a serial dilution of this compound in Assay Buffer.
-
Add 5 µL of the this compound dilution or vehicle control (DMSO) to the wells of the 384-well plate.
-
Add 5 µL of Eu-CBP to each well.
-
Add 5 µL of a pre-mixed solution of biotinylated acetylated histone peptide and SA-APC to each well.
-
Incubate the plate at room temperature for 1-2 hours, protected from light.
-
Read the plate on a TR-FRET-compatible plate reader with an excitation wavelength of 320-340 nm and emission wavelengths of 620 nm (Europium) and 665 nm (APC).
-
Calculate the TR-FRET ratio (665 nm emission / 620 nm emission) and plot the data against the this compound concentration to determine the IC50 value.
MYC Gene Expression Analysis in MV-4-11 Cells by qPCR
This protocol details the steps to measure the effect of this compound on MYC gene expression in the human AML cell line MV-4-11.
Materials:
-
This compound
-
MV-4-11 cells
-
RPMI-1640 medium with 10% FBS
-
RNA extraction kit (e.g., RNeasy Kit, Qiagen)
-
cDNA synthesis kit (e.g., iScript cDNA Synthesis Kit, Bio-Rad)
-
qPCR master mix (e.g., TaqMan Gene Expression Master Mix)
-
qPCR primers and probes for human MYC and a housekeeping gene (e.g., GAPDH).
-
Human MYC Primers:
-
Forward: 5'-GTCAAGAGGCGAACACACAAC-3'
-
Reverse: 5'-TTGGACGGACAGGATGTATGC-3'
-
-
Human GAPDH Primers:
-
Forward: 5'-GAAGGTGAAGGTCGGAGTCA-3'
-
Reverse: 5'-TTGAGGTCAATGAAGGGGTC-3'
-
-
Procedure:
-
Seed MV-4-11 cells in a 6-well plate at a density of 1 x 10^6 cells/mL.
-
Treat the cells with various concentrations of this compound or vehicle control for 4-24 hours.
-
Harvest the cells and extract total RNA using a commercial kit according to the manufacturer's instructions.
-
Synthesize cDNA from 1 µg of total RNA using a cDNA synthesis kit.
-
Perform qPCR using the synthesized cDNA, qPCR master mix, and primers/probes for MYC and GAPDH. A typical thermal cycling protocol is: 95°C for 10 min, followed by 40 cycles of 95°C for 15 sec and 60°C for 1 min.
-
Analyze the data using the ΔΔCt method to determine the relative expression of MYC, normalized to GAPDH expression.
In Vivo MOLM-16 AML Xenograft Model
This protocol describes the establishment of a subcutaneous MOLM-16 xenograft model in immunodeficient mice to evaluate the in vivo efficacy of this compound.
Materials:
-
This compound
-
MOLM-16 cells
-
Female immunodeficient mice (e.g., NOD/SCID or NSG), 6-8 weeks old
-
Matrigel
-
Sterile PBS
-
Calipers
Procedure:
-
Culture MOLM-16 cells to a sufficient number. On the day of inoculation, harvest the cells and resuspend them in a 1:1 mixture of sterile PBS and Matrigel at a concentration of 10 x 10^6 cells per 100 µL.
-
Subcutaneously inject 100 µL of the cell suspension into the right flank of each mouse.
-
Monitor the mice regularly for tumor growth. Once the tumors reach an average volume of 100-200 mm³, randomize the mice into treatment and control groups. Tumor volume can be calculated using the formula: (Length x Width²) / 2.
-
Prepare this compound in a suitable vehicle for oral administration (e.g., 0.5% methylcellulose, 0.2% Tween 80 in water).
-
Administer this compound or vehicle control to the mice orally, twice daily, at the desired doses for 21 days.
-
Measure tumor volume with calipers every 2-3 days. Monitor the body weight of the mice as a measure of toxicity.
-
At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., biomarker analysis by qPCR or Western blot).
-
Calculate the percent tumor growth inhibition (%TGI) for each treatment group compared to the vehicle control group.
Bioluminescence Resonance Energy Transfer (BRET) Assay
This protocol provides a general framework for a BRET assay to confirm the engagement of this compound with CBP in live cells. This will require the generation of expression vectors for CBP fused to a luciferase (e.g., NanoLuc) and a histone protein (e.g., H3) fused to a fluorescent protein (e.g., HaloTag).
Materials:
-
This compound
-
HEK293T cells
-
Expression vectors for NanoLuc-CBP and HaloTag-Histone H3
-
Transfection reagent
-
NanoBRET Nano-Glo Substrate and HaloTag NanoBRET 618 Ligand
-
Opti-MEM I Reduced Serum Medium
-
White 96-well assay plates
Procedure:
-
Co-transfect HEK293T cells with the NanoLuc-CBP and HaloTag-Histone H3 expression vectors.
-
After 24 hours, harvest the cells and resuspend them in Opti-MEM.
-
Add the HaloTag 618 Ligand and incubate at 37°C for 60 minutes.
-
Wash the cells to remove excess ligand and resuspend in Opti-MEM.
-
Dispense the cell suspension into a white 96-well plate.
-
Add a serial dilution of this compound or vehicle control to the wells.
-
Add the NanoBRET Nano-Glo Substrate to all wells.
-
Read the plate immediately on a luminometer capable of measuring donor (460 nm) and acceptor (618 nm) emission simultaneously.
-
Calculate the BRET ratio (acceptor emission / donor emission) and plot against the this compound concentration to determine the IC50 value.
Conclusion
This compound is a powerful and selective chemical probe for investigating the biological roles of the CBP bromodomain. Its ability to modulate chromatin structure and gene expression provides a valuable tool for researchers in oncology, immunology, and other fields. The protocols outlined in these application notes provide a starting point for utilizing this compound to explore its therapeutic potential and to further elucidate the intricate mechanisms of epigenetic regulation.
References
- 1. origene.com [origene.com]
- 2. biocat.com [biocat.com]
- 3. This compound, A Highly Advanced Potent and Selective Bromodomain Inhibitor of Cyclic Adenosine Monophosphate Response Element Binding Protein, Binding Protein (CBP) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. sinobiological.com [sinobiological.com]
- 5. researchgate.net [researchgate.net]
GNE-781 Application Notes and Protocols for Researchers
For Researchers, Scientists, and Drug Development Professionals
Introduction
GNE-781 is a highly potent and selective inhibitor of the bromodomains of the transcriptional coactivators CREB-binding protein (CBP) and p300.[1][2] By targeting these key epigenetic regulators, this compound disrupts the expression of critical oncogenes, such as MYC, and modulates immune regulatory pathways, offering a promising therapeutic avenue in oncology.[3] These application notes provide a comprehensive overview of cell lines sensitive to this compound, detailed protocols for relevant assays, and visual representations of the underlying molecular pathways and experimental workflows.
Mechanism of Action
This compound exerts its biological effects by binding to the bromodomains of CBP and p300, preventing their interaction with acetylated lysine (B10760008) residues on histones and other proteins. This inhibition disrupts the formation of active transcription complexes at gene promoters and enhancers, leading to the downregulation of target gene expression. One of the key downstream effects of CBP/p300 inhibition by this compound is the suppression of the proto-oncogene MYC, which is a critical driver of cell proliferation and survival in many cancers. Additionally, this compound has been shown to reduce the transcript levels of FOXP3, a key transcription factor for the development and function of regulatory T cells (Tregs), suggesting a potential role in cancer immunotherapy.
Caption: Simplified signaling pathway of this compound action.
This compound Sensitive Cell Lines
The sensitivity of cancer cell lines to this compound is primarily linked to their dependence on CBP/p300-regulated transcriptional programs, particularly those driven by MYC.
| Cell Line | Cancer Type | IC50 (nM) | Assay Type | Reference |
| Biochemical/Target Engagement | ||||
| CBP | - | 0.94 | TR-FRET | |
| p300 | - | 1.2 | Not Specified | |
| HEK293 | Embryonic Kidney | 6.2 | BRET | |
| Cellular Viability/Proliferation | ||||
| MV-4-11 | Acute Myeloid Leukemia | 6.6 (EC50 for MYC expression) | QuantiGene 2.0 | |
| MOLM-16 | Acute Myeloid Leukemia | In vivo efficacy demonstrated | Xenograft | |
| Naïve CD4+ T cells | Normal | Reduces differentiation without affecting viability | T-cell differentiation assay |
Note: IC50 values can vary depending on the assay conditions and cell line. The EC50 for MV-4-11 reflects the concentration for 50% inhibition of MYC expression, not necessarily cell viability.
Experimental Protocols
The following are detailed protocols for key experiments to assess the efficacy and mechanism of action of this compound.
Caption: General experimental workflow for this compound studies.
Cell Viability Assay (MV-4-11)
This protocol describes how to determine the effect of this compound on the viability of MV-4-11 acute myeloid leukemia cells.
Materials:
-
MV-4-11 cells (ATCC CRL-9591)
-
IMDM medium (Iscove's Modified Dulbecco's Medium)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin
-
This compound
-
DMSO (vehicle control)
-
96-well opaque plates
-
CellTiter-Glo® Luminescent Cell Viability Assay (Promega)
-
Plate reader with luminescence detection capabilities
Procedure:
-
Cell Culture: Culture MV-4-11 cells in IMDM supplemented with 10% FBS and 1% Penicillin-Streptomycin at 37°C in a humidified atmosphere with 5% CO2. Maintain cell density between 1x10^5 and 1x10^6 cells/mL.
-
Cell Seeding: Seed 1 x 10^4 cells per well in 100 µL of culture medium in a 96-well opaque plate.
-
Compound Preparation and Treatment:
-
Prepare a 10 mM stock solution of this compound in DMSO.
-
Perform serial dilutions of this compound in culture medium to achieve final concentrations ranging from 0.1 nM to 10 µM.
-
Include a DMSO-only control (vehicle).
-
Add the diluted compounds to the respective wells.
-
-
Incubation: Incubate the plate for 72 hours at 37°C and 5% CO2.
-
Cell Viability Measurement:
-
Equilibrate the plate and CellTiter-Glo® reagent to room temperature.
-
Add 100 µL of CellTiter-Glo® reagent to each well.
-
Mix the contents on a plate shaker for 2 minutes to induce cell lysis.
-
Incubate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Measure the luminescence using a plate reader.
-
-
Data Analysis:
-
Subtract the background luminescence (medium only).
-
Normalize the data to the vehicle control (100% viability).
-
Plot the cell viability against the log of the this compound concentration and fit a dose-response curve to determine the IC50 value.
-
Western Blot for MYC and p-STAT5
This protocol is for assessing the protein levels of MYC and phosphorylated STAT5 in MV-4-11 cells following this compound treatment.
Materials:
-
Treated MV-4-11 cells
-
RIPA lysis buffer supplemented with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE gels
-
PVDF membrane
-
Blocking buffer (5% non-fat milk or BSA in TBST)
-
Primary antibodies (anti-MYC, anti-p-STAT5, anti-STAT5, anti-β-actin)
-
HRP-conjugated secondary antibodies
-
Enhanced chemiluminescence (ECL) substrate
-
Imaging system
Procedure:
-
Cell Lysis:
-
Treat MV-4-11 cells with this compound (e.g., 100 nM) or vehicle for 24 hours.
-
Harvest and wash the cells with cold PBS.
-
Lyse the cell pellet in RIPA buffer on ice for 30 minutes.
-
Centrifuge at 14,000 rpm for 15 minutes at 4°C and collect the supernatant.
-
-
Protein Quantification: Determine the protein concentration of each lysate using the BCA assay.
-
SDS-PAGE and Transfer:
-
Load equal amounts of protein (20-30 µg) onto an SDS-PAGE gel.
-
Run the gel and transfer the proteins to a PVDF membrane.
-
-
Immunoblotting:
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane with TBST.
-
Incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Wash the membrane with TBST.
-
-
Detection:
-
Apply ECL substrate and visualize the protein bands using an imaging system.
-
Use β-actin as a loading control.
-
Quantitative Real-Time PCR (qRT-PCR) for FOXP3
This protocol details the measurement of FOXP3 mRNA levels in response to this compound treatment.
Materials:
-
Treated cells (e.g., naïve CD4+ T cells or a relevant cancer cell line)
-
RNA extraction kit (e.g., RNeasy Kit, Qiagen)
-
cDNA synthesis kit
-
SYBR Green or TaqMan master mix
-
Primers for FOXP3 and a housekeeping gene (e.g., GAPDH)
-
qRT-PCR instrument
Procedure:
-
RNA Extraction:
-
Treat cells with this compound at various concentrations for 24-48 hours.
-
Extract total RNA using a commercial kit according to the manufacturer's instructions.
-
-
cDNA Synthesis:
-
Synthesize cDNA from an equal amount of RNA for each sample.
-
-
qRT-PCR:
-
Set up the qRT-PCR reaction with cDNA, primers, and master mix.
-
Run the reaction on a qRT-PCR instrument.
-
-
Data Analysis:
-
Calculate the relative expression of FOXP3 using the ΔΔCt method, normalized to the housekeeping gene.
-
Compare the expression levels in this compound-treated samples to the vehicle control.
-
In Vivo Efficacy in a MOLM-16 Xenograft Model
This compound has demonstrated significant anti-tumor activity in a MOLM-16 acute myeloid leukemia xenograft model.
Animal Model:
-
SCID beige mice
Experimental Design:
-
Cell Implantation: Subcutaneously implant MOLM-16 cells into the mice.
-
Treatment: Once tumors are established, treat the mice with this compound (e.g., 3, 10, and 30 mg/kg) or vehicle, administered orally twice daily for 21 days.
-
Tumor Growth Monitoring: Measure tumor volume regularly throughout the study.
-
Pharmacodynamic (PD) Markers: At the end of the study, tumors can be harvested to assess the levels of MYC expression to confirm target engagement.
Expected Outcome:
-
Dose-dependent tumor growth inhibition. At doses of 3, 10, and 30 mg/kg, tumor growth inhibition of 73%, 71%, and 89% respectively, has been reported.
-
Suppression of MYC expression in tumor tissues.
Conclusion
This compound is a potent and selective CBP/p300 bromodomain inhibitor with promising anti-tumor activity, particularly in hematological malignancies driven by MYC. The provided protocols offer a framework for researchers to investigate the efficacy and mechanism of action of this compound in relevant cellular and in vivo models. Further exploration of this compound in a broader range of cancer cell lines is warranted to fully elucidate its therapeutic potential.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. This compound, A Highly Advanced Potent and Selective Bromodomain Inhibitor of Cyclic Adenosine Monophosphate Response Element Binding Protein, Binding Protein (CBP) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. p300/CBP cellular assay – openlabnotebooks.org [openlabnotebooks.org]
GNE-781 in Combination with Other Cancer Therapies: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
GNE-781 is a highly potent and selective inhibitor of the bromodomains of CREB-binding protein (CBP) and p300, which are critical coactivators in gene transcription.[1][2][3][4] By targeting these epigenetic readers, this compound disrupts oncogenic transcription programs, notably by downregulating the expression of key proto-oncogenes such as MYC.[5] Preclinical studies have demonstrated its antitumor activity as a single agent in models of acute myeloid leukemia (AML). This document provides detailed application notes and protocols for the investigation of this compound in combination with other cancer therapies, with a primary focus on its synergistic effects with Menin inhibitors in AML.
Mechanism of Action: this compound
This compound selectively binds to the bromodomains of CBP and p300, preventing their interaction with acetylated histones and transcription factors. This leads to the disruption of enhancer-mediated transcription of key oncogenes.
This compound in Combination Therapy
The therapeutic potential of this compound can be enhanced when used in combination with other targeted agents. A notable example is its synergistic activity with Menin inhibitors, such as SNDX-5613, in AML models with MLL1 rearrangements (MLL1-r) or mutant NPM1 (mtNPM1).
Combination with Menin Inhibitors in Acute Myeloid Leukemia (AML)
Menin inhibitors disrupt the interaction between menin and the MLL1 fusion protein, a key driver of leukemogenesis in MLL1-r AML. The combination of this compound and a Menin inhibitor has been shown to be synergistically lethal to AML cells and to provide superior in vivo efficacy compared to single-agent treatment.
Quantitative Data
In Vitro Activity of this compound
| Target | Assay | IC50 (nM) | Reference |
| CBP | TR-FRET | 0.94 | |
| p300 | TR-FRET | 1.2 | |
| CBP | BRET | 6.2 | |
| BRD4(1) | - | 5100 |
In Vivo Antitumor Activity of this compound Monotherapy in MOLM-16 AML Xenograft Model
| Dose (mg/kg, p.o., BID) | Treatment Duration | Tumor Growth Inhibition (%TGI) | Reference |
| 3 | 21 days | 73% | |
| 10 | 21 days | 71% | |
| 30 | 21 days | 89% |
In Vivo Efficacy of this compound in Combination with SNDX-5613 in a MOLM13 AML Xenograft Model
| Treatment Group | Dosing Regimen | Outcome | Reference |
| Vehicle Control | - | - | |
| This compound | 5 mg/kg, p.o., BID, 5 days/week | Reduced AML burden | |
| SNDX-5613 | 50 mg/kg, p.o., BID, 5 days/week | Significantly reduced AML burden | |
| This compound + SNDX-5613 | 5 mg/kg + 50 mg/kg, p.o., BID, 5 days/week | Superior reduction in AML burden and improved survival vs single agents |
Experimental Protocols
Protocol 1: In Vitro Synergy Assessment of this compound and a Combination Agent
Objective: To determine the synergistic, additive, or antagonistic effects of this compound in combination with another anti-cancer agent on the proliferation of cancer cell lines.
Materials:
-
AML cell lines (e.g., MOLM13, MV4-11, OCI-AML3)
-
RPMI-1640 medium supplemented with 10% FBS and 1% Penicillin-Streptomycin
-
This compound (stock solution in DMSO)
-
Combination agent (e.g., SNDX-5613, stock solution in DMSO)
-
96-well flat-bottom plates
-
Cell viability reagent (e.g., CellTiter-Glo®)
-
Luminometer
Procedure:
-
Cell Seeding: Seed AML cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of culture medium. Incubate for 24 hours at 37°C, 5% CO2.
-
Drug Preparation: Prepare serial dilutions of this compound and the combination agent in culture medium. A constant ratio combination design is recommended for synergy analysis.
-
Cell Treatment: Treat cells with this compound alone, the combination agent alone, or the combination of both at various concentrations. Include a DMSO vehicle control.
-
Incubation: Incubate the plates for 72-96 hours at 37°C, 5% CO2.
-
Viability Assay: After incubation, add the cell viability reagent to each well according to the manufacturer's instructions.
-
Data Acquisition: Measure luminescence using a plate reader.
-
Data Analysis:
-
Calculate the percentage of cell viability relative to the vehicle control.
-
Determine the IC50 values for each agent alone and in combination.
-
Calculate the Combination Index (CI) using the Chou-Talalay method. A CI < 1 indicates synergy, CI = 1 indicates an additive effect, and CI > 1 indicates antagonism. Software such as CompuSyn can be used for this analysis.
-
Protocol 2: In Vivo Efficacy of this compound in Combination Therapy in an AML Xenograft Model
Objective: To evaluate the in vivo anti-tumor efficacy of this compound in combination with another therapeutic agent in a mouse xenograft model of AML.
Materials:
-
Immunodeficient mice (e.g., NOD/SCID or NSG)
-
AML cell line (e.g., MOLM13)
-
This compound
-
Combination agent (e.g., SNDX-5613)
-
Vehicle for oral administration
-
Calipers
-
Equipment for intravenous injection
Procedure:
-
Cell Inoculation: Intravenously inject 1-5 x 10^6 AML cells into the tail vein of each mouse.
-
Tumor Establishment: Monitor mice for signs of disease progression. For subcutaneous models, measure tumor volume regularly with calipers.
-
Treatment Groups: Randomize mice into treatment groups (e.g., Vehicle, this compound alone, combination agent alone, this compound + combination agent).
-
Drug Administration:
-
Prepare this compound and the combination agent in the appropriate vehicle for oral gavage.
-
Administer the treatments according to the specified dosing schedule (e.g., this compound at 5 mg/kg BID and SNDX-5613 at 50 mg/kg BID, 5 days on/2 days off).
-
-
Monitoring:
-
Monitor animal body weight and overall health daily.
-
Measure tumor burden regularly (e.g., via bioluminescence imaging for systemic models or caliper measurements for subcutaneous models).
-
-
Endpoint: Continue treatment for the specified duration or until the humane endpoint is reached.
-
Data Analysis:
-
Plot tumor growth curves for each treatment group.
-
Calculate Tumor Growth Inhibition (%TGI).
-
Perform statistical analysis (e.g., ANOVA) to compare treatment groups.
-
Generate Kaplan-Meier survival curves and perform log-rank tests.
-
References
- 1. Combination PD-1 and PD-L1 Blockade Promotes Durable Neoantigen-Specific T Cell-Mediated Immunity in Pancreatic Ductal Adenocarcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Preclinical studies of gilteritinib, a next-generation FLT3 inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound, A Highly Advanced Potent and Selective Bromodomain Inhibitor of Cyclic Adenosine Monophosphate Response Element Binding Protein, Binding Protein (CBP) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. axonmedchem.com [axonmedchem.com]
- 5. Synergistic activity of combined inhibition of anti-apoptotic molecules in B-cell precursor ALL - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
troubleshooting Gne-781 insolubility in aqueous solutions
Welcome to the technical support center for GNE-781. This resource is designed to assist researchers, scientists, and drug development professionals in successfully utilizing this compound in their experiments. Here you will find troubleshooting guides and frequently asked questions (FAQs) to address common challenges, particularly those related to solubility in aqueous solutions.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
A1: this compound is an orally active, highly potent, and selective inhibitor of the bromodomains of the transcriptional co-activators CREB-binding protein (CBP) and p300.[1][2][3] It exhibits high selectivity for CBP/p300 over other bromodomains, including BRD4.[1][4][5] By inhibiting the CBP/p300 bromodomains, this compound can modulate the expression of key oncogenes like MYC and transcription factors such as FOXP3, leading to its anti-tumor activity.[4][5][6]
Q2: What are the recommended solvents for dissolving this compound?
A2: this compound is soluble in organic solvents such as Dimethyl Sulfoxide (DMSO) and Ethanol.[4] It is reported to be insoluble in water.[4] For preparing high-concentration stock solutions, anhydrous (moisture-free) DMSO is highly recommended.[4][7]
Q3: My this compound/DMSO stock solution appears cloudy. What should I do?
A3: A cloudy appearance or the presence of precipitates suggests that the compound is not fully dissolved or has precipitated.[8] This can occur if the solubility limit is exceeded or if the DMSO has absorbed moisture.[4] It is crucial not to use a solution with precipitates for your experiments to ensure accurate concentration calculations.[8] Please refer to the troubleshooting guide below for steps to address this issue.
Q4: Can I heat the this compound solution to improve solubility?
A4: Gentle warming can be an effective method to aid dissolution.[8] A water bath set to 37°C for a short period (5-10 minutes) can be used cautiously.[8] However, excessive heat may degrade the compound, so it is important to monitor the process carefully.
Q5: What is the recommended final concentration of DMSO in cell-based assays?
A5: To avoid solvent toxicity to cells, the final concentration of DMSO in the cell culture medium should be kept as low as possible, typically at 0.5% or less.[7][8] A final concentration of 0.1% is often used in studies with this compound.[4]
Solubility Data
The solubility of this compound can vary slightly between different batches and suppliers. The following table summarizes reported solubility data.
| Solvent | Reported Concentration | Notes |
| DMSO | 125 mg/mL (237.82 mM) | Use of fresh, anhydrous DMSO is recommended as moisture can reduce solubility.[4] |
| DMSO | 100 mg/mL | Sonication or gentle warming may be required.[9] |
| DMSO | 95 mg/mL (180.75 mM) | Sonication is recommended to aid dissolution.[10] |
| Ethanol | 100 mg/mL | |
| Ethanol | 95 mg/mL (180.75 mM) | Sonication is recommended to aid dissolution.[10] |
| Water | Insoluble | [4] |
| Acetonitrile | Soluble | [2] |
Troubleshooting Guide: this compound Insolubility in Aqueous Solutions
This guide addresses the common issue of this compound precipitating when a DMSO stock solution is diluted into an aqueous buffer or cell culture medium.
Problem: Precipitate forms upon dilution of this compound DMSO stock into aqueous media.
Cause: The kinetic solubility of this compound in the aqueous buffer has been exceeded. This is a common challenge with hydrophobic compounds.[7][11]
Solutions:
-
Lower the Final Concentration: The most direct approach is to work with a lower final concentration of this compound in your assay.[11]
-
Optimize Dilution Technique:
-
Serial Dilution: Perform serial dilutions of the high-concentration DMSO stock in DMSO first to get closer to the final desired concentration before adding it to the aqueous medium.[7]
-
Rapid Mixing: Add the this compound/DMSO solution to the aqueous buffer dropwise while vortexing or stirring the buffer to ensure rapid and thorough mixing.[7] This helps to avoid localized high concentrations that can lead to immediate precipitation.
-
-
Use of Surfactants or Co-solvents:
-
Surfactants: The addition of a small amount of a non-ionic surfactant, such as 0.01% Tween-20 or Triton X-100, to the aqueous buffer can help maintain the compound in solution.[11]
-
Co-solvents: For in vivo formulations, co-solvents like PEG300 and Tween 80 are often used in combination with DMSO and saline or corn oil.[4][10]
-
-
Sonication: Briefly sonicating the final diluted solution in a water bath can help to break up small precipitates and re-dissolve the compound.[8][11]
Experimental Protocols
Protocol 1: Preparation of a 10 mM this compound Stock Solution in DMSO
Materials:
-
This compound (solid powder)
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Sterile microcentrifuge tubes or vials
-
Vortex mixer
-
Sonicator (optional)
Methodology:
-
Weighing: Accurately weigh a specific amount of this compound powder. For example, to prepare 1 mL of a 10 mM solution (Molecular Weight: 525.6 g/mol ), weigh out 5.256 mg of this compound.
-
Solvent Addition: Add the appropriate volume of anhydrous DMSO to the vial containing the this compound powder.
-
Dissolution: Vortex the solution vigorously for several minutes.
-
Sonication (Optional): If the compound does not fully dissolve, sonicate the vial in a room temperature water bath for 10-15 minutes.[8]
-
Gentle Warming (Optional): If solubility issues persist, warm the solution in a 37°C water bath for 5-10 minutes.[8]
-
Visual Inspection: Visually inspect the solution to ensure it is clear and free of any particulate matter before use.[8]
-
Storage: Aliquot the stock solution into single-use volumes to avoid repeated freeze-thaw cycles and store at -20°C or -80°C. Published data suggests stability for at least one year at -20°C and two years at -80°C when stored under nitrogen.[1]
Protocol 2: Preparing a Working Solution for Cell-Based Assays
Materials:
-
10 mM this compound stock solution in DMSO
-
Pre-warmed cell culture medium
Methodology:
-
Thaw Stock Solution: Thaw the 10 mM this compound stock solution at room temperature.
-
Intermediate Dilution (Recommended): Prepare an intermediate dilution of the this compound stock in DMSO or cell culture medium. This helps to minimize the DMSO concentration shock upon final dilution.
-
Final Dilution: Add the this compound stock or intermediate dilution to the pre-warmed cell culture medium dropwise while gently vortexing to ensure rapid mixing.[7]
-
Final DMSO Concentration: Ensure the final concentration of DMSO in the working solution does not exceed a level toxic to the cells (typically ≤0.5%).[7][8] For a 1:1000 dilution of a 10 mM stock to achieve a 10 µM working solution, the final DMSO concentration will be 0.1%.
-
Use Immediately: Use the freshly prepared working solution for your experiment to prevent potential precipitation over time.
Visualizations
Caption: Mechanism of action of this compound.
Caption: Troubleshooting workflow for this compound precipitation.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. caymanchem.com [caymanchem.com]
- 3. Modulating the masters: chemical tools to dissect CBP and p300 function - PMC [pmc.ncbi.nlm.nih.gov]
- 4. selleckchem.com [selleckchem.com]
- 5. researchgate.net [researchgate.net]
- 6. This compound, A Highly Advanced Potent and Selective Bromodomain Inhibitor of Cyclic Adenosine Monophosphate Response Element Binding Protein, Binding Protein (CBP) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. This compound, CAS 1936422-33-1 (HY-108696-10.1) | Szabo-Scandic [szabo-scandic.com]
- 10. This compound | Epigenetic Reader Domain | TargetMol [targetmol.com]
- 11. benchchem.com [benchchem.com]
optimizing Gne-781 treatment duration for maximum effect
Welcome to the technical support center for GNE-781, a potent and selective inhibitor of the CREB-binding protein (CBP) and p300 bromodomains. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on optimizing experimental workflows and troubleshooting common issues.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of this compound?
A1: this compound is an orally active, small-molecule inhibitor that selectively targets the bromodomains of the transcriptional coactivators CBP and p300.[1][2][3][4][5] By binding to these bromodomains, this compound prevents their interaction with acetylated lysine (B10760008) residues on histones and other proteins. This disrupts the assembly of transcriptional machinery at specific gene loci, leading to the downregulation of key oncogenes and immunoregulatory genes.
Q2: How selective is this compound for CBP/p300 over other bromodomains?
A2: this compound exhibits high selectivity for the bromodomains of CBP and p300 over other bromodomain-containing proteins, including the BET family member BRD4. This selectivity is crucial for minimizing off-target effects and dissecting the specific biological functions of CBP/p300.
Q3: What are the known downstream effects of this compound treatment?
A3: Inhibition of CBP/p300 by this compound has been shown to suppress the expression of the proto-oncogene MYC in acute myeloid leukemia (AML) models. It also reduces the transcript levels of FOXP3, a key transcription factor in regulatory T cells (Tregs), suggesting its potential in cancer immunotherapy. A primary biomarker of this compound activity is the reduction of histone H3 lysine 27 acetylation (H3K27ac).
Q4: What is the recommended solvent and storage condition for this compound?
A4: this compound is soluble in DMSO and ethanol. For in vivo studies, it can be formulated in vehicles such as 10% DMSO, 40% PEG300, 5% Tween 80, and 45% saline. Stock solutions should be stored at -80°C for long-term stability (up to 1 year).
Optimizing this compound Treatment Duration for Maximum Effect
Determining the optimal treatment duration for this compound is critical for achieving maximal therapeutic efficacy while minimizing potential toxicity. The ideal duration will depend on the specific experimental model, the targeted biological endpoint, and the pharmacokinetics and pharmacodynamics of the compound. While a definitive duration cannot be provided without empirical testing, the following guide outlines a systematic approach to its determination.
Key Considerations:
-
Pharmacokinetics (PK): Understanding the absorption, distribution, metabolism, and excretion of this compound in your model system is the first step. This will inform the dosing regimen required to maintain a therapeutic concentration at the target site.
-
Pharmacodynamics (PD): The onset, intensity, and duration of the biological effects of this compound are key to defining the treatment window. This involves monitoring both on-target engagement and downstream biological consequences.
-
Therapeutic Window: The optimal duration should fall within the therapeutic window, where the desired anti-tumor or immunomodulatory effects are maximized, and toxicity is minimized. Preclinical safety assessments have noted effects on thrombopoiesis and other hematopoietic lineages with CBP/p300 inhibitors.
Experimental Workflow for Optimizing Treatment Duration:
Caption: Workflow for optimizing this compound treatment duration.
Data Presentation
In Vitro Potency of this compound
| Target | Assay Type | IC50 (nM) | Reference |
| CBP | TR-FRET | 0.94 | |
| p300 | - | 1.2 | |
| CBP | BRET | 6.2 | |
| BRD4(1) | TR-FRET/BRET | 5100 |
In Vivo Efficacy of this compound in MOLM-16 AML Xenograft Model
| Dose (mg/kg) | Dosing Schedule | Treatment Duration | Tumor Growth Inhibition (%) | Reference |
| 3 | Twice daily | 21 days | 73 | |
| 10 | Twice daily | 21 days | 71 | |
| 30 | Twice daily | 21 days | 89 |
Troubleshooting Guides
| Problem | Possible Cause(s) | Recommended Solution(s) |
| No or weak effect on target gene expression (e.g., MYC) | 1. Insufficient this compound concentration or incubation time. 2. This compound degradation. 3. Cell line is not dependent on CBP/p300 for MYC expression. | 1. Perform a dose-response and time-course experiment. Analyze both H3K27ac levels (target engagement) and MYC mRNA/protein levels. 2. Ensure proper storage of this compound stock solutions. Prepare fresh dilutions for each experiment. 3. Confirm CBP/p300 binding to the MYC promoter/enhancer region in your cell line using ChIP-qPCR. |
| Inconsistent results between experiments | 1. Variation in cell density or passage number. 2. Inconsistent this compound concentration. 3. Cell line heterogeneity. | 1. Standardize cell seeding density and use cells within a consistent and low passage number range. 2. Carefully prepare and aliquot this compound stock solutions. 3. Consider single-cell cloning to establish a more homogeneous cell population. |
| High background in TR-FRET assay | 1. Suboptimal buffer composition. 2. Non-specific binding of assay components. 3. Incorrect plate reader settings. | 1. Use the recommended assay buffer and consider adding detergents like Tween-20. 2. Include a no-enzyme control to assess background signal. 3. Optimize the delay and integration times on your plate reader. |
| Low signal in QuantiGene assay | 1. Low target RNA expression. 2. Insufficient sample input. 3. RNA degradation. | 1. Confirm target expression with a sensitive method like RT-qPCR. 2. Optimize the amount of cell lysate or purified RNA used in the assay. 3. Use a validated sample preparation method and ensure an RNase-free environment. |
Experimental Protocols
Protocol 1: In Vitro MYC Expression Analysis using QuantiGene 2.0 Assay
-
Cell Seeding: Plate MV-4-11 cells at a density of 10,000 cells/well in a 96-well plate in RPMI-1640 media supplemented with 10% fetal bovine serum and 2 mM L-glutamine.
-
This compound Treatment: Prepare serial dilutions of this compound in DMSO. Add the diluted compound to the cell plates, ensuring the final DMSO concentration is 0.1%. Incubate for the desired time (e.g., 4 hours) at 37°C.
-
Cell Lysis: Lyse the cells directly in the wells according to the QuantiGene 2.0 protocol.
-
Hybridization: Transfer the cell lysates to the hybridization plate containing the specific probe set for MYC and a housekeeping gene. Incubate overnight as per the manufacturer's instructions.
-
Signal Amplification and Detection: Perform the sequential hybridization steps for the pre-amplifier, amplifier, and label probe. Add the chemiluminescent substrate and measure the luminescence using a plate reader.
-
Data Analysis: Normalize the MYC signal to the housekeeping gene signal. Calculate the EC50 value using a four-parameter nonlinear regression fit.
Protocol 2: In Vivo Efficacy Study in an AML Xenograft Model
-
Cell Implantation: Subcutaneously implant MOLM-16 cells into immunodeficient mice (e.g., SCID beige).
-
Tumor Growth Monitoring: Monitor tumor growth until tumors reach a palpable size (e.g., 100-200 mm³).
-
Randomization and Treatment: Randomize mice into vehicle and this compound treatment groups. Administer this compound orally at the desired doses (e.g., 3-30 mg/kg) and schedule (e.g., twice daily).
-
Efficacy Assessment: Measure tumor volume and body weight regularly throughout the study (e.g., 2-3 times per week).
-
Pharmacodynamic Analysis: At the end of the study, or at specified time points, collect tumor tissue for analysis of target engagement (H3K27ac) and downstream gene expression (MYC) by Western blotting, immunohistochemistry, or RT-qPCR.
-
Data Analysis: Calculate tumor growth inhibition and assess the statistical significance of the treatment effect.
Signaling Pathway Diagrams
This compound Mechanism of Action
Caption: this compound inhibits the CBP/p300 bromodomain, disrupting transcription.
Experimental Workflow for Assessing Target Engagement
References
- 1. Dual Regulation of c-Myc by p300 via Acetylation-Dependent Control of Myc Protein Turnover and Coactivation of Myc-Induced Transcription - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. This compound, A Highly Advanced Potent and Selective Bromodomain Inhibitor of Cyclic Adenosine Monophosphate Response Element Binding Protein, Binding Protein (CBP) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. selleckchem.com [selleckchem.com]
potential off-target effects of Gne-781 and how to mitigate them
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) regarding the potential off-target effects of GNE-781 and strategies to mitigate them.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary target?
This compound is an orally active, highly potent and selective inhibitor of the bromodomains of the cyclic adenosine (B11128) monophosphate (cAMP) response element-binding protein (CREB)-binding protein (CBP) and the E1A binding protein p300 (EP300). Its primary targets are the bromodomains of CBP and p300, which are transcriptional co-activators involved in regulating gene expression.
Q2: What are the known off-target effects of this compound?
This compound is a highly selective inhibitor. However, like most small molecule inhibitors, it can exhibit some off-target activity, particularly at higher concentrations. The most well-characterized off-target is the bromodomain-containing protein 4 (BRD4). This compound also shows some activity against other members of the bromodomain and extra-terminal domain (BET) family, such as BRD2, BRD3, and BRDT, but with significantly lower potency compared to its on-target activity against CBP/p300. Preclinical safety studies have also noted effects on thrombopoiesis, erythroid, granulocytic, and lymphoid cell differentiation, as well as changes in gastrointestinal and reproductive tissues, which may be related to on-target or off-target effects.
Q3: How can I minimize the risk of off-target effects in my experiments?
To minimize off-target effects, it is crucial to:
-
Use the lowest effective concentration: Perform dose-response experiments to determine the minimal concentration of this compound required to achieve the desired on-target effect.
-
Employ orthogonal validation methods: Use independent methods to confirm that the observed phenotype is due to the inhibition of CBP/p300. This can include using another selective CBP/p300 inhibitor with a different chemical scaffold, or genetic approaches like siRNA or CRISPR-Cas9 to knockdown or knockout the target protein.
-
Include appropriate controls: Always include a negative control (e.g., vehicle-treated cells) and consider using a structurally related but inactive compound if available.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Action |
| Unexpected or inconsistent cellular phenotype | Off-target effects of this compound. | 1. Confirm on-target engagement: Perform a Cellular Thermal Shift Assay (CETSA) to verify that this compound is binding to CBP in your cellular model. 2. Validate with genetic methods: Use siRNA to knockdown CBP/p300 or CRISPR-Cas9 to knockout the CREBBP/EP300 gene. Compare the resulting phenotype with that observed with this compound treatment. 3. Lower the concentration: Titrate this compound to the lowest effective concentration. |
| Cell toxicity observed at expected effective concentrations | Off-target effects on essential cellular pathways or on-target toxicity in the specific cell line. | 1. Perform a dose-response curve for viability: Determine the IC50 for cytotoxicity in your cell line. 2. Use a less sensitive cell line if possible. 3. Confirm apoptosis: Use assays like Annexin V staining or caspase activity assays to determine if the toxicity is due to apoptosis. |
| Discrepancy between results from this compound and another CBP/p300 inhibitor | Different off-target profiles of the inhibitors. | 1. Review the selectivity data for both inhibitors. 2. Perform orthogonal validation: Use siRNA or CRISPR-Cas9 to confirm the on-target phenotype. |
Quantitative Data: this compound Selectivity Profile
The following table summarizes the inhibitory activity of this compound against its primary targets and known off-targets.
| Target | Assay Type | IC50 / KD | Fold Selectivity vs. CBP | Reference |
| CBP | TR-FRET | 0.94 nM | - | |
| p300 | TR-FRET | 1.2 nM | ~1.3 | |
| BRD4(1) | TR-FRET | 5100 nM | ~5425 | |
| BRD4 | BromoScan | 5.3 µM (KD) | ~5638 | |
| BRDT | BromoScan | 4.9 µM (KD) | ~5213 | |
| BRD2 | Not specified | >10 µM | >10638 | |
| BRD3 | Not specified | >10 µM | >10638 | |
| BRPF1 | Not specified | 4.6 µM | ~4894 | |
| Various Kinases | KinomeScan | No significant inhibition at 1 µM | >1000 | |
| Various Receptors/Enzymes | Cerep Panel | No significant inhibition at 10 µM | >1000 |
Experimental Protocols
Cellular Thermal Shift Assay (CETSA) to Confirm this compound Target Engagement
This protocol is a generalized procedure to verify the binding of this compound to CBP in intact cells.
Objective: To confirm that this compound engages with its target protein, CBP, in a cellular context.
Methodology:
-
Cell Culture: Culture your cell line of interest to approximately 80-90% confluency.
-
Treatment: Treat cells with the desired concentration of this compound or vehicle (DMSO) for 1-2 hours at 37°C.
-
Heating: Aliquot the cell suspensions into PCR tubes and heat them at a range of temperatures (e.g., 40-70°C) for 3 minutes in a thermocycler, followed by a 3-minute cooling step at 4°C.
-
Lysis: Lyse the cells by freeze-thaw cycles or by using a lysis buffer.
-
Centrifugation: Centrifuge the lysates at high speed (e.g., 20,000 x g) for 20 minutes at 4°C to pellet the aggregated proteins.
-
Supernatant Collection: Carefully collect the supernatant containing the soluble protein fraction.
-
Western Blot: Analyze the amount of soluble CBP in the supernatant by Western blotting using a validated CBP antibody (e.g., Santa Cruz Biotechnology, sc-7300).
-
Data Analysis: Quantify the band intensities and plot the percentage of soluble CBP against the temperature. A shift in the melting curve to a higher temperature in the this compound-treated samples compared to the vehicle-treated samples indicates target engagement.
siRNA-Mediated Knockdown of CBP to Validate On-Target Effects
This protocol provides a general guideline for using siRNA to reduce CBP expression and validate that the observed effects of this compound are on-target.
Objective: To determine if the cellular phenotype observed with this compound treatment is recapitulated by reducing the expression of its target, CBP.
Gne-781 cytotoxicity and how to determine optimal dosage
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for utilizing GNE-781 in experimental settings. The information is designed to address specific issues related to this compound cytotoxicity and the determination of its optimal dosage.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound is an orally active, highly potent, and selective inhibitor of the CREB-binding protein (CBP) and its close homolog, p300.[1][2][3] It functions by targeting the bromodomains of these proteins, which are responsible for recognizing acetylated lysine (B10760008) residues on histones and other proteins.[4] By inhibiting this interaction, this compound disrupts the assembly of transcriptional machinery, leading to the downregulation of key oncogenes like MYC.[5][6]
Q2: What is the selectivity profile of this compound?
A2: this compound is exquisitely selective for CBP/p300 over other bromodomain-containing proteins, including BRD4.[1][5] This high selectivity minimizes off-target effects that can be associated with pan-bromodomain inhibitors. For specific inhibitory concentrations, refer to the data presented in Table 1.
Q3: In which cancer models has this compound shown efficacy?
A3: this compound has demonstrated anti-tumor activity in preclinical models of acute myeloid leukemia (AML).[1][5][6] Specifically, it has shown significant tumor growth inhibition in an MOLM-16 AML xenograft model.[1][6]
Q4: Does this compound affect cell viability?
A4: Yes, by inhibiting CBP/p300 and subsequently downregulating critical survival genes like MYC, this compound can lead to decreased cell proliferation and, in some contexts, induce apoptosis.[6] However, in some experimental settings, such as the in vitro generation of inducible regulatory T cells (iTregs), it has been shown to decrease FOXP3 transcript levels without affecting overall cell viability.[4] The cytotoxic effects are cell-context dependent and should be determined empirically for your specific cell line.
Troubleshooting Guides
Problem 1: I am not observing any cytotoxic effects after treating my cells with this compound.
-
Possible Cause 1: Sub-optimal Concentration. The effective concentration of this compound can vary significantly between cell lines.
-
Troubleshooting Tip: Perform a dose-response experiment starting with a broad range of concentrations (e.g., 0.1 nM to 10 µM) to determine the IC50 value for cytotoxicity in your specific cell line. Refer to the "Experimental Protocol: Determining this compound Cytotoxicity using an MTS Assay" section for a detailed methodology.
-
-
Possible Cause 2: Insufficient Treatment Duration. The cytotoxic effects of this compound may require a longer incubation period to manifest.
-
Troubleshooting Tip: Conduct a time-course experiment, treating your cells for various durations (e.g., 24, 48, and 72 hours) to identify the optimal treatment time.
-
-
Possible Cause 3: Cell Line Insensitivity. Your cell line may not be dependent on the CBP/p300 signaling pathway for survival.
-
Troubleshooting Tip: Confirm target engagement by measuring the levels of downstream biomarkers. A reduction in the histone mark H3K27ac or a decrease in MYC mRNA or protein levels upon this compound treatment would indicate that the inhibitor is active in your cells, even if it does not induce cytotoxicity.
-
-
Possible Cause 4: Reagent Integrity. The this compound compound may have degraded.
-
Troubleshooting Tip: Ensure that this compound is stored correctly, typically at -20°C or -80°C as a stock solution in a suitable solvent like DMSO.[1] Prepare fresh dilutions for each experiment.
-
Problem 2: I am observing high variability in my experimental results.
-
Possible Cause 1: Inconsistent Cell Culture Conditions. Variations in cell density, passage number, or growth phase can affect the cellular response to this compound.
-
Troubleshooting Tip: Standardize your cell culture and plating procedures. Ensure cells are in the logarithmic growth phase at the time of treatment and use a consistent seeding density for all experiments.
-
-
Possible Cause 2: Inaccurate Drug Dilutions. Errors in preparing serial dilutions can lead to inconsistent results.
-
Troubleshooting Tip: Carefully prepare fresh serial dilutions of this compound for each experiment. Use calibrated pipettes and ensure thorough mixing.
-
-
Possible Cause 3: Edge Effects in Multi-well Plates. Wells on the perimeter of a microplate are more prone to evaporation, which can concentrate the drug and affect cell growth.
-
Troubleshooting Tip: Avoid using the outer wells of your plates for experimental samples. Instead, fill them with sterile PBS or media to maintain a humidified environment.
-
Data Presentation
Table 1: In Vitro Potency and Selectivity of this compound
| Target | Assay Type | IC50 (nM) |
| CBP | TR-FRET | 0.94[1][2][4] |
| p300 | TR-FRET | 1.2[3] |
| CBP | BRET | 6.2[1][2][4] |
| BRD4(1) | - | 5100[1][2][4] |
| BRPF1 | - | >18,000[3] |
Table 2: In Vivo Efficacy of this compound in a MOLM-16 AML Xenograft Model
| Dosage (mg/kg, p.o., twice daily for 21 days) | Tumor Growth Inhibition (%TGI) |
| 3 | 73%[1][6] |
| 10 | 71%[1][6] |
| 30 | 89%[1][6] |
Experimental Protocols
Experimental Protocol: Determining this compound Cytotoxicity using an MTS Assay
This protocol provides a method for determining the cytotoxic effects of this compound on a given cancer cell line.
Materials:
-
This compound
-
Cell line of interest
-
Complete cell culture medium
-
96-well clear flat-bottom tissue culture plates
-
MTS reagent (e.g., CellTiter 96® AQueous One Solution Cell Proliferation Assay)
-
Dimethyl sulfoxide (B87167) (DMSO)
-
Phosphate-buffered saline (PBS)
-
Multichannel pipette
-
Plate reader capable of measuring absorbance at 490 nm
Procedure:
-
Cell Seeding:
-
Harvest and count cells that are in the logarithmic growth phase.
-
Seed the cells into a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well in 100 µL of complete medium).
-
Incubate the plate for 24 hours at 37°C in a 5% CO2 incubator to allow for cell attachment.
-
-
This compound Treatment:
-
Prepare a 10 mM stock solution of this compound in DMSO.
-
Perform serial dilutions of the this compound stock solution in complete culture medium to achieve final desired concentrations (e.g., a 10-point dilution series from 10 µM to 0.1 nM). Include a vehicle control (DMSO at the same final concentration as the highest this compound treatment).
-
Carefully remove the medium from the wells and add 100 µL of the medium containing the different concentrations of this compound or the vehicle control.
-
Incubate the plate for the desired treatment duration (e.g., 72 hours).
-
-
MTS Assay:
-
Add 20 µL of the MTS reagent to each well.
-
Incubate the plate for 1-4 hours at 37°C in a 5% CO2 incubator, or until a color change is apparent.
-
Measure the absorbance at 490 nm using a plate reader.
-
-
Data Analysis:
-
Subtract the average absorbance of the "medium only" background control wells from all other absorbance readings.
-
Calculate the percentage of cell viability for each this compound concentration relative to the vehicle control (100% viability).
-
Plot the percentage of cell viability against the log of the this compound concentration and use a non-linear regression model to determine the IC50 value.
-
Experimental Protocol: Assessing MYC Expression Downregulation
This protocol is adapted from a method used to measure MYC expression in MV-4-11 cells treated with this compound.[4]
Materials:
-
MV-4-11 cells (or other relevant cell line)
-
RPMI-1640 medium with 10% FBS and 2 mM L-glutamine
-
96-well plates
-
This compound
-
DMSO
-
QuantiGene 2.0 Reagent System (or a similar gene expression analysis kit)
-
Luminometer
Procedure:
-
Cell Plating: Plate MV-4-11 cells at a density of 10,000 cells per well in 96-well plates.[4]
-
Treatment: Prepare dilutions of this compound in DMSO and add them to the cell plates, ensuring the final DMSO concentration is consistent across all wells (e.g., 0.1%).[4]
-
Incubation: Incubate the plates for 4 hours at 37°C.[4]
-
Cell Lysis and Analysis: Lyse the cells and analyze MYC expression using the QuantiGene 2.0 reagents according to the manufacturer's instructions.[4]
-
Data Acquisition: Read the luminescence using a plate reader.[4]
-
Data Analysis: Generate EC50 values using a four-parameter nonlinear regression fit.[4]
Visualizations
Caption: this compound inhibits CBP/p300, leading to reduced histone acetylation and downregulation of MYC and FOXP3.
Caption: Workflow for determining the optimal in vitro dosage of this compound.
Caption: Troubleshooting flowchart for unexpected lack of cytotoxicity with this compound.
References
- 1. Discovery of a Potent and Selective Covalent p300/CBP Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. aacrjournals.org [aacrjournals.org]
- 4. Targeting CBP and p300: Emerging Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 5. selleckchem.com [selleckchem.com]
- 6. This compound, A Highly Advanced Potent and Selective Bromodomain Inhibitor of Cyclic Adenosine Monophosphate Response Element Binding Protein, Binding Protein (CBP) - PubMed [pubmed.ncbi.nlm.nih.gov]
why is Gne-781 not showing the expected effect in my cells
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers using GNE-781, a potent and selective inhibitor of the CBP/p300 bromodomains.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action for this compound?
This compound is an orally active, highly potent, and selective inhibitor of the bromodomains of the CREB-binding protein (CBP) and the highly homologous p300.[1][2] By binding to the bromodomain, this compound prevents these proteins from recognizing and binding to acetylated lysine (B10760008) residues on histones and other proteins. This disrupts the assembly of transcriptional machinery at specific gene promoters, leading to the downregulation of key oncogenes like MYC and transcription factors such as FOXP3.[1][3]
Q2: In which cell lines has this compound shown activity?
This compound has demonstrated activity in various cancer cell lines, including the MV-4-11 acute myeloid leukemia (AML) cell line, where it inhibits the expression of MYC.[4] It has also been shown to be effective in a MOLM-16 AML xenograft model.[1][2] Additionally, it has been observed to reduce the differentiation of human naïve CD4+ T cells into FOXP3+ regulatory T cells (Tregs) without affecting cell viability.[4]
Q3: What are the recommended storage conditions for this compound?
For long-term storage, this compound powder should be stored at -20°C for up to 3 years.[1] Stock solutions prepared in DMSO can be stored at -80°C for up to one year or at -20°C for one month.[1][2] It is advisable to aliquot stock solutions to avoid repeated freeze-thaw cycles.[1]
Q4: What is the solubility of this compound?
This compound is soluble in DMSO and ethanol.[5] For cell culture experiments, a common practice is to prepare a high-concentration stock solution in DMSO (e.g., 10 mM) and then dilute it to the final working concentration in the cell culture medium.[1]
Troubleshooting Guide
Problem: this compound is not showing the expected biological effect in my cell-based assay.
This guide provides a stepwise approach to troubleshoot potential issues when this compound does not produce the anticipated outcome in your experiments.
Step 1: Verify Compound Integrity and Handling
| Possible Cause | Suggested Solution |
| Compound Degradation | Ensure that this compound has been stored correctly at -20°C as a powder and that DMSO stock solutions are not subjected to frequent freeze-thaw cycles.[1] If degradation is suspected, it is recommended to use a fresh vial of the compound. |
| Incorrect Concentration | Double-check all calculations for the preparation of stock solutions and working dilutions. Verify the final concentration of this compound in your assay. |
| Solubility Issues | Although soluble in DMSO, this compound may precipitate at high concentrations in aqueous media. Visually inspect your final working solution for any signs of precipitation. When diluting the DMSO stock, ensure rapid and thorough mixing with the cell culture medium. The final DMSO concentration in the culture should be kept low (ideally ≤ 0.1%) to avoid solvent-induced artifacts.[1] |
Step 2: Assess Experimental Setup and Cell System
| Possible Cause | Suggested Solution |
| Cell Line Insensitivity | The cellular context is crucial for the activity of this compound. Confirm that your cell line expresses CBP/p300 and that the pathway you are investigating is dependent on their bromodomain activity. Consider using a positive control cell line, such as MV-4-11, where this compound has been shown to inhibit MYC expression.[4] |
| Suboptimal Assay Conditions | The incubation time and concentration of this compound may need to be optimized for your specific cell line and endpoint. Perform a dose-response experiment with a range of concentrations (e.g., from low nanomolar to micromolar) and a time-course experiment to determine the optimal conditions. For MYC inhibition in MV-4-11 cells, a 4-hour incubation has been reported to be effective.[1] |
| Cellular Uptake and Efflux | While this compound is orally bioavailable and considered cell-permeable, some cell lines may express high levels of efflux pumps that actively remove the compound, reducing its intracellular concentration. This can be investigated using specialized assays, though it is a less common issue for this compound. |
| High Serum Concentration | Components in fetal bovine serum (FBS) can sometimes bind to small molecules, reducing their effective concentration. If you are using a high percentage of FBS, consider performing experiments in a lower serum concentration or serum-free media for a short duration, if compatible with your cells' health. |
Step 3: Validate Downstream Readouts
| Possible Cause | Suggested Solution |
| Issues with the Readout Assay | Ensure that your method for detecting the downstream effects of this compound is sensitive and working correctly. For example, if you are measuring changes in gene expression by qPCR, verify the efficiency of your primers and the integrity of your RNA. If using a reporter assay, ensure the reporter construct is responsive in your cell line. |
| Lack of a Clear Downstream Marker | Confirm that you are measuring a relevant downstream marker of CBP/p300 bromodomain inhibition. The downregulation of MYC or FOXP3 transcript levels are established readouts for this compound activity.[1][3] Consider measuring the expression of these genes as a positive control for compound activity. |
| Cell Viability Effects | At high concentrations, this compound may have an impact on cell viability, which could confound your experimental results.[6] It is advisable to perform a cell viability assay (e.g., MTT or CellTiter-Glo) in parallel with your functional assays to ensure that the observed effects are not due to general toxicity. This compound has been noted to not affect the viability of CD4+ T cells during their differentiation.[4] |
Data and Protocols
Quantitative Data Summary
| Parameter | Value | Assay | Reference |
| CBP IC₅₀ | 0.94 nM | TR-FRET | [1][2] |
| p300 IC₅₀ | 1.2 nM | - | [4] |
| BRD4(1) IC₅₀ | 5100 nM | - | [1][2] |
| MYC Expression EC₅₀ | 6.6 nM | MV-4-11 cells | [4] |
Experimental Protocols
Protocol 1: Assessment of MYC Expression Inhibition in MV-4-11 Cells
-
Cell Plating: Seed MV-4-11 cells in a 96-well plate at a density of 10,000 cells per well in RPMI-1640 medium supplemented with 10% fetal bovine serum and 2 mM L-glutamine.[1]
-
Compound Preparation: Prepare serial dilutions of this compound in DMSO. Further dilute these in the cell culture medium to achieve the final desired concentrations. Ensure the final DMSO concentration is consistent across all wells, including the vehicle control (e.g., 0.1%).[1]
-
Treatment: Add the diluted this compound or vehicle control to the appropriate wells.
-
Incubation: Incubate the plate for 4 hours at 37°C in a humidified incubator with 5% CO₂.[1]
-
Cell Lysis and Gene Expression Analysis: Lyse the cells and analyze MYC gene expression using a suitable method such as quantitative PCR (qPCR) or a commercial kit like QuantiGene 2.0.[1]
-
Data Analysis: Normalize the MYC expression levels to a housekeeping gene and compare the expression in this compound-treated cells to the vehicle-treated control.
Visualizations
Signaling Pathway of this compound
References
- 1. selleckchem.com [selleckchem.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. researchgate.net [researchgate.net]
- 4. caymanchem.com [caymanchem.com]
- 5. axonmedchem.com [axonmedchem.com]
- 6. Preclinical Safety Assessment of a Highly Selective and Potent Dual Small-Molecule Inhibitor of CBP/P300 in Rats and Dogs - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Troubleshooting GNE-781 Resistance in Cancer Cell Lines
This technical support center is designed for researchers, scientists, and drug development professionals encountering resistance to the CBP/p300 bromodomain inhibitor, GNE-781, in their cancer cell line experiments. The information provided is in a question-and-answer format to directly address specific issues.
Troubleshooting Guide
This guide provides solutions to common problems encountered during experiments with this compound.
| Problem | Potential Cause | Suggested Solution |
| High IC50 value in a previously sensitive cell line. | Acquired resistance. | 1. Perform RNA-seq or proteomic analysis to identify upregulated bypass pathways. 2. Test combination therapies targeting identified pathways. 3. Develop a resistant cell line model for further study (see Protocol 2).[1] |
| Inconsistent results between experiments. | 1. Inhibitor degradation. 2. Cell line heterogeneity. 3. Variation in cell density or passage number. | 1. Aliquot inhibitor upon receipt and store properly. 2. Use cells within a consistent, low passage number range. 3. Standardize seeding density and experimental conditions meticulously.[1] |
| No reduction in oncogene expression (e.g., MYC) after treatment. | 1. Insufficient inhibitor concentration or treatment time. 2. The specific oncogene is not regulated by p300/CBP in your model. 3. A resistance mechanism is active. | 1. Perform a time-course and dose-response experiment measuring both H3K27ac and MYC levels (RT-qPCR and Western blot). 2. Confirm p300/CBP binding at the MYC promoter/enhancer via ChIP-qPCR (see Protocol 3).[1] |
| Observed cellular phenotype does not match expected mechanism (e.g., G2/M arrest instead of apoptosis). | The compound may have off-target effects. | 1. Verify the primary mechanism of your specific compound. 2. Use a structurally different p300/CBP inhibitor to see if the phenotype is consistent with on-target p300/CBP inhibition.[1] |
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound is an orally active, highly potent, and selective inhibitor of the bromodomain of the cyclic adenosine (B11128) monophosphate response element binding protein (CBP) and the E1A binding protein p300 (EP300).[2] Its IC50 (half-maximal inhibitory concentration) for CBP is 0.94 nM.[2] By inhibiting the CBP/p300 bromodomains, this compound prevents the recognition of acetylated histones, leading to the downregulation of oncogenes like MYC and exhibiting anti-tumor activity.[2]
Q2: My cancer cell line is showing reduced sensitivity or acquired resistance to this compound. What are the potential mechanisms?
While specific resistance mechanisms to this compound have not been extensively documented, resistance to CBP/p300 inhibitors may arise from:
-
Upregulation of Bypass Signaling Pathways: Cancer cells can activate alternative signaling pathways to overcome the effects of CBP/p300 inhibition. For instance, upregulation of the IL-6/JAK/STAT3 pathway has been implicated in resistance to other targeted therapies.[1]
-
Target Modification: Although not yet widely reported for CBP/p300 inhibitors, mutations in the this compound binding site on the CBP or p300 proteins could theoretically decrease binding affinity and efficacy.[1]
-
Altered Drug Efflux: Increased expression of ATP-binding cassette (ABC) transporters can lead to increased efflux of the drug from the cell, reducing its intracellular concentration and effectiveness.
-
Epigenetic Reprogramming: Cancer cells may undergo epigenetic changes that lead to the activation of alternative transcriptional programs, rendering them less dependent on CBP/p300 activity.
Q3: How can I confirm that this compound is engaging its target in my cells?
To confirm target engagement, you can perform a Western blot to assess the levels of histone H3 lysine (B10760008) 27 acetylation (H3K27ac), a key mark deposited by CBP/p300. A dose-dependent decrease in global H3K27ac levels upon this compound treatment would indicate successful target engagement.
Q4: What are some strategies to overcome resistance to this compound?
Strategies to overcome resistance include:
-
Combination Therapy: Combining this compound with inhibitors of identified bypass pathways can be an effective strategy. For example, if the PI3K/AKT pathway is upregulated, a combination with a PI3K inhibitor could be tested.
-
Alternative CBP/p300 Inhibitors: Using a CBP/p300 inhibitor with a different binding mode or that targets the HAT domain instead of the bromodomain may be effective against resistance caused by target modification.
-
Epigenetic Modulator Combinations: Combining this compound with other epigenetic drugs, such as HDAC inhibitors or BET bromodomain inhibitors, may synergistically inhibit cancer cell growth and overcome resistance.
Quantitative Data Summary
The following tables summarize inhibitory concentrations of this compound and provide examples of resistance-associated changes in IC50 values for other CBP/p300 inhibitors.
Table 1: Inhibitory Concentrations of this compound
| Target | Assay | IC50 |
| CBP | TR-FRET | 0.94 nM |
| BRET | Cell-free | 6.2 nM |
| BRD4(1) | Cell-free | 5100 nM |
Data sourced from Selleck Chemicals.[2]
Table 2: Example of Acquired Resistance to a CBP/p300 Inhibitor in Prostate Cancer Cells
| Cell Line | Treatment | IC50 (nM) | Fold Resistance |
| 22Rv1 (Parental) | JQ1 (BET inhibitor) | 60 | - |
| 22Rv1 (JQ1-Resistant) | JQ1 (BET inhibitor) | 7300 | >100 |
| 22Rv1 (JQ1-Resistant) | CCS1477 (CBP/p300 inhibitor) | More sensitive than parental | - |
This table illustrates that resistance to one class of bromodomain inhibitor (BET) does not necessarily confer cross-resistance to another (CBP/p300), suggesting a potential strategy to treat resistant cells. Data adapted from a study on castration-resistant prostate cancer.[3]
Experimental Protocols
Protocol 1: Cell Viability Assay to Determine IC50
-
Cell Seeding: Seed cancer cells in a 96-well plate at a predetermined optimal density (e.g., 5,000 cells/well) and allow them to adhere overnight.
-
Drug Preparation: Prepare a serial dilution of this compound in culture medium. Include a vehicle control (e.g., DMSO) at the highest concentration used.
-
Treatment: Remove the old medium and add 100 µL of the drug dilutions to the respective wells. Incubate for 72 hours.
-
Viability Measurement: Add a viability reagent (e.g., CellTiter-Glo® or MTT) according to the manufacturer's instructions.
-
Data Analysis: Measure luminescence or absorbance using a plate reader. Normalize the data to the vehicle control wells and plot the dose-response curve using non-linear regression to calculate the IC50 value.[1]
Protocol 2: Generation of a this compound-Resistant Cell Line
-
Initial Treatment: Treat the parental cancer cell line with this compound at a concentration equal to its IC50.
-
Dose Escalation: Once the cells have adapted and are proliferating, gradually increase the concentration of this compound in the culture medium. This process of dose escalation and selection may take 6-12 months.
-
Resistance Confirmation: The resulting cell population is considered resistant when it can proliferate in a drug concentration that is significantly higher (e.g., 5-10 fold) than the IC50 of the parental line.
-
Validation: Characterize the resistant line by comparing its IC50, protein expression (e.g., CBP, p300, MYC), and relevant signaling pathways to the parental line.[1]
Protocol 3: Western Blot for Histone Modifications (H3K27ac)
-
Sample Preparation: Extract histones from treated and untreated cells using an acid extraction protocol. Briefly, lyse cells, isolate nuclei, and extract histones with 0.2 M H2SO4. Precipitate histones with trichloroacetic acid.
-
Quantification: Quantify protein concentration using a BCA or Bradford assay.
-
Gel Electrophoresis: Separate 15-20 µg of histone extracts on a 15% SDS-PAGE gel.
-
Transfer: Transfer proteins to a PVDF or nitrocellulose membrane (0.2 µm pore size is recommended for low molecular weight proteins like histones).[4]
-
Blocking: Block the membrane with 5% BSA in TBST for 1 hour at room temperature.[4]
-
Primary Antibody Incubation: Incubate the membrane with a primary antibody against H3K27ac (and a loading control like total Histone H3) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Visualize bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
Protocol 4: Quantitative PCR (qPCR) for MYC Gene Expression
-
RNA Extraction: Isolate total RNA from cells treated with this compound or vehicle control using a commercial kit (e.g., RNeasy from Qiagen).
-
cDNA Synthesis: Reverse transcribe 1 µg of total RNA into cDNA using a reverse transcription kit.
-
qPCR Reaction: Set up the qPCR reaction using a SYBR Green master mix, cDNA template, and primers for MYC and a housekeeping gene (e.g., GAPDH or ACTB).
-
MYC Forward Primer: 5'-CCTACCCTCTCAACGACAGC-3'
-
MYC Reverse Primer: 5'-CTTGTTCCTCCTCAGAGTCGC-3'
-
GAPDH Forward Primer: 5'-GAAGGTGAAGGTCGGAGTC-3'
-
GAPDH Reverse Primer: 5'-GAAGATGGTGATGGGATTTC-3'
-
-
Thermal Cycling: Perform qPCR using a real-time PCR system with a standard cycling protocol (e.g., 95°C for 10 min, followed by 40 cycles of 95°C for 15s and 60°C for 1 min).[5]
-
Data Analysis: Calculate the relative expression of MYC using the ΔΔCt method, normalizing to the housekeeping gene.
Visualizations
Caption: this compound signaling pathway and mechanism of action.
Caption: Experimental workflow for generating a this compound resistant cell line.
Caption: Troubleshooting decision tree for this compound resistance.
References
GNE-781 Experiments: Technical Support and Troubleshooting Guide
This technical support center provides researchers, scientists, and drug development professionals with guidance on interpreting unexpected results from experiments involving GNE-781, a potent and selective inhibitor of the CREB-binding protein (CBP) and p300 bromodomains.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound?
A1: this compound is a highly potent and selective inhibitor of the bromodomains of the transcriptional coactivators CBP and p300.[1] By binding to these bromodomains, this compound prevents their interaction with acetylated lysine (B10760008) residues on histones and other proteins, thereby modulating gene transcription.[2][3] This inhibition has been shown to downregulate the expression of key oncogenes like MYC and reduce levels of transcripts such as FOXP3.[1][4]
Q2: What is the selectivity profile of this compound?
A2: this compound is exquisitely selective for CBP/p300 bromodomains. It is significantly more selective for CBP (over 5,425-fold) and p300 (over 4,250-fold) compared to BRD4(1). This high selectivity minimizes off-target effects related to the inhibition of other bromodomain-containing proteins.
Q3: In which experimental models has this compound shown efficacy?
A3: this compound has demonstrated anti-tumor activity in a MOLM-16 acute myeloid leukemia (AML) xenograft model in mice. Oral administration of this compound led to significant tumor growth inhibition. It has also been shown to decrease the generation of inducible regulatory T cells (iTregs) in vitro without affecting cell viability.
Q4: What are the known potential toxicities or side effects of this compound in preclinical studies?
A4: Preclinical safety studies in rats and dogs have shown that this compound can have marked effects on thrombopoiesis (platelet formation). Additionally, inhibition of erythroid, granulocytic, and lymphoid cell differentiation, as well as adverse changes in gastrointestinal and reproductive tissues, have been observed. These findings are consistent with the important role of CBP/p300 in stem cell differentiation.
Troubleshooting Guide for Unexpected Results
Issue 1: Weaker than Expected Potency in Cellular Assays
Scenario: The observed EC50 for MYC downregulation or cell growth inhibition is significantly higher than the reported low nanomolar values.
Possible Causes & Solutions:
-
Compound Stability: this compound, like many small molecules, can be sensitive to storage conditions. Ensure the compound has been stored correctly at -20°C or -80°C under nitrogen and has not undergone multiple freeze-thaw cycles.
-
Cell Line Specifics: The cellular context is crucial. The reported potency for MYC inhibition (EC50 = 6.6 nM) was determined in MV4-11 leukemia cells. Different cell lines may have varying dependencies on CBP/p300 signaling, leading to different potencies. Consider using a positive control cell line like MV-4-11 to validate your assay.
-
Assay Conditions: Ensure the final DMSO concentration is consistent and low (e.g., 0.1%) across all wells, as high concentrations can affect cell health and compound activity. Incubation times are also critical; for MYC expression, a 4-hour incubation was used in reference studies.
-
Protein Binding: The presence of high serum concentrations in cell culture media can lead to increased protein binding of the compound, reducing its free concentration and apparent potency. Consider running assays in lower serum conditions if appropriate for your cell line, or perform a serum-shift assay to quantify the effect.
Issue 2: High Levels of Cell Death at Expected Efficacious Concentrations
Scenario: You observe significant cytotoxicity in your cell line at concentrations where you expect to see specific pathway inhibition without widespread cell death.
Possible Causes & Solutions:
-
Off-Target Effects vs. On-Target Toxicity: While this compound is highly selective, on-target inhibition of CBP/p300 can be detrimental to certain cell lineages, particularly those of hematopoietic origin, due to their role in stem cell differentiation. The observed toxicity may be an on-target effect in your specific cell model.
-
Differentiate Cytotoxicity from Anti-proliferative Effects: Use assays that can distinguish between cytotoxic and cytostatic effects. For example, pair a metabolic activity assay (like MTT or PrestoBlue) with a membrane integrity assay (like LDH release or a live/dead stain) to understand if the cells are dying or simply ceasing proliferation.
-
Concentration Range: The therapeutic window may be narrow in your cell line. Perform a more granular dose-response curve with smaller concentration steps to identify a concentration that inhibits the target pathway (e.g., reduces MYC expression) without causing widespread cell death.
Issue 3: In Vitro Efficacy Does Not Translate to In Vivo Models
Scenario: this compound shows potent activity in your cell culture experiments, but in a xenograft or other animal model, you do not observe the expected tumor growth inhibition or biomarker modulation.
Possible Causes & Solutions:
-
Pharmacokinetics (PK): this compound has been shown to have good in vivo PK properties in multiple species. However, the specific PK profile can be influenced by the animal strain, age, and health status. If possible, conduct a pilot PK study in your model to ensure that plasma concentrations of this compound are reaching the levels required for target engagement.
-
Dosing Regimen: The reported efficacious dosing regimen in the MOLM-16 model was twice daily (BID) oral administration for 21 days. An insufficient dose or frequency may not maintain the necessary therapeutic concentration at the tumor site. Ensure your dosing schedule is optimized for sustained target inhibition.
-
Biomarker Confirmation: In vivo efficacy should be correlated with target engagement in the tumor tissue. At the end of the study, collect tumor samples and assess the levels of downstream biomarkers like MYC or FOXP3 to confirm that the drug is hitting its target in the relevant tissue.
-
Tumor Microenvironment: The in vivo microenvironment is significantly more complex than in vitro conditions. Factors like drug penetration into the tumor, hypoxia, or interactions with other cell types can influence the drug's efficacy.
Quantitative Data Summary
Table 1: In Vitro Potency and Selectivity of this compound
| Target/Assay | IC50 / EC50 (nM) | Notes |
|---|---|---|
| CBP (TR-FRET) | 0.94 | Cell-free biochemical assay. |
| p300 (TR-FRET) | 1.2 | Cell-free biochemical assay. |
| BRET | 6.2 | Cell-based target engagement assay. |
| Myc Expression (MV4-11 cells) | 6.6 | Cellular functional assay. |
| BRD4(1) | 5100 | Demonstrates high selectivity over BET bromodomains. |
| BRD4(2) | 12,000 | High selectivity. |
| BRPF1 | 4,600 | High selectivity. |
Table 2: In Vivo Efficacy of this compound in MOLM-16 AML Xenograft Model
| Dose (mg/kg, p.o., BID) | Tumor Growth Inhibition (%TGI) | Notes |
|---|---|---|
| 3 | 73% | Dosing for 21 days in SCID beige mice. |
| 10 | 71% | Dosing for 21 days in SCID beige mice. |
| 30 | 89% | Dosing for 21 days in SCID beige mice. |
Experimental Protocols
1. TR-FRET (Time-Resolved Fluorescence Resonance Energy Transfer) Assay for CBP Inhibition
-
Principle: This biochemical assay measures the binding of this compound to the CBP bromodomain, disrupting the interaction between a biotinylated histone peptide and a GST-tagged CBP bromodomain protein.
-
Methodology:
-
Reagents: GST-CBP bromodomain protein, biotinylated H3K27ac peptide, Europium-labeled anti-GST antibody (donor fluorophore), and Streptavidin-Allophycocyanin (acceptor fluorophore).
-
Procedure: this compound is serially diluted in assay buffer and incubated with the CBP bromodomain protein and the histone peptide.
-
Detection: The FRET donor and acceptor antibodies are added. In the absence of an inhibitor, the proximity of the donor and acceptor on the protein-peptide complex results in a high FRET signal. This compound binding disrupts this complex, leading to a decrease in the FRET signal.
-
Analysis: The signal is read on a plate reader capable of time-resolved fluorescence. IC50 values are calculated by fitting the dose-response data to a four-parameter nonlinear regression model.
-
2. MYC Expression Assay (MV-4-11 Cells)
-
Principle: This cellular assay quantifies the effect of this compound on the transcript levels of the MYC oncogene.
-
Methodology:
-
Cell Plating: MV-4-11 cells are plated in 96-well plates in RPMI-1640 media supplemented with 10% FBS.
-
Compound Treatment: this compound, serially diluted in DMSO, is added to the cells (final DMSO concentration of 0.1%) and incubated for 4 hours at 37°C.
-
Lysis and Analysis: Cell lysis is performed, and MYC expression is analyzed using a quantitative method like QuantiGene 2.0.
-
Detection: Luminescence is measured using an appropriate plate reader.
-
Analysis: EC50 values are determined by fitting the dose-response curve using a four-parameter nonlinear regression model.
-
Visualizations
References
- 1. caymanchem.com [caymanchem.com]
- 2. Preclinical Safety Assessment of a Highly Selective and Potent Dual Small-Molecule Inhibitor of CBP/P300 in Rats and Dogs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Modulating the masters: chemical tools to dissect CBP and p300 function - PMC [pmc.ncbi.nlm.nih.gov]
- 4. selleckchem.com [selleckchem.com]
Technical Support Center: Enhancing the In Vivo Bioavailability of GNE-781
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address challenges related to the oral bioavailability of GNE-781 in in vivo studies.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its known in vivo properties?
A1: this compound is a highly potent and selective small-molecule inhibitor of the CBP/p300 bromodomains. It has demonstrated anti-tumor activity in animal models, such as MOLM-16 acute myeloid leukemia (AML) xenografts. This compound is orally active and has been described as having good pharmacokinetic (PK) properties in multiple species.
Q2: What are the potential reasons for poor oral bioavailability of this compound in my in vivo study?
A2: While this compound is known to be orally active, suboptimal bioavailability in a specific study can arise from several factors common to small molecule inhibitors:
-
Poor Aqueous Solubility: Many kinase inhibitors have low solubility in gastrointestinal fluids, which is a rate-limiting step for absorption.
-
Low Dissolution Rate: Even if soluble, the drug may dissolve too slowly to be fully absorbed as it transits through the GI tract.
-
High First-Pass Metabolism: The drug may be extensively metabolized in the liver before reaching systemic circulation.
-
Efflux by Transporters: P-glycoprotein (P-gp) and other efflux transporters in the gut wall can pump the drug back into the intestinal lumen, reducing net absorption.
-
Chemical Instability: The compound may be unstable in the acidic environment of the stomach.
Q3: What are the general strategies to improve the oral bioavailability of poorly soluble compounds like this compound?
A3: A variety of formulation strategies can be employed to enhance the oral bioavailability of poorly soluble drugs. These can be broadly categorized as:
-
Particle Size Reduction: Increasing the surface area of the drug by micronization or nanosizing can improve the dissolution rate.
-
Amorphous Solid Dispersions: Converting the crystalline drug into a higher-energy amorphous form, typically dispersed in a polymer matrix, can increase its apparent solubility and dissolution rate.
-
Lipid-Based Formulations: Dissolving the drug in oils, surfactants, and co-solvents can improve its solubilization in the gut and facilitate absorption via the lymphatic system. Self-emulsifying drug delivery systems (SEDDS) are a common example.
-
Complexation: Using agents like cyclodextrins to form inclusion complexes can increase the aqueous solubility of the drug.
-
Nanotechnology Approaches: Encapsulating the drug in nanoparticles, such as liposomes or polymeric micelles, can protect it from degradation and enhance its absorption.
Troubleshooting Guide
This guide provides specific issues you might encounter during your in vivo studies with this compound and offers potential solutions.
| Observed Issue | Potential Cause | Suggested Troubleshooting Steps |
| High variability in plasma concentrations between animals. | Poor and erratic absorption due to low aqueous solubility. | 1. Formulation Modification: Prepare a micronized suspension or a simple solution in a vehicle containing solubilizing agents (e.g., PEG400, Tween 80). 2. Consider Advanced Formulations: If simple formulations fail, explore amorphous solid dispersions or lipid-based formulations. |
| Low overall drug exposure (AUC) despite adequate dosing. | Incomplete dissolution and absorption in the GI tract. | 1. Increase Drug in Solution: Develop a self-emulsifying drug delivery system (SEDDS) to maintain the drug in a solubilized state in the gut. 2. Particle Size Reduction: Utilize nanosuspension technology to increase the surface area and dissolution velocity. |
| Discrepancy between in vitro potency and in vivo efficacy. | Insufficient drug concentration at the tumor site due to poor bioavailability. | 1. Comprehensive PK/PD Modeling: Correlate plasma and tumor drug concentrations with the pharmacodynamic response. 2. Optimize Formulation for Higher Exposure: Test a range of bioavailability-enhancing formulations to achieve target plasma concentrations. |
Experimental Protocols
Protocol 1: Preparation of a Micronized this compound Suspension for Oral Gavage
-
Objective: To prepare a simple suspension of this compound with reduced particle size to potentially improve dissolution.
-
Materials:
-
This compound
-
Vehicle: 0.5% (w/v) Hydroxypropyl methylcellulose (B11928114) (HPMC) in deionized water.
-
Zirconium oxide beads (2 mm diameter)
-
Glass vial
-
High-speed vortexer
-
-
Procedure:
-
Weigh the required amount of this compound and place it in a glass vial.
-
Add an equal volume of zirconium oxide beads to the vial.
-
Add the HPMC vehicle to the desired final concentration.
-
Seal the vial and vortex at high speed for 30 minutes to mill the this compound particles.
-
Visually inspect for a uniform, fine suspension.
-
Administer to animals via oral gavage at the desired dose.
-
Protocol 2: Formulation of a this compound Self-Emulsifying Drug Delivery System (SEDDS)
-
Objective: To create a lipid-based formulation that forms a fine emulsion upon contact with gastrointestinal fluids, enhancing this compound solubilization and absorption.
-
Materials:
-
This compound
-
Oil phase: Capryol 90
-
Surfactant: Cremophor EL
-
Co-surfactant: Transcutol HP
-
-
Procedure:
-
Determine the solubility of this compound in various oils, surfactants, and co-surfactants to select the best components.
-
Based on solubility data, prepare different ratios of the oil, surfactant, and co-surfactant.
-
Add this compound to the selected mixture and vortex until a clear, homogenous solution is formed. Gentle heating (up to 40°C) may be applied if necessary.
-
To test the self-emulsification properties, add 1 mL of the SEDDS formulation to 500 mL of 0.1 N HCl (simulated gastric fluid) with gentle stirring.
-
Observe the formation of a clear or slightly opalescent microemulsion.
-
The final formulation can be filled into gelatin capsules or administered directly via oral gavage.
-
Visualizations
Caption: Signaling pathway inhibited by this compound.
Caption: Workflow for improving this compound bioavailability.
Gne-781 stability and long-term storage conditions
This guide provides researchers, scientists, and drug development professionals with essential information on the stability and long-term storage of GNE-781, along with troubleshooting advice for common experimental issues.
This compound Stability and Storage Conditions
Proper handling and storage of this compound are crucial for maintaining its integrity and ensuring reliable experimental outcomes. The following table summarizes the recommended storage conditions and stability data from various suppliers.
| Parameter | Solid (Powder) | Stock Solution in Solvent |
| Storage Temperature | -20°C (long-term)[1][2][3] | -80°C (up to 2 years)[4] or -20°C (up to 1 year, under nitrogen)[4] |
| Long-term Stability | ≥ 4 years at -20°C[1]. 3 years at -20°C[2][3]. | 2 years at -80°C[4]. 1 year at -80°C[2]. 1 month at -20°C[2]. |
| Shipping Conditions | Typically shipped at room temperature, may vary by region[1]. Can also be shipped with blue ice[3]. | Not applicable. Solutions are prepared by the end-user. |
| Recommended Solvents | DMSO[1][2][3], Acetonitrile[1], Ethanol[3] | DMSO is commonly used for creating stock solutions[2][3]. |
Frequently Asked Questions (FAQs) & Troubleshooting Guide
This section addresses common questions and potential issues that may arise during the handling and use of this compound.
Q1: My this compound powder has arrived at room temperature. Is it still viable?
A1: Yes, this is acceptable for short-term shipping. This compound is typically shipped as a solid at ambient temperature for continental US deliveries[1]. However, upon receipt, it is critical to store it at -20°C for long-term stability[1][2][3].
Q2: How should I prepare and store this compound stock solutions?
A2: It is recommended to prepare a concentrated stock solution in a suitable solvent like DMSO[2][3]. For long-term storage of stock solutions, it is best to aliquot the solution into single-use volumes to prevent repeated freeze-thaw cycles and store at -80°C, where it can be stable for up to 2 years[2][4]. For shorter-term storage, -20°C is acceptable for up to one month[2].
Q3: I am observing inconsistent results in my experiments. Could this be related to this compound stability?
A3: Inconsistent results can stem from several factors related to this compound handling. Consider the following:
-
Improper Storage: Has the solid compound been consistently stored at -20°C? Has the stock solution been stored at -80°C and protected from light?
-
Freeze-Thaw Cycles: Have your stock solutions undergone multiple freeze-thaw cycles? This can lead to degradation. It is highly recommended to prepare single-use aliquots[2].
-
Solution Age: If using a stock solution stored at -20°C, ensure it has not been stored for longer than one month[2]. For solutions stored at -80°C, they should ideally be used within one to two years[2][4].
Q4: this compound is not dissolving properly in my solvent. What should I do?
A4: this compound is soluble in DMSO, acetonitrile, and ethanol[1][3]. If you are experiencing solubility issues, you can try gentle warming and/or sonication to aid dissolution[4]. Ensure you are using a fresh, high-purity solvent, as moisture can sometimes affect solubility[2].
Q5: For my in vivo experiments, can I prepare a large batch of dosing solution in advance?
A5: It is highly recommended to prepare working solutions for in vivo experiments freshly on the same day of use to ensure optimal potency and stability[4].
Experimental Protocols
Preparation of this compound Stock Solution (10 mM in DMSO)
-
Pre-weighing: Allow the vial of solid this compound to equilibrate to room temperature before opening to prevent condensation of moisture.
-
Weighing: Accurately weigh the desired amount of this compound powder in a sterile microcentrifuge tube.
-
Dissolution: Add the appropriate volume of high-purity, anhydrous DMSO to achieve a 10 mM concentration. For example, for 1 mg of this compound (MW: 525.6 g/mol ), add approximately 190.26 µL of DMSO.
-
Solubilization: Vortex the solution and, if necessary, sonicate briefly in a water bath to ensure complete dissolution[4].
-
Storage: Aliquot the stock solution into single-use, light-protected tubes and store at -80°C[2][4].
Visual Troubleshooting Workflow
The following diagram illustrates a logical workflow for troubleshooting common issues related to this compound stability and activity.
Caption: Troubleshooting workflow for this compound stability issues.
References
Validation & Comparative
Confirming GNE-781 Target Engagement in Cells: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of methodologies to confirm the cellular target engagement of GNE-781, a potent and selective inhibitor of the bromodomains of CREB-binding protein (CBP) and its paralog p300. Effective confirmation of on-target activity in a cellular context is a critical step in the validation and progression of any small molecule inhibitor. Here, we compare this compound with CCS1477, another selective CBP/p300 bromodomain inhibitor, and detail experimental approaches to quantify their engagement with their intended targets in cells.
Mechanism of Action: this compound and CBP/p300 Bromodomain Inhibition
This compound is a high-affinity ligand for the bromodomains of CBP and p300, which are epigenetic readers that recognize acetylated lysine (B10760008) residues on histones and other proteins. By competitively binding to this acetyl-lysine binding pocket, this compound disrupts the recruitment of CBP/p300 to chromatin, thereby modulating the transcription of key oncogenes, most notably MYC. This mechanism makes this compound a compelling candidate for therapeutic development in various cancers.
Comparative Analysis of this compound and CCS1477
Both this compound and CCS1477 are highly potent and selective inhibitors of the CBP/p300 bromodomains. The following table summarizes their key biochemical and cellular activities as reported in the literature. It is important to note that the cellular assays were conducted in different cell lines and under varied conditions, precluding a direct head-to-head comparison of potency.
| Parameter | This compound | CCS1477 | Reference |
| Target | CBP/p300 Bromodomains | p300/CBP Bromodomains | [1][2] |
| Binding Affinity (Kd) | CBP: Not Reported | p300: 1.3 nM, CBP: 1.7 nM | [3] |
| Biochemical Potency (IC50) | TR-FRET (CBP): 0.94 nM | Not Directly Compared | [4] |
| Off-Target Activity (BRD4) | IC50: 5100 nM | Kd: 222 nM | [4] |
| Cellular Target Engagement | BRET IC50: 6.2 nM | Not Reported | |
| Downstream Effect | Inhibition of MYC expression (MV-4-11 cells) EC50: Not Reported | Inhibition of c-Myc protein and gene expression (22Rv1 cells) | |
| Anti-proliferative Activity | Not Reported | IC50 (22Rv1 cells): 96 nM, IC50 (VCaP cells): 49 nM |
Experimental Methodologies for Confirming Target Engagement
Two primary approaches are presented to confirm the cellular target engagement of this compound: a direct binding assay (NanoBRET™ Target Engagement Assay) and a downstream functional assay (MYC Expression Assay). A third, more universally applicable method, the Cellular Thermal Shift Assay (CETSA), is also described.
Direct Target Engagement: NanoBRET™ Assay
The NanoBRET™ (Bioluminescence Resonance Energy Transfer) assay directly measures the binding of a compound to its target protein in living cells. A NanoLuc® luciferase-tagged version of the target protein (CBP or p300 bromodomain) is expressed in cells. A fluorescent tracer that binds to the bromodomain is then added. When the tracer is bound, its close proximity to the NanoLuc®-tagged protein results in energy transfer and a BRET signal. A test compound like this compound will compete with the tracer for binding to the bromodomain, leading to a dose-dependent decrease in the BRET signal.
Experimental Protocol: NanoBRET™ Target Engagement Assay for CBP/p300
-
Cell Culture and Transfection:
-
Culture HEK293 cells in DMEM supplemented with 10% FBS.
-
Co-transfect cells with a vector encoding the CBP or p300 bromodomain fused to NanoLuc® luciferase and a transfection carrier DNA.
-
Plate the transfected cells in 96-well white-bottom plates and incubate for 24 hours.
-
-
Compound and Tracer Treatment:
-
Prepare serial dilutions of this compound or a competitor compound.
-
Add the compounds to the cells.
-
Add a specific, cell-permeable fluorescent tracer for the CBP/p300 bromodomain to the wells.
-
Incubate the plate for 2 hours at 37°C in a CO2 incubator.
-
-
Signal Detection:
-
Add the NanoBRET™ Nano-Glo® Substrate and an extracellular NanoLuc® inhibitor to each well.
-
Read the donor emission (460 nm) and acceptor emission (618 nm) within 10 minutes using a luminometer capable of detecting BRET.
-
-
Data Analysis:
-
Calculate the BRET ratio by dividing the acceptor signal by the donor signal.
-
Plot the BRET ratio against the logarithm of the compound concentration.
-
Fit the data to a sigmoidal dose-response curve to determine the IC50 value, which represents the concentration of the compound that displaces 50% of the tracer.
-
Downstream Target Modulation: MYC Expression Assay
Confirming that this compound affects a known downstream target of the CBP/p300 pathway, such as the proto-oncogene MYC, provides strong evidence of functional target engagement. This can be quantified by measuring changes in MYC mRNA or protein levels following treatment with the inhibitor.
Experimental Protocol: this compound-Mediated Inhibition of MYC Expression
-
Cell Culture and Treatment:
-
Seed MV-4-11 acute myeloid leukemia cells in a 96-well plate at a density of 10,000 cells per well in RPMI-1640 medium supplemented with 10% FBS.
-
Prepare serial dilutions of this compound in DMSO.
-
Add the diluted this compound to the cells (final DMSO concentration of 0.1%) and incubate for 4 hours at 37°C.
-
-
Cell Lysis and mRNA Quantification:
-
Lyse the cells and quantify MYC mRNA levels using a branched DNA assay such as the QuantiGene 2.0 Reagent System, following the manufacturer's instructions. This method provides direct quantification of mRNA without the need for reverse transcription and PCR.
-
-
Signal Detection and Data Analysis:
-
Measure the luminescence signal using a plate reader.
-
Plot the luminescence (proportional to MYC mRNA levels) against the logarithm of the this compound concentration.
-
Fit the data to a four-parameter logistic model to determine the EC50 value, representing the concentration of this compound that causes a 50% reduction in MYC expression.
-
Biophysical Target Engagement: Cellular Thermal Shift Assay (CETSA)
CETSA is a powerful technique to confirm direct binding of a compound to its target protein in a cellular environment. The principle is based on the ligand-induced thermal stabilization of the target protein. When a compound like this compound binds to the CBP/p300 bromodomain, the protein-ligand complex is more resistant to heat-induced denaturation and aggregation.
Experimental Protocol: CETSA for this compound
-
Cell Treatment and Heating:
-
Treat cultured cells (e.g., HEK293 or a relevant cancer cell line) with this compound or vehicle control (DMSO) for a specified time (e.g., 1-2 hours).
-
Harvest the cells and resuspend them in a suitable buffer.
-
Aliquot the cell suspension into PCR tubes and heat them to a range of temperatures (e.g., 40-70°C) for 3 minutes in a thermal cycler.
-
-
Cell Lysis and Protein Extraction:
-
Lyse the cells by freeze-thaw cycles or other appropriate methods.
-
Separate the soluble protein fraction from the aggregated, denatured proteins by centrifugation.
-
-
Protein Quantification:
-
Quantify the amount of soluble CBP or p300 protein in the supernatant at each temperature using Western blotting with specific antibodies against CBP or p300.
-
-
Data Analysis:
-
Quantify the band intensities from the Western blots.
-
Plot the normalized band intensity (relative to the unheated control) against the temperature for both the this compound-treated and vehicle-treated samples.
-
A shift of the melting curve to the right for the this compound-treated sample indicates thermal stabilization of the target protein, confirming target engagement.
-
Visualizing the Pathways and Workflows
To further clarify the concepts discussed, the following diagrams illustrate the signaling pathway of CBP/p300 and the experimental workflows for confirming target engagement.
Caption: Signaling pathway of CBP/p300 and the inhibitory action of this compound.
Caption: Experimental workflow for the NanoBRET™ Target Engagement Assay.
References
- 1. researchgate.net [researchgate.net]
- 2. cellcentric.com [cellcentric.com]
- 3. Characterisation of CCS1477: A novel small molecule inhibitor of p300/CBP for the treatment of castration resistant prostate cancer. - ASCO [asco.org]
- 4. This compound, A Highly Advanced Potent and Selective Bromodomain Inhibitor of Cyclic Adenosine Monophosphate Response Element Binding Protein, Binding Protein (CBP) - PubMed [pubmed.ncbi.nlm.nih.gov]
GNE-781 vs. GNE-272: A Comparative Analysis of Two Potent CBP/EP300 Bromodomain Inhibitors
In the landscape of epigenetic drug discovery, the development of potent and selective inhibitors for specific bromodomains is a key area of research. Among the targets of interest are the bromodomains of the closely related transcriptional coactivators CREB-binding protein (CBP) and E1A binding protein p300 (EP300). These proteins are crucial regulators of gene expression, and their dysregulation is implicated in various diseases, including cancer. This guide provides a comparative analysis of two notable CBP/EP300 bromodomain inhibitors, GNE-781 and GNE-272, with a focus on their performance based on available experimental data.
Introduction to this compound and GNE-272
GNE-272 was identified as a potent and selective in vivo chemical probe for the bromodomains of CBP/EP300.[1][2][3][4][5] It demonstrated a significant antiproliferative effect in hematologic cancer cell lines and showed modulation of MYC expression in vivo, corresponding with antitumor activity in an acute myeloid leukemia (AML) tumor model.[1][2][4][5]
Building on the scaffold of GNE-272, this compound was developed as a highly advanced, more potent, and selective inhibitor of the CBP bromodomain.[6][7][8][9] Structure-based design and further optimization led to a compound with significantly improved potency and selectivity over GNE-272, particularly with regard to the BET (Bromodomain and Extra-Terminal domain) family member BRD4.[6][7][9] Like its predecessor, this compound has demonstrated antitumor activity in AML xenograft models.[6][7][8][10]
Mechanism of Action
Both this compound and GNE-272 function by competitively binding to the acetyl-lysine binding pocket of the CBP and EP300 bromodomains. This inhibition prevents the recruitment of these coactivators to acetylated histones and other acetylated proteins, thereby modulating the expression of key oncogenes such as MYC. The inhibition of this interaction disrupts downstream transcriptional programs that are critical for the proliferation and survival of certain cancer cells.
Comparative Performance Data
The following tables summarize the quantitative data for this compound and GNE-272 based on various biochemical and cellular assays.
Table 1: Biochemical Potency (IC50 values)
| Compound | Target | TR-FRET IC50 (nM) | BRET IC50 (nM) |
| This compound | CBP | 0.94 [10][11][12][13] | 6.2 [6][7][8][9][10][11][13] |
| EP300 | 1.2[12] | - | |
| GNE-272 | CBP | 20 [1][2][4][14][15] | 410 [1][2][4][5][15] |
| EP300 | 30[14][15] | - |
TR-FRET: Time-Resolved Fluorescence Resonance Energy Transfer; BRET: Bioluminescence Resonance Energy Transfer. Lower values indicate higher potency.
Table 2: Selectivity Profile
| Compound | Off-Target | IC50 (nM) | Selectivity Fold (CBP TR-FRET IC50 vs. BRD4(1) IC50) |
| This compound | BRD4(1) | 5100 [6][7][8][9][10][11][13] | ~5425 [6][10] |
| BRD4(2) | 12000[12] | - | |
| BRPF1 | 4600[12] | - | |
| GNE-272 | BRD4(1) | 13000 [1][2][4][14][15] | ~650 [6][14] |
Higher selectivity fold indicates greater selectivity for the target over the off-target.
Table 3: Cellular Activity
| Compound | Cell Line | Assay | EC50 (nM) |
| This compound | MV-4-11 | MYC Expression Inhibition | 6.6[12] |
| GNE-272 | MV-4-11 | MYC Expression Inhibition | 910[14] |
EC50: Half maximal effective concentration. Lower values indicate higher cellular potency.
Experimental Protocols
Detailed methodologies for the key experiments are crucial for the interpretation and replication of the presented data.
Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) Assay
This biochemical assay is used to determine the potency of inhibitors in disrupting the interaction between the bromodomain and an acetylated histone peptide.
Protocol:
-
Reagents are combined in a microplate well, including the GST-tagged CBP bromodomain, a biotinylated acetylated histone H4 peptide, a Europium-labeled anti-GST antibody (donor), and Streptavidin-Allophycocyanin (acceptor).
-
The test compound (this compound or GNE-272) is added in a dose-response manner.
-
The plate is incubated to allow the components to reach equilibrium.
-
The TR-FRET signal is measured using a plate reader. In the absence of an inhibitor, the binding of the bromodomain to the peptide brings the donor and acceptor into proximity, resulting in a high FRET signal.
-
An effective inhibitor disrupts this interaction, leading to a decrease in the FRET signal.
-
The IC50 value is calculated from the dose-response curve.
MYC Expression Assay (QuantiGene 2.0)
This cellular assay quantifies the effect of the inhibitors on the expression of the MYC oncogene.
Protocol:
-
MV-4-11 cells are plated in 96-well plates.[11]
-
This compound or GNE-272, diluted in DMSO, is added to the cells, maintaining a final DMSO concentration of 0.1%.[11]
-
The cells are incubated for 4 hours at 37°C.[11]
-
Cell lysis and analysis of MYC expression are performed using the QuantiGene 2.0 branched DNA (bDNA) assay according to the manufacturer's instructions.[11] This assay measures mRNA levels directly from cell lysates without the need for RNA purification.
-
Luminescence is read using a plate reader.[11]
-
The EC50 values are determined by fitting the data to a four-parameter nonlinear regression model.[11]
In Vivo Antitumor Activity
Both this compound and GNE-272 have demonstrated in vivo efficacy in AML xenograft models. Oral administration of this compound in a MOLM-16 AML mouse xenograft model resulted in significant tumor growth inhibition.[6][10] Specifically, twice-daily oral administration of this compound at 3, 10, and 30 mg/kg for 21 days resulted in tumor growth inhibition of 73%, 71%, and 89%, respectively.[10] this compound also demonstrated a dose-dependent reduction in MYC and Foxp3 transcript levels in these models.[6][7][8][10] GNE-272 also showed a marked antiproliferative effect and modulation of MYC expression in an AML tumor model.[1][2][4][5][15]
Summary and Conclusion
The development of this compound represents a significant advancement over GNE-272 as a selective CBP/EP300 bromodomain inhibitor. The experimental data clearly indicates that this compound possesses substantially greater biochemical and cellular potency.
-
Potency: this compound is significantly more potent than GNE-272 in inhibiting the CBP bromodomain in biochemical assays (TR-FRET IC50 of 0.94 nM vs. 20 nM). This trend is also reflected in cellular assays, where this compound inhibits MYC expression at a much lower concentration (EC50 of 6.6 nM vs. 910 nM).
-
Selectivity: While both compounds are selective for CBP/EP300 over the BET bromodomain BRD4, this compound exhibits a markedly improved selectivity profile. With a selectivity fold of approximately 5425-fold over BRD4(1), this compound is a more precise tool for probing the function of CBP/EP300 with a reduced likelihood of off-target effects related to BET inhibition compared to GNE-272's ~650-fold selectivity.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Discovery of a Potent and Selective in Vivo Probe (GNE-272) for the Bromodomains of CBP/EP300 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Collection - Discovery of a Potent and Selective in Vivo Probe (GNE-272) for the Bromodomains of CBP/EP300 - Journal of Medicinal Chemistry - Figshare [acs.figshare.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Discovery of a Potent and Selective in Vivo Probe (GNE-272) for the Bromodomains of CBP/EP300. | Semantic Scholar [semanticscholar.org]
- 6. researchgate.net [researchgate.net]
- 7. This compound, A Highly Advanced Potent and Selective Bromodomain Inhibitor of Cyclic Adenosine Monophosphate Response Element Binding Protein, Binding Protein (CBP) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Collection - this compound, A Highly Advanced Potent and Selective Bromodomain Inhibitor of Cyclic Adenosine Monophosphate Response Element Binding Protein, Binding Protein (CBP) - Journal of Medicinal Chemistry - Figshare [acs.figshare.com]
- 9. pubs.acs.org [pubs.acs.org]
- 10. medchemexpress.com [medchemexpress.com]
- 11. selleckchem.com [selleckchem.com]
- 12. caymanchem.com [caymanchem.com]
- 13. selleckchem.com [selleckchem.com]
- 14. medchemexpress.com [medchemexpress.com]
- 15. medkoo.com [medkoo.com]
A Comparative Analysis of GNE-781 and BET Inhibitors in Oncology Research
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the efficacy of the selective CBP/p300 bromodomain inhibitor, GNE-781, against various BET (Bromodomain and Extra-Terminal) inhibitors. This report synthesizes available preclinical data to highlight the distinct mechanisms and therapeutic potential of these epigenetic modulators.
This comprehensive guide delves into the preclinical efficacy of this compound, a potent and highly selective inhibitor of the CREB-binding protein (CBP) and p300 bromodomains, and compares it with the broader class of BET inhibitors that target BRD2, BRD3, and BRD4. The following sections present quantitative data on their anti-cancer activities, detailed experimental methodologies for key assays, and visual representations of their signaling pathways and experimental workflows.
Data Presentation: A Head-to-Head Look at Efficacy
The following tables summarize the in vitro and in vivo efficacy of this compound and a selection of prominent BET inhibitors, providing a quantitative basis for comparison.
Table 1: In Vitro Potency of this compound and Select BET Inhibitors
| Compound | Target(s) | Cell Line | Cancer Type | IC50/EC50 (nM) | Reference(s) |
| This compound | CBP/p300 | MV-4-11 | Acute Myeloid Leukemia (AML) | EC50 = 6.6 (MYC Expression) | [1] |
| HEK293 | - | IC50 = 6.2 (BRET assay) | [2] | ||
| BRD4(1) | - | - | IC50 = 5100 | [2] | |
| CBP | - | - | IC50 = 0.94 (TR-FRET) | [3] | |
| OTX-015 (Birabresib) | BRD2/3/4 | MV-4-11 | AML | IC50 = 100-200 | [4] |
| RS4;11 | Acute Lymphoblastic Leukemia (ALL) | IC50 = 34 | [5] | ||
| OCI-AML3 | AML | IC50 = 60 | [5] | ||
| JQ1 | BET family | MOLM-16 | AML | IC50 = 140.7 | [6] |
| MV-4-11 | AML | - | - | ||
| Kasumi-1 | AML | - | - | ||
| INCB054329 | BET family | Hematologic Cancer Cell Lines (median) | Various | GI50 = 152 | [7] |
| ABBV-744 | BD2 selective | AML and Prostate Cancer Cell Lines | Various | Low nanomolar range | [8] |
Table 2: In Vivo Efficacy of this compound and a BET Inhibitor in AML Xenograft Models
| Compound | Model | Cancer Type | Dosing | Efficacy | Reference(s) |
| This compound | MOLM-16 Xenograft | AML | 3, 10, 30 mg/kg (p.o., BID) | 73%, 71%, 89% Tumor Growth Inhibition (TGI) | [3] |
| INCB054329 | MV-4-11 Xenograft | AML | 10, 30, 75 mg/kg (q.d.) | Significant reduction in tumor burden | [9] |
Experimental Protocols: Methodologies for Efficacy Assessment
To ensure reproducibility and aid in the design of future studies, detailed protocols for key experiments are provided below.
Cell Viability Assay (MTT/CCK-8)
This protocol is a standard method for assessing the effect of compounds on cell proliferation.
Materials:
-
Cancer cell lines (e.g., MV-4-11, MOLM-16)
-
Complete culture medium (e.g., RPMI-1640 with 10% FBS)
-
96-well plates
-
This compound or BET inhibitor of interest
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or CCK-8 (Cell Counting Kit-8) solution
-
Solubilization buffer (e.g., DMSO or SDS-HCl)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C and 5% CO2.
-
Compound Treatment: Prepare serial dilutions of the test compound in culture medium. Add 100 µL of the diluted compound to the appropriate wells. Include vehicle-treated (e.g., DMSO) and untreated controls.
-
Incubation: Incubate the plates for 48-72 hours at 37°C and 5% CO2.
-
MTT/CCK-8 Addition:
-
For MTT assay, add 20 µL of 5 mg/mL MTT solution to each well and incubate for 4 hours. Then, remove the medium and add 150 µL of solubilization buffer.
-
For CCK-8 assay, add 10 µL of CCK-8 solution to each well and incubate for 1-4 hours.
-
-
Data Acquisition: Measure the absorbance at the appropriate wavelength (e.g., 570 nm for MTT, 450 nm for CCK-8) using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control and determine the IC50 value using a dose-response curve fitting software.
Apoptosis Assay (Annexin V/Propidium Iodide Staining)
This flow cytometry-based assay is used to quantify apoptosis (early and late) and necrosis.
Materials:
-
Treated and untreated cells
-
Annexin V-FITC (or other fluorochrome)
-
Propidium Iodide (PI)
-
Binding Buffer
-
Flow cytometer
Procedure:
-
Cell Treatment and Harvesting: Treat cells with the desired concentration of the inhibitor for the specified time. Harvest the cells by centrifugation.
-
Washing: Wash the cells twice with cold PBS.
-
Resuspension: Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.
-
Staining: Transfer 100 µL of the cell suspension to a flow tube. Add 5 µL of Annexin V-FITC and 5 µL of PI. Gently vortex and incubate for 15 minutes at room temperature in the dark.
-
Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze by flow cytometry within 1 hour.
In Vivo Xenograft Model for Acute Myeloid Leukemia
This protocol outlines a general procedure for establishing and evaluating the efficacy of inhibitors in an AML xenograft mouse model.
Materials:
-
Immunodeficient mice (e.g., NOD/SCID or NSG)
-
AML cell line (e.g., MOLM-16, MV-4-11) or patient-derived xenograft (PDX) cells
-
Matrigel (optional)
-
Test compound (this compound or BET inhibitor) and vehicle
-
Calipers for tumor measurement
Procedure:
-
Cell Implantation: Subcutaneously or intravenously inject a suspension of AML cells (typically 1-10 million cells) into the flank or tail vein of the immunodeficient mice. For subcutaneous injection, cells may be mixed with Matrigel to enhance tumor formation.
-
Tumor Growth Monitoring: Monitor tumor growth by measuring tumor volume with calipers (Volume = 0.5 x Length x Width^2) or by assessing leukemia engraftment in peripheral blood or bone marrow via flow cytometry.
-
Treatment Initiation: When tumors reach a palpable size (e.g., 100-200 mm^3) or when engraftment is confirmed, randomize the mice into treatment and control groups.
-
Drug Administration: Administer the test compound and vehicle according to the specified dose and schedule (e.g., oral gavage, intraperitoneal injection).
-
Efficacy Evaluation: Monitor tumor volume and body weight regularly. At the end of the study, calculate the tumor growth inhibition (TGI) percentage. For survival studies, monitor the mice until a predefined endpoint.
-
Pharmacodynamic Analysis: At the end of the study, tumors and/or tissues can be collected for analysis of target engagement and downstream biomarker modulation (e.g., MYC expression).
Signaling Pathways and Mechanisms of Action
This compound and BET inhibitors achieve their anti-cancer effects through distinct epigenetic mechanisms, leading to the modulation of different sets of genes and signaling pathways.
This compound: Targeting CBP/p300 to Inhibit MYC and Modulate Immune Responses
This compound selectively inhibits the bromodomains of the transcriptional co-activators CBP and p300. This inhibition leads to the downregulation of key oncogenes, most notably MYC, which is a critical driver of proliferation in many cancers, including AML.[1] Additionally, this compound has been shown to reduce the transcript levels of FOXP3, a key transcription factor for regulatory T cells (Tregs), suggesting a potential role in modulating the tumor immune microenvironment.[3] The inhibition of CBP/p300 can also impact other signaling pathways, including the NF-κB and androgen receptor pathways.
BET Inhibitors: Broad Transcriptional Repression of Oncogenic Programs
BET inhibitors, such as JQ1 and OTX-015, function by displacing BET proteins (BRD2, BRD3, BRD4) from acetylated histones on chromatin. This leads to the transcriptional repression of a broad range of genes, including key oncogenes like MYC.[5] The widespread impact on gene expression also affects other critical signaling pathways involved in cancer cell survival and proliferation, such as the NF-κB and JAK-STAT pathways.
Experimental Workflow for Comparative Efficacy Studies
The following diagram illustrates a typical workflow for comparing the efficacy of this compound and BET inhibitors in a preclinical setting.
References
- 1. Modulating the masters: chemical tools to dissect CBP and p300 function - PMC [pmc.ncbi.nlm.nih.gov]
- 2. BET Inhibitors Reduce Cell Size and Induce Reversible Cell Cycle Arrest in AML - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Targeting p300/CBP in lethal prostate cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Discovery of a potent catalytic p300/CBP inhibitor that targets lineage-specific tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. PI3 kinase integrates Akt and MAP kinase signaling pathways in the regulation of prostate cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. This compound, A Highly Advanced Potent and Selective Bromodomain Inhibitor of Cyclic Adenosine Monophosphate Response Element Binding Protein, Binding Protein (CBP) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. BET inhibitor OTX015 targets BRD2 and BRD4 and decreases c-MYC in acute leukemia cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. Inhibition of the acetyltransferases p300 and CBP reveals a targetable function for p300 in the survival and invasion pathways of prostate cancer c... [cancer.fr]
GNE-781: A Comparative Analysis of its Selectivity for Bromodomain Families
GNE-781 is a potent and highly selective inhibitor of the CREB-binding protein (CBP) and p300 bromodomains, which are critical transcriptional co-activators involved in various cellular processes, including cell growth and differentiation.[1][2][3] Its remarkable selectivity makes it a valuable tool for studying the specific functions of CBP/p300 in health and disease, particularly in oncology research.[2][3] This guide provides a comparative overview of this compound's selectivity profile against other bromodomain families, supported by quantitative data and experimental methodologies.
Selectivity Profile of this compound
This compound demonstrates exceptional selectivity for the bromodomains of CBP and the highly similar p300 protein over other bromodomain families, most notably the Bromodomain and Extra-Terminal Domain (BET) family (e.g., BRD4). The inhibitor was developed through structure-based design to achieve high potency and selectivity, resulting in a compound that is over 5,400-fold more selective for CBP than for BRD4(1).
The following table summarizes the inhibitory activity of this compound against a panel of bromodomains, as determined by various biochemical assays.
| Target Bromodomain | Family | IC50 (nM) | Selectivity vs. CBP | Assay Type |
| CBP | III | 0.94 | - | TR-FRET |
| p300 | III | 1.2 | ~1.3-fold | Not Specified |
| BRD4(1) | II (BET) | 5,100 | >5,425-fold | Not Specified |
| BRD4(2) | II (BET) | 12,000 | >12,700-fold | Not Specified |
| BRPF1 | IV | 4,600 | >4,800-fold | Not Specified |
| Other Bromodomains (9) | Various | >18,000 | >19,000-fold | Not Specified |
| Data compiled from multiple sources. |
Experimental Protocols
The selectivity of this compound is primarily quantified using Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) assays. This robust, homogeneous assay format is well-suited for inhibitor screening and profiling.
TR-FRET Assay for this compound Selectivity Profiling
Objective: To measure the half-maximal inhibitory concentration (IC50) of this compound against a specific bromodomain.
Principle: This assay measures the disruption of the interaction between a bromodomain protein and its natural ligand (an acetylated histone peptide) by an inhibitor. The bromodomain protein is typically tagged (e.g., with a His-tag) and bound by an antibody conjugated to a long-lifetime donor fluorophore (e.g., Terbium or Europium cryptate). The acetylated peptide is labeled with an acceptor fluorophore (e.g., FITC or d2). When the bromodomain binds the peptide, the donor and acceptor are brought into close proximity, allowing for FRET to occur upon excitation of the donor. An inhibitor like this compound competes with the peptide for binding to the bromodomain, disrupting the interaction and causing a decrease in the FRET signal.
Materials:
-
Recombinant bromodomain protein (e.g., His-tagged CBP)
-
Biotinylated acetylated histone peptide ligand
-
TR-FRET Donor: Europium-labeled anti-His antibody
-
TR-FRET Acceptor: Streptavidin-conjugated fluorophore (e.g., APC)
-
This compound compound at various concentrations
-
Assay buffer
-
384-well microplates
Procedure:
-
Compound Plating: A serial dilution of this compound in DMSO is prepared and dispensed into the wells of a 384-well plate.
-
Reagent Preparation: The recombinant bromodomain protein is mixed with the Europium-labeled anti-His antibody in the assay buffer.
-
Incubation: The bromodomain/antibody mixture is added to the wells containing this compound and incubated for a defined period (e.g., 30 minutes) at room temperature to allow the inhibitor to bind to the bromodomain.
-
Ligand Addition: The biotinylated acetylated peptide and the streptavidin-acceptor conjugate are added to the wells.
-
Final Incubation: The plate is incubated for a further period (e.g., 60 minutes) to allow the binding reaction to reach equilibrium.
-
Signal Detection: The plate is read on a TR-FRET-compatible plate reader. The instrument excites the Europium donor and measures the emission from both the donor and the acceptor.
-
Data Analysis: The ratio of the acceptor to donor emission is calculated. The IC50 value is determined by plotting the emission ratio against the logarithm of the this compound concentration and fitting the data to a four-parameter dose-response curve.
Visualizations
The following diagrams illustrate the experimental workflow for determining inhibitor potency and the signaling pathway affected by this compound.
Caption: Workflow for IC50 determination using a TR-FRET assay.
Caption: Simplified pathway of this compound inhibiting CBP/p300 function.
References
- 1. caymanchem.com [caymanchem.com]
- 2. This compound, A Highly Advanced Potent and Selective Bromodomain Inhibitor of Cyclic Adenosine Monophosphate Response Element Binding Protein, Binding Protein (CBP) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. CBP/p300 bromodomain: new promising epigenetic target | Visualized Cancer Medicine [vcm.edpsciences.org]
Cross-Validation of GNE-781 Results with Genetic Models: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the pharmacological inhibition of CBP/p300 by GNE-781 with genetic knockdown and knockout models. The data presented herein is intended to offer a comprehensive cross-validation of the on-target effects of this compound, a potent and selective bromodomain inhibitor of the transcriptional coactivators CREB-binding protein (CBP) and the closely related p300.
Introduction to this compound and its Targets
This compound is a small molecule inhibitor that specifically targets the bromodomains of CBP and p300.[1][2][3] These two proteins are highly homologous histone acetyltransferases (HATs) that play a crucial role in regulating gene expression by acetylating histones and other proteins, thereby modulating chromatin structure and transcription factor activity.[4][5] Dysregulation of CBP and p300 function has been implicated in various cancers, making them attractive therapeutic targets. This compound has demonstrated anti-tumor activity in preclinical models, particularly in acute myeloid leukemia (AML).
Genetic models, such as those employing shRNA-mediated knockdown or CRISPR/Cas9-mediated knockout of the CREBBP (encoding CBP) and EP300 (encoding p300) genes, provide a complementary approach to validate the therapeutic hypothesis of targeting these proteins. Comparing the phenotypic outcomes of this compound treatment with those of genetic perturbation allows for a rigorous assessment of the inhibitor's on-target specificity and its potential to recapitulate the effects of genetic inactivation of its targets.
Data Presentation: Quantitative Comparison
The following tables summarize the quantitative data from studies utilizing this compound and genetic models to inhibit CBP/p300 function.
In Vitro Efficacy: this compound vs. Genetic Knockdown/Knockout
| Parameter | This compound | CBP/p300 Knockdown/Knockout | Cell Line(s) | Reference(s) |
| Potency (IC50) | 0.94 nM (CBP, TR-FRET) | N/A | Biochemical Assay | |
| 6.2 nM (CBP, BRET) | N/A | Cell-based Assay | ||
| Effect on Cell Proliferation | Inhibition of proliferation | Significant reduction in cell viability and proliferation | MOLM-16 (AML), Ovarian cancer cells, Lung cancer cells | , |
| Induction of Apoptosis | Induces apoptosis | Induces apoptosis | Ovarian cancer cells | |
| Effect on MYC Expression | Downregulation of MYC expression | Downregulation of MYC expression | AML cells, CBP-deficient cancer cells | , |
| Effect on H3K27 Acetylation | Global reduction in H3K27ac | Global decrease in H3K27ac | Small cell lung cancer cells |
In Vivo Efficacy: this compound vs. Genetic Knockdown in Xenograft Models
| Parameter | This compound | CBP/p300 Knockdown | Animal Model | Reference(s) |
| Tumor Growth Inhibition | 73% TGI at 3 mg/kg | Abolished tumor formation | MOLM-16 AML xenograft in SCID beige mice | , |
| 71% TGI at 10 mg/kg | Triple-negative breast cancer xenograft in mice | |||
| 89% TGI at 30 mg/kg | ||||
| Effect on MYC Expression | Dose-dependent suppression of MYC | N/A | MOLM-16 AML xenograft |
Experimental Protocols
Detailed methodologies for key experiments are provided below to facilitate replication and comparison.
This compound In Vitro and In Vivo Studies
In Vitro MYC Expression Assay (as per studies on this compound):
-
Cell Culture: MV-4-11 AML cells are cultured in RPMI 1640 medium supplemented with 10% fetal bovine serum and 2 mM L-glutamine.
-
Compound Treatment: Cells are plated in 96-well plates. This compound, diluted in DMSO, is added to the cell plates to achieve the desired final concentrations, with the final DMSO concentration maintained at 0.1%.
-
Incubation: Cells are incubated with the compound for 4 hours at 37°C.
-
Lysis and Analysis: Cell lysis and subsequent analysis of MYC expression are performed using a quantitative gene expression assay (e.g., QuantiGene 2.0).
-
Data Analysis: Luminescence is measured using a plate reader, and EC50 values are calculated using a four-parameter nonlinear regression fit.
In Vivo AML Xenograft Model (as per studies on this compound):
-
Animal Model: Female SCID beige mice are used.
-
Cell Implantation: MOLM-16 AML cells are implanted subcutaneously into the mice.
-
Compound Administration: Once tumors are established, this compound is administered orally (p.o.) twice daily for 21 days at doses ranging from 3 to 30 mg/kg.
-
Tumor Growth Measurement: Tumor volume is measured regularly to determine tumor growth inhibition (%TGI).
-
Pharmacodynamic Analysis: Tumor samples can be collected at different time points after dosing to analyze the expression of target genes like MYC.
CBP/p300 Genetic Knockdown and Knockout Protocols
shRNA-mediated Knockdown of CREBBP/EP300:
-
shRNA Design and Cloning: Design at least two independent short hairpin RNA (shRNA) sequences targeting the mRNA of CREBBP or EP300. A non-targeting scrambled shRNA should be used as a control. Clone the shRNA sequences into a suitable lentiviral vector.
-
Lentivirus Production: Co-transfect the shRNA-containing lentiviral vector along with packaging plasmids into a packaging cell line (e.g., HEK293T).
-
Viral Transduction: Harvest the lentiviral particles and use them to transduce the target cancer cell line (e.g., ovarian cancer cells, triple-negative breast cancer cells).
-
Selection and Verification: Select for transduced cells using an appropriate selection marker (e.g., puromycin). Verify the knockdown of CBP or p300 protein expression by Western blotting.
-
Phenotypic Assays: Perform functional assays such as cell proliferation assays (e.g., MTT or colony formation assays) and apoptosis assays (e.g., flow cytometry with Annexin V staining) to assess the phenotypic consequences of the knockdown.
CRISPR/Cas9-mediated Knockout of CREBBP/EP300:
-
gRNA Design: Design single guide RNAs (sgRNAs) targeting a critical exon of the CREBBP or EP300 gene.
-
Vector Construction: Clone the sgRNAs into a vector that also expresses the Cas9 nuclease.
-
Transfection: Transfect the sgRNA/Cas9-expressing plasmid into the target cancer cell line.
-
Single-Cell Cloning: Isolate single cells to establish monoclonal cell lines.
-
Knockout Validation: Screen the monoclonal cell lines for the desired knockout by DNA sequencing to identify frameshift mutations and by Western blotting to confirm the absence of the target protein.
-
Functional Analysis: Characterize the phenotype of the knockout cell lines using assays for cell proliferation, apoptosis, and gene expression (e.g., qRT-PCR for MYC).
Mandatory Visualization
Signaling Pathway of CBP/p300 Inhibition
Caption: Inhibition of CBP/p300 by this compound or genetic models.
Experimental Workflow: Pharmacological vs. Genetic Inhibition
References
- 1. This compound, A Highly Advanced Potent and Selective Bromodomain Inhibitor of Cyclic Adenosine Monophosphate Response Element Binding Protein, Binding Protein (CBP) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. researchgate.net [researchgate.net]
- 4. Histone acetyltransferases CBP/p300 in tumorigenesis and CBP/p300 inhibitors as promising novel anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 5. p300/CBP and cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to p300/CBP Bromodomain Inhibitors: Gne-781 and Emerging Competitors
For Researchers, Scientists, and Drug Development Professionals
The homologous histone acetyltransferases (HATs) p300 (E1A-associated protein p300) and CREB-binding protein (CBP) are critical transcriptional co-activators implicated in the progression and therapeutic resistance of various cancers. Their bromodomains, responsible for recognizing acetylated lysine (B10760008) residues on histones and other proteins, have emerged as attractive targets for therapeutic intervention. This guide provides a comparative analysis of Gne-781, a potent and selective p300/CBP bromodomain inhibitor, against other key inhibitors in the clinical pipeline, namely CCS1477 (Inobrodib) and FT-7051 (Pocenbrodib).
Quantitative Comparison of p300/CBP Inhibitors
The following tables summarize the available quantitative data for this compound, CCS1477, and FT-7051, focusing on their biochemical potency, selectivity, and cellular activity.
Table 1: Biochemical Potency and Selectivity
| Inhibitor | Target | Assay Type | IC50 (nM) | Kd (nM) | Selectivity vs. BRD4(1) |
| This compound | CBP | TR-FRET | 0.94[1][2] | - | >5400-fold[1] |
| p300 | - | - | - | >4250-fold[1] | |
| BRD4(1) | BRET | 5100[1][2] | 5300 | - | |
| CCS1477 | p300 | SPR | - | 1.3[3] | ~170-fold[3] |
| CBP | SPR | - | 1.7[3] | ~130-fold[3] | |
| BRD4 | SPR | - | 222[3] | - | |
| FT-7051 | p300/CBP | - | - | - | Potent and Selective[4][5] |
Note: Data for FT-7051 is primarily from preclinical announcements and clinical trial descriptions, with specific quantitative values not as readily available in the public domain.
Table 2: In Vitro Cellular Activity
| Inhibitor | Cell Line | Cancer Type | Assay Type | IC50 (nM) |
| This compound | MOLM-16 | Acute Myeloid Leukemia | Antitumor Activity | Efficacious in xenograft model[1][2] |
| MV-4-11 | Acute Myeloid Leukemia | MYC Expression | 6.6 | |
| CCS1477 | 22Rv1 | Prostate Cancer | Proliferation | 96[3] |
| VCaP | Prostate Cancer | Proliferation | 49[3] | |
| LNCaP | Prostate Cancer | Proliferation | 230 | |
| DU145 (AR-negative) | Prostate Cancer | Proliferation | 1280 | |
| PC3 (AR-negative) | Prostate Cancer | Proliferation | 1490 | |
| FT-7051 | AR-positive prostate cancer cell lines | Prostate Cancer | Antiproliferative | Active[4] |
| AR-v7 positive models | Prostate Cancer | Antiproliferative | Active[4] |
p300/CBP Signaling Pathway
The p300/CBP proteins act as central hubs in cellular signaling, integrating inputs from various pathways to regulate gene expression. They are recruited to chromatin by a multitude of transcription factors, leading to histone acetylation and transcriptional activation of target genes involved in cell proliferation, survival, and differentiation.
Caption: p300/CBP signaling pathway in cancer.
Experimental Protocols
Detailed experimental protocols are crucial for the interpretation and replication of scientific findings. Below are generalized methodologies for the key assays used to characterize these p300/CBP inhibitors.
Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) Assay
This assay is commonly used to measure the binding affinity of inhibitors to their target proteins in a high-throughput format.
Objective: To determine the IC50 value of an inhibitor for the p300/CBP bromodomain.
General Protocol:
-
Reagents: Recombinant p300 or CBP bromodomain protein (often with a tag like GST or His), a biotinylated histone peptide (e.g., H4K16ac), a fluorescently labeled antibody or streptavidin conjugate (e.g., Europium-labeled anti-GST antibody), and an acceptor fluorophore (e.g., APC-labeled streptavidin).
-
Assay Setup: The assay is typically performed in a 384-well plate. The inhibitor is serially diluted in an appropriate buffer.
-
Binding Reaction: The recombinant bromodomain protein, biotinylated histone peptide, and the donor fluorophore-labeled antibody are incubated together.
-
Inhibitor Addition: The serially diluted inhibitor is added to the reaction mixture and incubated to allow for binding equilibrium to be reached.
-
Acceptor Addition: The acceptor fluorophore conjugate is added.
-
Detection: The plate is read on a TR-FRET-compatible plate reader. The excitation of the donor fluorophore (e.g., at 340 nm) leads to energy transfer to the acceptor if they are in close proximity, resulting in a FRET signal at a specific wavelength (e.g., 665 nm).
-
Data Analysis: The TR-FRET signal is plotted against the inhibitor concentration, and the IC50 value is calculated using a suitable curve-fitting model.
Surface Plasmon Resonance (SPR)
SPR is a label-free technique used to measure the kinetics and affinity of biomolecular interactions in real-time.
Objective: To determine the association (ka), dissociation (kd), and equilibrium dissociation (Kd) constants of an inhibitor binding to the p300/CBP bromodomain.
General Protocol:
-
Sensor Chip Preparation: A sensor chip (e.g., CM5) is activated, and the recombinant p300 or CBP bromodomain protein is immobilized onto the surface.
-
Analyte Preparation: The inhibitor is prepared in a series of concentrations in a suitable running buffer.
-
Binding Measurement: The running buffer is flowed over the sensor surface to establish a stable baseline. The different concentrations of the inhibitor are then injected over the surface. The binding of the inhibitor to the immobilized protein causes a change in the refractive index at the surface, which is detected as a change in the resonance units (RU).
-
Dissociation Measurement: After the injection of the inhibitor, the running buffer is flowed over the surface again, and the dissociation of the inhibitor from the protein is monitored.
-
Regeneration: A regeneration solution is injected to remove any remaining bound inhibitor from the surface, preparing it for the next cycle.
-
Data Analysis: The resulting sensorgrams are fitted to a suitable binding model (e.g., 1:1 Langmuir binding) to calculate the ka, kd, and Kd values.
Bioluminescence Resonance Energy Transfer (BRET) Assay
The BRET assay is a cell-based assay used to measure protein-protein interactions or target engagement of a small molecule in a more physiological context.
Objective: To determine the cellular potency (IC50) of an inhibitor in disrupting the interaction between p300/CBP and a binding partner (e.g., a histone).
General Protocol:
-
Cell Line Preparation: A suitable cell line (e.g., HEK293) is co-transfected with two constructs: one encoding a p300/CBP-luciferase fusion protein (the BRET donor) and another encoding a histone-fluorescent protein fusion (e.g., histone H3-GFP, the BRET acceptor).
-
Cell Plating: The transfected cells are plated into a white, clear-bottom 96-well or 384-well plate.
-
Inhibitor Treatment: The cells are treated with serial dilutions of the inhibitor and incubated for a specific period.
-
Substrate Addition: The luciferase substrate (e.g., coelenterazine) is added to the wells.
-
Signal Detection: The plate is immediately read on a BRET-compatible plate reader that can simultaneously measure the luminescence from the donor and the fluorescence from the acceptor.
-
Data Analysis: The BRET ratio (acceptor emission / donor emission) is calculated for each inhibitor concentration. The data is then normalized and fitted to a dose-response curve to determine the IC50 value.
In Vivo Xenograft Models
Xenograft models are used to evaluate the anti-tumor efficacy of a drug candidate in a living organism.
Objective: To assess the in vivo antitumor activity of a p300/CBP inhibitor.
General Protocol:
-
Cell Line and Animal Model: A relevant cancer cell line (e.g., MOLM-16 for AML or 22Rv1 for prostate cancer) is selected. Immunocompromised mice (e.g., NOD/SCID or nude mice) are used to prevent rejection of the human tumor cells.
-
Tumor Implantation: The cancer cells are implanted into the mice, either subcutaneously to form solid tumors or intravenously to establish a disseminated disease model.
-
Tumor Growth and Treatment Initiation: The tumors are allowed to grow to a palpable size (for subcutaneous models) or until there is evidence of disease engraftment (for disseminated models). The mice are then randomized into vehicle control and treatment groups.
-
Drug Administration: The inhibitor is administered to the treatment groups according to a predetermined dosing schedule (e.g., once or twice daily via oral gavage).
-
Monitoring: Tumor volume (for subcutaneous models) and animal body weight are measured regularly. For disseminated models, disease progression can be monitored by methods such as bioluminescence imaging if the cancer cells are engineered to express luciferase.
-
Endpoint: The study is typically terminated when the tumors in the control group reach a predetermined size or when the animals show signs of significant morbidity.
-
Data Analysis: The tumor growth inhibition (TGI) is calculated by comparing the tumor volumes in the treated groups to the vehicle control group. Statistical analysis is performed to determine the significance of the observed anti-tumor effects. For survival studies, Kaplan-Meier curves are generated.
Concluding Remarks
This compound and CCS1477 have demonstrated potent and selective inhibition of the p300/CBP bromodomains with compelling preclinical anti-cancer activity. FT-7051 is also a promising candidate currently undergoing clinical evaluation. The choice of inhibitor for further research or clinical development will depend on a variety of factors including the specific cancer type, the desired selectivity profile, and the pharmacokinetic and pharmacodynamic properties of the compound. The data and methodologies presented in this guide provide a foundation for an objective comparison of these important therapeutic candidates.
References
- 1. berthold.cn [berthold.cn]
- 2. academic.oup.com [academic.oup.com]
- 3. Measuring Protein–Protein Interactions in Cells using Nanoluciferase Bioluminescence Resonance Energy Transfer (NanoBRET) Assay | Springer Nature Experiments [experiments.springernature.com]
- 4. Investigating Protein-protein Interactions in Live Cells Using Bioluminescence Resonance Energy Transfer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
Assessing the Cellular Specificity of GNE-781: A Comparative Guide
In the landscape of epigenetic modulators, the specificity of a chemical probe is paramount for accurately dissecting biological pathways and for the development of targeted therapeutics. GNE-781 has emerged as a potent and highly selective inhibitor of the bromodomains of CREB-binding protein (CBP) and the closely related p300. This guide provides a comprehensive comparison of this compound with other known CBP/p300 inhibitors, focusing on their specificity in a cellular context, supported by experimental data and detailed protocols.
Executive Summary
This compound demonstrates exceptional potency and selectivity for the bromodomains of CBP and p300.[1][2][3] Compared to its precursor GNE-272 and other inhibitors such as GNE-207, CCS1477, and A-485, this compound exhibits a superior selectivity profile, particularly against the BET (Bromodomain and Extra-Terminal domain) family member BRD4. This high degree of selectivity is crucial for minimizing off-target effects and ensuring that observed cellular phenotypes are a direct result of CBP/p300 bromodomain inhibition.
Comparative Potency and Selectivity
The following tables summarize the biochemical and cellular potency and selectivity of this compound in comparison to other relevant CBP/p300 inhibitors.
Table 1: Biochemical Potency of CBP/p300 Inhibitors
| Compound | Target | Assay | IC50 / Kd | Reference |
| This compound | CBP | TR-FRET | 0.94 nM | [2] |
| p300 | - | 1.2 nM | ||
| BRD4(1) | TR-FRET | 5100 nM | [2] | |
| GNE-207 | CBP | TR-FRET | 1 nM | |
| BRD4(1) | - | >2500-fold selective | ||
| CCS1477 | CBP | SPR | 1.7 nM (Kd) | |
| p300 | SPR | 1.3 nM (Kd) | ||
| BRD4 | SPR | 222 nM (Kd) | ||
| A-485 | p300 HAT | Biochemical | 9.8 nM | |
| CBP HAT | Biochemical | 2.6 nM |
Table 2: Cellular Potency of CBP/p300 Inhibitors
| Compound | Cell Line | Assay | EC50 | Reference |
| This compound | MV-4-11 | MYC Expression | 6.6 nM | |
| GNE-207 | MV-4-11 | MYC Expression | 18 nM | |
| CCS1477 | 22Rv1 | Proliferation | 96 nM | |
| VCaP | Proliferation | 49 nM | ||
| A-485 | PC-3 | H3K27Ac Reduction | 73 nM |
Table 3: Off-Target Selectivity Profile of this compound and Comparators
| Compound | Screening Platform | Key Off-Targets (if any) | Reference |
| This compound | BromoScan, CEREP, KinomeScan | >7200-fold selective for CBP/p300 over a broad panel of bromodomains. No significant inhibition of 43 other receptors or kinases. | |
| GNE-207 | Diverse bromodomain panel, Cerep | >4700-fold selective for CBP/p300. No significant inhibition of 43 receptors. | |
| CCS1477 | Bromoscan (at 1µM) | BRD4 (18% control), BRD1/2/3/T (15-43% control) |
Signaling Pathways and Experimental Workflows
To visually represent the mechanisms and experimental approaches discussed, the following diagrams were generated using Graphviz.
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of experimental findings. Below are protocols for key assays used to assess the specificity of this compound.
Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) Assay for CBP Bromodomain Inhibition
This assay quantitatively measures the binding of an inhibitor to the CBP bromodomain.
Materials:
-
CBP bromodomain (human, recombinant)
-
Biotinylated histone H4 peptide (acetylated)
-
Europium-labeled anti-tag antibody (e.g., anti-GST)
-
Streptavidin-conjugated acceptor fluorophore (e.g., APC)
-
Assay buffer (e.g., 50 mM HEPES pH 7.5, 100 mM NaCl, 0.1% BSA, 0.05% Tween-20)
-
384-well low-volume black plates
-
Test compounds (e.g., this compound) serially diluted in DMSO
Procedure:
-
Prepare a master mix of CBP bromodomain and the Europium-labeled antibody in assay buffer.
-
Add 5 µL of the master mix to each well of the 384-well plate.
-
Add 100 nL of serially diluted test compound or DMSO (vehicle control) to the respective wells.
-
Incubate for 15 minutes at room temperature.
-
Prepare a master mix of the biotinylated histone peptide and streptavidin-APC in assay buffer.
-
Add 5 µL of this mix to each well.
-
Incubate for 1 hour at room temperature, protected from light.
-
Read the plate on a TR-FRET-compatible plate reader, with excitation at 320 nm and emission at 620 nm and 665 nm.
-
Calculate the TR-FRET ratio (665 nm emission / 620 nm emission) and plot the data against compound concentration to determine the IC50 value.
BromoScan® Profiling for Selectivity
BromoScan® is a competition binding assay used to determine the selectivity of a compound against a large panel of bromodomains.
Principle: The test compound is competed against an immobilized ligand for binding to a DNA-tagged bromodomain. The amount of bromodomain bound to the solid support is measured via qPCR of the DNA tag. A lower amount of bound bromodomain indicates stronger competition from the test compound.
Procedure (as performed by a service provider like Eurofins Discovery):
-
The test compound is incubated at a specified concentration (e.g., 1 µM) with a panel of DNA-tagged bromodomains.
-
The mixture is added to wells containing an immobilized ligand.
-
After an incubation period to allow for binding competition, the wells are washed to remove unbound bromodomains.
-
The amount of bound, DNA-tagged bromodomain is quantified using qPCR.
-
Results are typically expressed as a percentage of control, where a lower percentage indicates stronger binding of the test compound.
QuantiGene® Plex Assay for Cellular MYC Expression
This assay measures the levels of MYC mRNA in cells following treatment with an inhibitor.
Materials:
-
MV-4-11 cells
-
RPMI-1640 medium with 10% FBS
-
96-well cell culture plates
-
Test compounds (e.g., this compound)
-
QuantiGene® Plex Assay Kit (Thermo Fisher Scientific)
-
Luminex® instrument
Procedure:
-
Seed MV-4-11 cells at a density of 1 x 10^4 cells/well in a 96-well plate and incubate overnight.
-
Treat the cells with a serial dilution of the test compound (final DMSO concentration of 0.1%) for 4 hours at 37°C.
-
Lyse the cells directly in the wells according to the QuantiGene® protocol.
-
The cell lysate, containing the target mRNA, is hybridized overnight with magnetic capture beads and a specific probe set for MYC and a housekeeping gene.
-
A series of signal amplification steps are performed by hybridizing pre-amplifier, amplifier, and label probes.
-
The signal is detected using a fluorescent probe (SAPE) on a Luminex® instrument.
-
Normalize the MYC signal to the housekeeping gene and plot against compound concentration to determine the EC50 for MYC downregulation.
Cellular Thermal Shift Assay (CETSA®) for Target Engagement
CETSA® assesses the binding of a compound to its target protein in a cellular environment by measuring changes in the protein's thermal stability.
Procedure:
-
Culture cells to ~80% confluency.
-
Treat cells with the test compound or vehicle control for a specified time.
-
Harvest the cells and resuspend them in a suitable buffer.
-
Aliquot the cell suspension into PCR tubes and heat them to a range of temperatures for 3 minutes, followed by cooling for 3 minutes.
-
Lyse the cells by freeze-thawing.
-
Separate the soluble protein fraction from the precipitated protein by centrifugation.
-
Analyze the amount of the target protein (CBP or p300) remaining in the soluble fraction by Western blotting or other protein detection methods.
-
A shift in the melting curve to a higher temperature in the presence of the compound indicates target engagement.
NanoBRET™ Target Engagement Assay
This live-cell assay measures the binding of a compound to a target protein by detecting bioluminescence resonance energy transfer (BRET).
Procedure:
-
Transfect cells with a vector expressing the target protein (e.g., CBP) fused to NanoLuc® luciferase.
-
Plate the transfected cells in a 96-well plate.
-
Add a cell-permeable fluorescent tracer that binds to the target protein.
-
Add the test compound at various concentrations.
-
Add the NanoBRET™ substrate.
-
Measure the BRET signal (acceptor emission/donor emission).
-
Competition between the test compound and the tracer for binding to the target-NanoLuc® fusion protein results in a dose-dependent decrease in the BRET signal, allowing for the determination of cellular affinity.
Conclusion
This compound stands out as a highly specific and potent chemical probe for the CBP/p300 bromodomains. Its exceptional selectivity, as demonstrated by comprehensive profiling against a wide range of off-targets, makes it an invaluable tool for researchers investigating the biological roles of CBP and p300. The experimental protocols provided in this guide offer a robust framework for validating the on-target activity and specificity of this compound and other CBP/p300 inhibitors in a cellular context. For researchers in drug development, the high selectivity of this compound minimizes the risk of confounding off-target effects, providing a solid foundation for therapeutic development.
References
Validating Downstream Gene Expression Changes Induced by GNE-781: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the downstream gene expression changes induced by GNE-781, a potent and selective inhibitor of the bromodomains of CREB-binding protein (CBP) and p300. The performance of this compound is compared with other CBP/p300 inhibitors, supported by experimental data to aid in the validation and assessment of these epigenetic modulators.
Mechanism of Action: this compound and CBP/p300 Inhibition
This compound is a small molecule inhibitor that specifically targets the bromodomains of the highly homologous transcriptional co-activators, CBP and p300. These proteins play a crucial role in regulating gene expression by acetylating histone proteins and other transcription factors, thereby modulating chromatin structure and facilitating the recruitment of the transcriptional machinery. By inhibiting the CBP/p300 bromodomains, this compound prevents their interaction with acetylated histones, leading to the downregulation of target gene expression. This mechanism is particularly relevant in diseases driven by the aberrant expression of oncogenes and other key regulatory genes. Notably, this compound has been shown to downregulate the expression of the proto-oncogene MYC and the transcription factor FOXP3, which is critical for the function of regulatory T cells.[1]
Figure 1: this compound Signaling Pathway. This diagram illustrates how this compound inhibits the CBP/p300 bromodomain, preventing its binding to acetylated histones and subsequent recruitment of the transcription machinery, ultimately leading to the downregulation of target gene expression.
Comparative Analysis of Downstream Gene Expression
This section compares the effects of this compound and other CBP/p300 inhibitors on the expression of key target genes. While comprehensive, publicly available RNA-sequencing data for this compound is limited, the available information on its impact on specific genes, along with transcriptomic data for alternative inhibitors, provides a valuable comparative framework.
| Inhibitor | Target Genes Downregulated | Cell Line(s) | Fold Change/Percent Inhibition (where available) | Data Source |
| This compound | MYC, FOXP3 | MOLM-16 (AML), T-cells | Not specified in publicly available data | [1] |
| GNE-049 | Androgen Receptor (AR) target genes (KLK3, TMPRSS2, FKBP5) | LNCaP (Prostate Cancer) | Significant downregulation observed in RNA-seq | [2][3] |
| CCS1477 | AR-regulated genes (KLK2, KLK3, TMPRSS2), c-MYC | 22Rv1 (Prostate Cancer) | Significant downregulation observed in RNA-seq and qPCR | [4] |
| A-485 | Estrogen Receptor (ER)-mediated genes (MYC) | MM1.S (Multiple Myeloma), MCF-7 (Breast Cancer) | Predominant downregulation of differentially expressed genes in RNA-seq |
Experimental Protocols
Detailed methodologies for key experiments cited in this guide are provided below to ensure reproducibility and aid in the design of validation studies.
RNA-Sequencing (RNA-seq) Protocol for GNE-049 Treatment
This protocol is adapted from studies investigating the effect of GNE-049 on gene expression in prostate cancer cell lines.
-
Cell Culture and Treatment: LNCaP cells are cultured in RPMI-1640 medium supplemented with 10% fetal bovine serum. For androgen stimulation experiments, cells are grown in charcoal-stripped serum (CSS) for 5 days to deprive them of androgens. Cells are then treated with 1 µM GNE-049 or DMSO as a vehicle control for 24 hours. For androgen stimulation, 0.1 nM R1881 is added.
-
RNA Extraction: Total RNA is isolated from the cells using a commercially available RNA extraction kit (e.g., RNeasy Mini Kit, Qiagen) according to the manufacturer's instructions.
-
Library Preparation and Sequencing: RNA-seq libraries are prepared using a standard kit (e.g., TruSeq Stranded mRNA Library Prep Kit, Illumina). The quality and quantity of the libraries are assessed, and sequencing is performed on an Illumina sequencing platform.
-
Data Analysis: Raw sequencing reads are aligned to the human reference genome. Differential gene expression analysis is performed using established bioinformatics tools (e.g., DESeq2). Gene Set Enrichment Analysis (GSEA) is used to identify enriched pathways and gene signatures.
Quantitative PCR (qPCR) for MYC and FOXP3 Validation (Representative Protocol)
This protocol provides a general framework for validating the downregulation of MYC and FOXP3 following this compound treatment.
-
Cell Culture and Treatment: MOLM-16 cells are cultured in RPMI-1640 medium with 10% FBS. Cells are treated with a dose-response of this compound (e.g., 0.1 nM to 1 µM) or DMSO for a specified time (e.g., 24 hours).
-
RNA Extraction and cDNA Synthesis: Total RNA is extracted as described above. First-strand cDNA is synthesized from 1 µg of total RNA using a reverse transcription kit with oligo(dT) primers.
-
qPCR Reaction: The qPCR reaction is set up using a SYBR Green-based master mix, cDNA template, and primers specific for MYC, FOXP3, and a housekeeping gene (e.g., GAPDH or ACTB) for normalization.
-
Data Analysis: The relative expression of the target genes is calculated using the ΔΔCt method, normalizing to the housekeeping gene and comparing the this compound-treated samples to the DMSO control.
Western Blot for Protein Level Validation (Representative Protocol)
This protocol outlines the general steps for confirming changes in protein expression downstream of this compound treatment.
-
Cell Lysis and Protein Quantification: Cells are lysed in RIPA buffer containing protease and phosphatase inhibitors. The total protein concentration is determined using a BCA assay.
-
SDS-PAGE and Protein Transfer: Equal amounts of protein (20-30 µg) are separated by SDS-polyacrylamide gel electrophoresis and transferred to a PVDF membrane.
-
Immunoblotting: The membrane is blocked with 5% non-fat milk or bovine serum albumin (BSA) in TBST for 1 hour at room temperature. The membrane is then incubated with primary antibodies against MYC, FOXP3, and a loading control (e.g., β-actin or GAPDH) overnight at 4°C. After washing, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system and imaged. Densitometry analysis can be performed to quantify the relative protein levels.
Figure 2: Experimental Workflow. This diagram outlines the key steps for validating downstream gene expression changes induced by CBP/p300 inhibitors, from cell culture and treatment to data analysis.
References
Safety Operating Guide
Personal protective equipment for handling Gne-781
For Researchers, Scientists, and Drug Development Professionals
This document provides crucial safety and logistical information for the handling of GNE-781, a potent and selective inhibitor of the CREB-binding protein (CBP) and p300 histone acetyltransferases. Adherence to these guidelines is essential to ensure laboratory safety and maintain the integrity of your research.
This compound: Key Data Overview
This compound is a small molecule inhibitor with significant biological activity.[1][2] Below is a summary of its key quantitative and identifying information.
| Property | Value |
| CAS Number | 1936422-33-1[1][2][3][4] |
| Molecular Formula | C₂₇H₃₃F₂N₇O₂[1][3][4] |
| Molecular Weight | 525.6 g/mol [1][3] |
| Solubility | Soluble in Acetonitrile and DMSO[1] |
| Storage Temperature | -20°C[1][2][4] |
| Stability | ≥ 4 years at -20°C[1] |
Personal Protective Equipment (PPE)
Given that this compound should be considered hazardous, a comprehensive approach to personal protection is mandatory.[1] The following PPE should be worn at all times when handling the compound:
-
Eye Protection: Chemical safety goggles are required to protect against splashes.
-
Hand Protection: Nitrile gloves are recommended. Ensure gloves are regularly inspected for tears or contamination and are changed frequently.
-
Body Protection: A standard laboratory coat must be worn and fully buttoned.
-
Respiratory Protection: While general laboratory ventilation should be adequate for handling small quantities, a fume hood is required when working with the solid compound or preparing stock solutions to avoid inhalation of any airborne particles.
Operational Plan: Step-by-Step Handling Procedures
A systematic approach to handling this compound will minimize risks and ensure procedural consistency.
1. Receiving and Storage:
- Upon receipt, verify the container is intact and properly labeled.
- Immediately transfer the compound to a designated, secure storage location at -20°C.[1][2][4]
- Maintain an accurate inventory of the compound.
2. Preparation of Stock Solutions:
- All handling of the solid compound must be conducted within a certified chemical fume hood.
- Before weighing, allow the container to equilibrate to room temperature to prevent condensation.
- Use a calibrated analytical balance to weigh the desired amount of this compound.
- Prepare stock solutions by dissolving this compound in a suitable solvent, such as DMSO or acetonitrile.[1]
- Cap the vial tightly and vortex until the solid is completely dissolved.
- Clearly label the stock solution with the compound name, concentration, solvent, and date of preparation.
- Store stock solutions at -20°C or -80°C as recommended for long-term stability.[2]
3. General Handling:
- Always handle this compound in a well-ventilated area, preferably within a fume hood.
- Avoid direct contact with skin, eyes, and clothing.
- Do not eat, drink, or smoke in the laboratory.
- Wash hands thoroughly after handling the compound.
Disposal Plan
Proper disposal of this compound and associated waste is critical to prevent environmental contamination and ensure regulatory compliance.
1. Waste Segregation:
- All materials that have come into direct contact with this compound (e.g., pipette tips, tubes, gloves, weighing paper) are considered chemical waste.
- Segregate this compound waste from other laboratory waste streams.
2. Waste Collection:
- Collect solid waste in a designated, sealed, and clearly labeled hazardous waste container.
- Collect liquid waste (e.g., unused stock solutions) in a separate, sealed, and labeled hazardous waste container.
3. Final Disposal:
- Dispose of all this compound waste through your institution's hazardous waste management program.
- Follow all local, state, and federal regulations for the disposal of chemical waste.
This compound Mechanism of Action: Inhibition of CBP/p300 Signaling
This compound is a potent inhibitor of the bromodomains of CBP and p300, which are critical co-activators in gene transcription. By inhibiting these proteins, this compound can modulate the expression of key genes involved in cellular processes.
Caption: this compound inhibits the acetyltransferase activity of CBP/p300.
Experimental Workflow: Handling this compound
The following diagram outlines the standard workflow for handling this compound in a laboratory setting.
Caption: A procedural workflow for the safe handling of this compound.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
